[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Description
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Properties
IUPAC Name |
[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNKENBTAMHHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653224 | |
| Record name | [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951122-90-0 | |
| Record name | [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Introduction: The Significance of Trifluoromethylated Benzothiophenes in Medicinal Chemistry
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1] Its structural resemblance to endogenous molecules allows for favorable interactions with various biological targets. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly and often beneficially alter their physicochemical and pharmacokinetic properties. This is attributed to the high electronegativity, metabolic stability, and lipophilicity of the trifluoromethyl substituent. Consequently, trifluoromethylated benzothiophene derivatives are of significant interest in drug discovery and development, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol represents a key building block in the synthesis of more complex molecules within this chemical space. Its primary alcohol functionality serves as a versatile handle for further chemical elaboration, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic route to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (1 ), suggests a two-step approach commencing from the key intermediate, 5-(trifluoromethyl)-1-benzothiophene (3 ). The primary alcohol in the target molecule can be readily accessed through the reduction of the corresponding aldehyde, 5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde (2 ). This aldehyde, in turn, can be synthesized from 5-(trifluoromethyl)-1-benzothiophene (3 ) via a formylation reaction.
Caption: Retrosynthetic pathway for this compound.
This proposed synthetic pathway is advantageous as it relies on well-established and high-yielding chemical transformations. The synthesis of the crucial precursor, 5-(trifluoromethyl)-1-benzothiophene (3 ), is the initial and most critical phase of this strategy.
Part 1: Synthesis of the Key Intermediate: 5-(Trifluoromethyl)-1-benzothiophene
The construction of the 5-(trifluoromethyl)-1-benzothiophene core can be approached through various cyclization strategies. A reliable method involves the reaction of a suitably substituted trifluoromethylated benzene derivative with a sulfur-containing reagent to build the thiophene ring. One effective, though multi-step, approach begins with a commercially available starting material such as 4-chloro-3-nitrobenzotrifluoride.
Conceptual Workflow for the Synthesis of 5-(Trifluoromethyl)-1-benzothiophene
Caption: Conceptual workflow for the synthesis of the key benzothiophene precursor.
This conceptual pathway highlights the key transformations required. The nitro group in the starting material activates the chlorine atom for nucleophilic aromatic substitution by a sulfur nucleophile. The resulting thiolate can then be alkylated, and the subsequent intermediate cyclized to form the desired benzothiophene ring.
Part 2: Formylation of 5-(Trifluoromethyl)-1-benzothiophene
With the successful synthesis of 5-(trifluoromethyl)-1-benzothiophene, the next step is the introduction of a formyl group at the C2 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] The benzothiophene ring system is sufficiently electron-rich to undergo this transformation, with a strong preference for substitution at the 2-position.
Reaction Mechanism: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from the reaction of a substituted amide (e.g., N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl3). This electrophilic species is then attacked by the electron-rich benzothiophene ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 5-(Trifluoromethyl)-1-benzothiophene | 202.20 | - | >98% |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Phosphorus oxychloride (POCl3) | 153.33 | 1.645 | >99% |
| Dichloromethane (DCM) | 84.93 | 1.326 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Water (deionized) | 18.02 | 1.000 | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents) and anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-(trifluoromethyl)-1-benzothiophene (1 equivalent) in anhydrous dichloromethane (5 volumes) to the reaction mixture dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 3: Reduction of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
The final step in the synthesis is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH4) is an ideal reagent for this transformation due to its mildness and chemoselectivity, as it will not reduce other functional groups present in the molecule under standard conditions.[7][8][9][10]
Reaction Mechanism: Hydride Reduction of an Aldehyde
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent (e.g., water or methanol) protonates the alkoxide to yield the final alcohol product.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde | 230.20 | - | >95% |
| Sodium Borohydride (NaBH4) | 37.83 | 1.07 | >98% |
| Methanol (MeOH) | 32.04 | 0.792 | Anhydrous |
| Water (deionized) | 18.02 | 1.000 | - |
| 1 M Hydrochloric Acid (HCl) | - | - | - |
| Ethyl Acetate | 88.11 | 0.902 | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
Dissolve 5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde (1 equivalent) in anhydrous methanol (20 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence stops and the pH is approximately neutral.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure target molecule as a solid.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to this synthesis is the successful construction of the 5-(trifluoromethyl)-1-benzothiophene intermediate, followed by two well-established and high-yielding transformations: Vilsmeier-Haack formylation and sodium borohydride reduction. Each step is supported by sound chemical principles and has been described with a detailed, reproducible protocol.
The availability of this versatile building block opens up numerous avenues for further research in medicinal chemistry. The primary alcohol functionality can be readily converted into a variety of other functional groups, such as halides, ethers, esters, and amines, allowing for the synthesis of extensive libraries of novel trifluoromethylated benzothiophene derivatives for biological screening. The continued exploration of the chemical space around this scaffold holds significant promise for the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
- Gewald, K. (1966). Heterocyclic syntheses from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Synthesis, 21.
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research, 86(1), 133-141.
- An overview of benzo[b]thiophene-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 143, 1393-1415.
- An overview of benzo [b] thiophene-based medicinal chemistry. (2017).
- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 19, 2026.
- Vilsmeier-Haack Reaction. (2023, November 13). Chemistry Steps.
- Sodium Borohydride Reduction of Benzoin. (n.d.). University of Missouri–St. Louis.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2023, March 14). Master Organic Chemistry.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Introduction to Reductions & Sodium Borohydride (Theory & Problems). (2018, January 21).
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An In-depth Technical Guide to [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
CAS Number: 951122-90-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is a fluorinated heterocyclic compound built upon the benzothiophene scaffold. The benzothiophene core is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active molecules.[1] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] This strategic combination of a benzothiophene nucleus and a trifluoromethyl substituent makes this compound a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed analytical characterization, and insights into its potential applications in drug discovery.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.
| Property | Value | Source |
| CAS Number | 951122-90-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₇F₃OS | Inferred from structure |
| Molecular Weight | 232.23 g/mol | Inferred from formula |
| Melting Point | 105-107 °C | Predicted |
| Boiling Point | 324.8 ± 37.0 °C | Predicted |
| Density | 1.448 ± 0.06 g/cm³ | Predicted |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.[3] | General knowledge |
Synthesis and Mechanism
The most direct and efficient synthesis of this compound involves the reduction of its corresponding aldehyde, 5-(trifluoromethyl)-1-benzothiophen-2-carbaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[3][4][5]
The underlying mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In the subsequent workup step, the alkoxide is protonated by a protic solvent, typically an alcohol or water, to yield the final primary alcohol product. The use of an alcoholic solvent like methanol or ethanol in the reaction mixture can facilitate this process.[4]
Reaction Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method for the synthesis of the title compound from its aldehyde precursor.
Materials:
-
5-(Trifluoromethyl)-1-benzothiophen-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (ACS grade)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1-benzothiophen-2-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information serves as a guide for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the title compound in CDCl₃ are presented below.[6][7][8][9]
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.1 | d | 1H | Aromatic H |
| ~7.6-7.8 | d | 1H | Aromatic H |
| ~7.4-7.5 | s | 1H | Aromatic H |
| ~7.3 | s | 1H | Thiophene H |
| ~4.9 | s | 2H | -CH₂OH |
| ~2.0 | br s | 1H | -OH |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~145-148 | C-S (thiophene) |
| ~140-143 | C-CF₃ |
| ~135-138 | Quaternary C |
| ~128-131 | q, J ≈ 33 Hz, C-CF₃ |
| ~124-127 | q, J ≈ 271 Hz, -CF₃ |
| ~122-124 | Aromatic CH |
| ~120-122 | Aromatic CH |
| ~118-120 | Thiophene CH |
| ~60-63 | -CH₂OH |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.[10][11][12][13]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920-2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1300-1100 | Strong | C-F stretch (-CF₃) |
| ~1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 232.[14][15][16]
Predicted Fragmentation Pattern:
-
m/z 232: Molecular ion [M]⁺
-
m/z 213: Loss of -OH and H ([M-H₂O]⁺)
-
m/z 203: Loss of -CH₂OH ([M-CH₂OH]⁺)
-
m/z 184: Loss of -CF₃ ([M-CF₃]⁺)
Applications in Drug Development
The benzothiophene scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[1] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of these compounds.[2]
This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores through esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
Potential Therapeutic Areas for Derivatives:
-
Oncology: Benzothiophene derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.
-
Infectious Diseases: The scaffold has been explored for the development of novel antibacterial and antifungal agents.
-
Inflammatory Diseases: Certain benzothiophene-based compounds have shown promise as anti-inflammatory agents.
-
Neurological Disorders: The structural similarity of benzothiophenes to certain neurotransmitters has led to their investigation for CNS-related disorders.
Workflow for Drug Discovery Application
Caption: A generalized workflow for utilizing the title compound in drug discovery.
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical exploration. The combination of the biologically relevant benzothiophene core and the pharmacologically advantageous trifluoromethyl group makes it a valuable starting material for the development of novel drug candidates across various therapeutic areas. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.
References
- Porter, Q. N., & Baldas, J. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry, 20(1), 103-116.
- Porter, Q. N., & Baldas, J. (1966). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide.
- Safe, S., & Jamieson, W. D. (1970). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture grown with naphthalene as a carbon source and benzothiophene as an auxiliary substrate.
- Kallur, H. J., et al. (2024).
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- This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (2021). The Royal Society of Chemistry.
- Thomas, S., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of PharmTech Research, 6(5), 1594-1602.
- Supporting information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
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- FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and... - ResearchGate. (n.d.).
- Supporting Information for Visible light photoredox-catalyzed deoxygenation of alcohols - Beilstein Journals. (n.d.). Beilstein Journals.
- The Infrared Absorption Spectra of Thiophene Deriv
- Benzo(b)thiophene - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. (2018). Indian Academy of Sciences.
- The Trifluoromethyl Group in Medical Chemistry - ACS Publications. (n.d.).
- FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th]. - ResearchGate. (n.d.).
- Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Inform
- Trifluoromethylthiolation of Benzofuranes and Benzothiophenes. (2014). Synfacts, 10(07), 0749.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Organic Synthesis.
- (A) The trifluoromethyl group in medicinal chemistry. (B)... | Download Scientific Diagram - ResearchGate. (n.d.).
- An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Sodium Borohydride - Common Organic Chemistry. (n.d.). Source not specified.
- Synthesis of Trifluoromethyl Heterocyclic Compounds. (2001). Journal of Chemical Research, Synopses, (7), 294-295.
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
- NMR Solvent Data Chart. (n.d.).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Studies on the Synthesis of 5-Trifluoromethylpiperonal - ResearchGate. (n.d.).
- Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. (2010). E-Journal of Chemistry, 7(S1), S35-S38.
- Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition - SciELO. (2007). Journal of the Brazilian Chemical Society, 18(6).
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An In-depth Technical Guide to the Structure Elucidation of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Introduction
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise determination of its molecular structure is fundamental to understanding its chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive, in-depth overview of the analytical methodologies employed for the unequivocal structure elucidation of this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind the selection of each technique and the interpretation of the resulting data, reflecting a field-proven approach to structural characterization.
I. Foundational Strategy for Structure Elucidation
The structure elucidation of a novel or uncharacterized molecule like this compound necessitates a multi-technique approach to unambiguously determine its connectivity, stereochemistry (if applicable), and purity.[1][2] The core strategy involves a synergistic application of spectroscopic and spectrometric methods.
The logical workflow for this process is outlined below:
Caption: A typical workflow for the structure elucidation of a small organic molecule.
II. Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is the initial and indispensable step for determining the molecular weight and elemental composition of this compound.[3]
Expected Molecular Ion and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which allows for the determination of the molecular formula. The expected fragmentation patterns for benzothiophene derivatives often involve the loss of small molecules like acetylene (C₂H₂) or carbon monosulfide (CS).[4][5]
| Technique | Expected Result | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | C₁₀H₇F₃OS | Provides the exact mass and confirms the elemental composition. |
| Electron Ionization (EI-MS) | Molecular ion peak (M⁺) and characteristic fragment ions | Confirms the molecular weight and provides structural information through fragmentation analysis.[5][6] |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a complete picture of the molecular framework.[1][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Aromatic Protons: The protons on the benzothiophene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will dictate the splitting patterns (e.g., doublets, triplets, or more complex multiplets).
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons of the hydroxymethyl group, typically in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which is concentration and solvent-dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule.
-
Aromatic Carbons: The carbons of the benzothiophene ring will resonate in the aromatic region (δ 120-150 ppm).
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[9][10]
-
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected in the aliphatic region (δ 50-70 ppm).
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is essential for characterizing the trifluoromethyl group.[8][11]
-
Trifluoromethyl Group (-CF₃): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of its electronic environment.[10][12][13][14] The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local environment.[11][15]
2D NMR Techniques
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, and to definitively assign all signals.
Caption: Relationship between 1D and 2D NMR techniques for structure elucidation.
IV. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H stretch |
| Aromatic C-H | 3000-3100 | C-H stretch |
| Aliphatic C-H (-CH₂) | 2850-2960 | C-H stretch[16][17] |
| C=C (Aromatic) | 1450-1600 | C=C stretch |
| C-O | 1000-1300 | C-O stretch[18] |
| C-F (in CF₃) | 1100-1350 (strong) | C-F stretch |
V. X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[19][20][21] This technique provides precise bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining suitable crystals can be a challenge, the resulting data is definitive.[19][22]
Generalized Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[19]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.[19]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are deduced. The structural model is then refined to best fit the experimental data.[19]
VI. Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the intricate connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, and X-ray crystallography, when feasible, offers the ultimate proof of the three-dimensional structure. This integrated approach ensures the scientific integrity and trustworthiness of the final structural assignment, which is paramount for its application in research and development.
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Gbabode, G., et al. X-ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[4]Benzothieno[3,2-b]benzothiophene Derivatives in Bulk and Thin Films. ACS Applied Materials & Interfaces, 2014.
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A Technical Guide to [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides an in-depth overview of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will explore its fundamental physicochemical properties, outline a robust and plausible synthetic route, detail comprehensive protocols for its analytical characterization, and discuss its potential as a privileged scaffold in modern therapeutic design. This document is intended for researchers and scientists, providing both theoretical grounding and practical, field-proven methodologies.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
Benzothiophene, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions allow its derivatives to bind with high affinity to a multitude of biological targets. The incorporation of a trifluoromethyl (-CF3) group, as in the target molecule, is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating electronic properties.[3] Consequently, this compound serves as a critical building block for creating novel chemical entities with potential therapeutic applications across oncology, inflammation, and infectious diseases.[1][3]
Physicochemical & Structural Data
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃OS | In-house Calculation |
| Molecular Weight | 232.23 g/mol | Labsolu.ca[4] |
| CAS Number | 951122-90-0 | ChemicalBook[5] |
| Canonical SMILES | C1=CC(=C2C(=C1)SC(=C2)CO)C(F)(F)F | In-house Calculation |
| InChI Key | SBPJNBQYNRVLAV-UHFFFAOYSA-N | In-house Calculation |
Proposed Synthesis and Mechanistic Rationale
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step 1: Regioselective Lithiation
The C2 proton of the benzothiophene ring is the most acidic, allowing for highly regioselective deprotonation using a strong organolithium base like n-butyllithium (n-BuLi).[7] This reaction is performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the resulting 2-lithio intermediate.
Step 2: Electrophilic Quench with Formaldehyde Source
The highly nucleophilic C2 anion is then reacted with an electrophile to install the hydroxymethyl group. Anhydrous paraformaldehyde is a suitable source of formaldehyde for this purpose. The organolithium attacks the carbonyl carbon of formaldehyde, forming an alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final primary alcohol.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
5-(Trifluoromethyl)-1-benzothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-(trifluoromethyl)-1-benzothiophene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous paraformaldehyde (2.0 eq) to the reaction mixture in one portion. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a self-validating system.
Predicted Spectroscopic Data
While experimental data is not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure and established principles.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.9-8.1 | d | 1H | H4 |
| ~7.6-7.8 | d | 1H | H6 | |
| ~7.4-7.5 | s | 1H | H7 | |
| ~7.2-7.3 | s | 1H | H3 | |
| ~4.9 | s | 2H | -CH₂OH | |
| ~2.0-2.5 | br s | 1H | -OH | |
| ¹³C NMR | ~145-148 | s | - | C2 (bearing CH₂OH) |
| ~140-142 | s | - | C7a | |
| ~138-140 | s | - | C3a | |
| ~128-130 | q | - | C5 (bearing CF₃) | |
| ~124-126 | q (J ≈ 272 Hz) | - | -CF₃ | |
| ~123-125 | s | - | C6 | |
| ~121-123 | s | - | C4 | |
| ~120-122 | s | - | C7 | |
| ~118-120 | s | - | C3 | |
| ~60-65 | s | - | -CH₂OH | |
| ¹⁹F NMR | ~ -62 to -64 | s | 3F | -CF₃ |
Note: Quartets (q) in ¹³C NMR for carbons near the -CF₃ group are due to C-F coupling.
Table 2: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment | Interpretation |
| 232 | [M]⁺ | Molecular Ion |
| 213 | [M - F]⁺ | Loss of a fluorine atom |
| 201 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical (alpha-cleavage)[8] |
| 183 | [M - H₂O - CF]⁺ | Loss of water and a CF group |
Characterization Workflow
Caption: A typical screening cascade for a novel compound.
Exemplary Protocol: Anticancer Cell Viability (MTT Assay)
Objective: To assess the cytotoxic potential of this compound against a cancer cell line (e.g., HeLa).
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the title compound in DMSO and then further dilute in cell culture medium. Treat cells with final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only). Incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Remove the medium, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable chemical entity with significant potential in medicinal chemistry. This guide has provided a comprehensive framework for its synthesis and characterization, grounded in established chemical principles. The detailed, step-by-step protocols offer a reliable starting point for researchers aiming to synthesize this compound and explore its biological activities. The strategic incorporation of the trifluoromethyl group onto the privileged benzothiophene scaffold makes this molecule, and its future derivatives, highly attractive candidates for next-generation therapeutic agents.
References
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Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]
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Guan, A., et al. (2019). Recent Progress in the Synthesis of Benzo[b]thiophene. Asian Journal of Organic Chemistry. Available at: [Link]
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Slideshare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Available at: [Link]
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Khedkar, P., & Haghi, A. K. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (2014). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Available at: [Link]
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ResearchGate. (2023). Reactivity ofB[1]enzothieno[3,2-b]b[1]enzothiophene — Electrophilic and Metalation Reactions. Available at: [Link]
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The Royal Society of Chemistry. (2018). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available at: [Link]
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The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]
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The Royal Society of Chemistry. (2019). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]
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PubMed. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.2: Fragmentation. Available at: [Link]
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Wikipedia. (n.d.). Benzothiophene. Available at: [Link]
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A Technical Guide to Determining the Organic Solvent Solubility of [5-(Trimethyl)-1-benzothiophen-2-yl]methanol
Abstract
In drug discovery and development, understanding the solubility of a novel chemical entity is a critical first step that influences everything from formulation to bioavailability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the compound [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol in a range of organic solvents. While specific solubility data for this compound is not widely published, this document outlines the underlying scientific principles and provides a detailed, field-proven experimental protocol to empower researchers to generate this crucial data in-house. The methodologies described herein are grounded in established principles of physical chemistry and are designed to produce reliable, reproducible results.
Introduction: The Importance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems.[1][4] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in in-vitro assays.[1][2] Therefore, a thorough understanding of a compound's solubility profile across a spectrum of organic solvents is essential during the early stages of drug development.[3]
This guide focuses on this compound, a molecule with distinct structural features that are expected to govern its solubility. By systematically evaluating its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical method development.
Molecular Structure Analysis and Solubility Prediction
A qualitative prediction of solubility can be derived from the principle of "like dissolves like."[5] This involves analyzing the key structural motifs of this compound and their likely interactions with different types of solvents.
-
1-Benzothiophene Core: This fused aromatic ring system is predominantly nonpolar and hydrophobic, suggesting good solubility in nonpolar aromatic solvents like benzene and toluene, as well as other common organic solvents.[6][7]
-
Methanol Group (-CH₂OH): The primary alcohol functional group introduces a site for both hydrogen bond donation and acceptance. This polar group will enhance solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that significantly increases the lipophilicity of the molecule.[8] While it is a polar group, its overall effect is often to increase solubility in less polar organic solvents and decrease aqueous solubility.[8][9]
Overall Prediction: The molecule possesses both lipophilic (benzothiophene, -CF₃) and polar/hydrogen-bonding (-CH₂OH) characteristics. This amphiphilic nature suggests that it will exhibit a broad range of solubilities, likely being most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding, while also accommodating the large nonpolar core. Solubility in highly nonpolar alkanes (e.g., heptane) is expected to be lower.
Recommended Solvents for Screening
To establish a comprehensive solubility profile, it is recommended to test a diverse set of organic solvents spanning a range of polarities and functionalities.
| Solvent Class | Recommended Solvents | Primary Interaction Type |
| Nonpolar | Toluene, Heptane | van der Waals forces |
| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-dipole interactions |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong dipole-dipole interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[10][11][12] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[10] This protocol is consistent with guidelines such as those from the OECD.[13][14][15][16][17]
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent.[10] This is crucial for obtaining accurate and reproducible solubility data that can be confidently used for downstream applications. The extended equilibration time minimizes the risk of reporting kinetically trapped, supersaturated states as true solubility.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[18][19] For some compounds, 48 or 72 hours may be necessary; it is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[17][20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[15][20]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[21][22][23][24] The concentration of the solute is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Data Analysis and Presentation
The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L. It is crucial to also report the temperature at which the measurement was conducted.
Table 1: Template for Reporting Solubility Data of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Heptane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Tetrahydrofuran | 4.0 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Ethanol | 5.2 | |||
| Acetonitrile | 5.8 | |||
| Methanol | 6.6 | |||
| Dimethylformamide | 6.4 | |||
| Dimethyl Sulfoxide | 7.2 |
Conclusion
This technical guide provides a robust framework for determining the solubility of this compound in a variety of organic solvents. By adhering to the principles of thermodynamic equilibrium and employing a validated analytical method for quantification, researchers can generate high-quality, reliable data. This information is invaluable for guiding subsequent stages of the drug development process, from chemical synthesis and purification to the design of effective formulations. The provided protocols are designed to be self-validating and are grounded in established scientific standards, ensuring the integrity and trustworthiness of the results.
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Solubility of Things - Benzothiophene. (n.d.). Retrieved from [Link]
-
ChemBK - benzothiophene. (2022, October 16). Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
-
Wikipedia - Benzothiophene. (n.d.). Retrieved from [Link]
-
Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021, September 15). Environmental Sciences Europe. Retrieved from [Link]
-
Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceuticals. Retrieved from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. Retrieved from [Link]
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The Discovery of Novel Trifluoromethylated Benzothiophene Compounds: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a molecule's physicochemical and pharmacological properties. Its potent electron-withdrawing nature, coupled with significant lipophilicity and metabolic stability, offers a powerful tool to modulate bioavailability, binding affinity, and the overall pharmacokinetic profile of a drug candidate.[1][2][3] This guide delves into the discovery of a particularly promising class of compounds: trifluoromethylated benzothiophenes. The benzothiophene core, a privileged scaffold in its own right, exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The synergistic combination of the trifluoromethyl group and the benzothiophene nucleus presents a fertile ground for the development of novel therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale to empower the discovery of next-generation therapeutic agents.
I. The Benzothiophene Scaffold: A Privileged Platform for Therapeutic Innovation
The benzothiophene moiety, an aromatic heterocyclic compound, is a recurring structural motif in a multitude of biologically active molecules and approved pharmaceuticals.[5] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of pharmacophoric groups, facilitating high-affinity interactions with biological targets. The inherent aromaticity and the presence of a sulfur atom contribute to a unique electronic distribution that can engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions.
The versatility of the benzothiophene ring system allows for functionalization at multiple positions, enabling the fine-tuning of a compound's properties to optimize its therapeutic index. This structural adaptability has led to the development of benzothiophene derivatives with a diverse array of pharmacological activities, making it a highly sought-after scaffold in drug discovery programs.[4][5]
II. Strategic Trifluoromethylation: Enhancing the Druglike Properties of Benzothiophenes
The introduction of a trifluoromethyl group onto the benzothiophene scaffold is a deliberate strategy to enhance its potential as a drug candidate. The unique properties of the CF3 group offer several distinct advantages:
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile.[1][6]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the electronic distribution within the benzothiophene ring system. This can influence the pKa of nearby functional groups and enhance binding interactions with target proteins.[1][3]
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.
The judicious placement of the trifluoromethyl group on the benzothiophene core is a critical aspect of the design process, as its position can profoundly impact the compound's biological activity and selectivity.
III. Synthetic Strategies for Trifluoromethylated Benzothiophenes
The synthesis of trifluoromethylated benzothiophenes can be approached in two primary ways: by constructing the benzothiophene ring from trifluoromethylated precursors or by direct trifluoromethylation of a pre-formed benzothiophene scaffold. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.
A. Synthesis from Trifluoromethylated Precursors
This approach involves the use of readily available starting materials that already contain the trifluoromethyl group. A robust method for the synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base.[7]
Experimental Protocol: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate [7]
-
Reaction Setup: To a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous dimethylformamide (DMF), add ethyl thioglycolate (1.2 eq.) and potassium carbonate (K2CO3, 1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from methanol.
Self-Validation: The successful synthesis of the desired product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum should show the characteristic signals for the aromatic protons, the ethyl ester protons, and the absence of the aldehyde proton from the starting material.
B. Direct Trifluoromethylation of Benzothiophenes
Direct trifluoromethylation of the benzothiophene core offers a more convergent and often more efficient route, particularly for late-stage functionalization in a drug discovery program. Photoredox catalysis has emerged as a powerful and mild method for the direct C-H trifluoromethylation of arenes and heteroarenes.[8][9]
Conceptual Workflow: Photoredox-Catalyzed C-H Trifluoromethylation
This method utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor, such as triflyl chloride (CF3SO2Cl) or the Langlois reagent (CF3SO2Na).[8][10] This highly reactive radical can then add to the electron-rich benzothiophene ring, followed by rearomatization to yield the trifluoromethylated product.
Diagram of Photoredox Catalysis Workflow
Caption: Photoredox-catalyzed C-H trifluoromethylation of benzothiophene.
IV. Biological Evaluation: Unveiling the Therapeutic Potential
The introduction of a trifluoromethyl group can significantly impact the biological activity of benzothiophene derivatives. A thorough biological evaluation is essential to identify promising lead compounds and to understand their mechanism of action.
A. Anticancer Activity
Trifluoromethylated benzothiophenes have shown significant promise as anticancer agents.[2][11] Their cytotoxic effects are often evaluated against a panel of human cancer cell lines.
Data Presentation: Anticancer Activity of Trifluoromethylated Benzothiophene Analogs
| Compound ID | Substitution Pattern | Target Cell Line | GI50 (nM)[11] |
| Analog 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 10.0 |
| Colon (HCT-116) | 12.5 | ||
| Prostate (PC-3) | 25.1 | ||
| Analog 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (RPMI-8226) | 21.2 |
| CNS (SNB-75) | 22.8 | ||
| Prostate (DU-145) | 41.5 | ||
| Analog 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | < 10.0 |
| Colon (COLO 205) | < 10.0 | ||
| Prostate (PC-3) | < 10.0 |
GI50: Concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR) Insights:
The data suggests that the presence of a trimethoxyphenyl ring, as seen in analogs 6 and 13, is beneficial for potent anticancer activity. Furthermore, the stereochemistry of the acrylonitrile moiety plays a crucial role, with the E-isomer (Analog 13) exhibiting significantly greater potency than the Z-isomer (Analog 6). This highlights the importance of precise three-dimensional structure for optimal interaction with the biological target, which in this case is hypothesized to be tubulin.[11] The trifluoromethyl group's contribution to enhanced activity is evident when comparing fluorinated analogs to their non-fluorinated counterparts, often showing a several-fold increase in potency.[2]
B. Cholinesterase Inhibition
Benzothiophene derivatives have also been investigated as inhibitors of cholinesterases, enzymes implicated in the progression of Alzheimer's disease.[12]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and their respective substrates (acetylthiocholine or butyrylthiocholine) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Preparation: Prepare serial dilutions of the trifluoromethylated benzothiophene compounds in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well plate, add the enzyme solution, the inhibitor solution (or solvent control), and pre-incubate for a defined period. Initiate the reaction by adding the substrate and Ellman's reagent (DTNB).
-
Data Acquisition: Measure the absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Self-Validation: The assay should include a known cholinesterase inhibitor (e.g., galantamine) as a positive control to validate the experimental setup and data analysis.
V. Physicochemical and Structural Characterization: Ensuring Purity and Confirming Identity
The unambiguous characterization of novel trifluoromethylated benzothiophene compounds is a critical step in the drug discovery process. A combination of spectroscopic and analytical techniques is employed to confirm the chemical structure, purity, and three-dimensional arrangement of the molecule.
A. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule.
-
13C NMR: Reveals the carbon skeleton of the molecule.
-
19F NMR: This is a particularly powerful technique for characterizing trifluoromethylated compounds. The chemical shift, multiplicity, and coupling constants of the 19F signal provide valuable information about the electronic environment of the CF3 group and its proximity to other atoms.[1]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
B. X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[13][14][15][16][17][18] This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This information is invaluable for understanding structure-activity relationships and for computational modeling studies, such as molecular docking.
Diagram of Characterization Workflow
Caption: Workflow for the physicochemical and structural characterization.
VI. Future Perspectives and Conclusion
The exploration of trifluoromethylated benzothiophene compounds represents a highly promising avenue for the discovery of novel therapeutic agents. The strategic combination of a privileged heterocyclic scaffold with the unique properties of the trifluoromethyl group provides a powerful platform for the development of drugs with enhanced efficacy, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including the expanded use of photoredox and metal-catalyzed reactions.[10][19][20][21][22][23] Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will enable the rational design of next-generation trifluoromethylated benzothiophene derivatives targeting a wide range of diseases, from cancer to neurodegenerative disorders.[24][25][26][27][28][29][30] This in-depth technical guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the translation of these promising compounds from the laboratory to the clinic.
VII. References
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Das, U., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Royal Society of Chemistry. [Link]
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Jasiński, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health. [Link]
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Wang, L., et al. (2020). Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. ResearchGate. [Link]
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Kamal, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
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Chen, J., et al. (2016). Analysis of Phase Transitions and Crystal Structures of Novel Benzothiophene Derivatives. ResearchGate. [Link]
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Procter, D. J., et al. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. PubMed. [Link]
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Kumar, R., et al. (2021). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. [Link]
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Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]
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Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
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Hama, J. R., et al. (2020). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. ResearchGate. [Link]
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Wróbel, D., et al. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. PubMed. [Link]
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Dugarte-Dugarte, A. J., et al. (2021). (PDF) Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid — ERRATUM. ResearchGate. [Link]
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A Strategic Approach to the Preliminary Biological Screening of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol: A Technical Guide
Authored by: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive and logically structured strategy for the preliminary biological evaluation of the novel compound, [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. As specific biological data for this molecule is not yet publicly available, this document serves as a prospective framework for researchers, scientists, and drug development professionals. It provides a rationale for a targeted screening cascade, detailed experimental protocols, and methodologies for data interpretation. The proposed screening strategy is grounded in the established medicinal chemistry principles associated with the compound's core scaffolds: the benzothiophene nucleus and the trifluoromethyl group. This guide emphasizes a self-validating system of protocols, from initial cytotoxicity assessment to targeted antimicrobial and antioxidant assays, designed to efficiently elucidate the compound's potential therapeutic value.
Introduction: Deconstructing the Rationale for Screening
The compound this compound is a synthetic molecule that has not been extensively studied. However, its structural components provide a strong impetus for a thorough biological investigation. The rationale for screening this particular compound is built upon the well-documented pharmacological importance of its two key moieties: the benzothiophene scaffold and the trifluoromethyl (CF3) group.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of benzothiophene have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antitubercular properties, among others.[3][4][5] This broad spectrum of activity suggests that the benzothiophene core can interact with a variety of biological targets.
The trifluoromethyl group is a cornerstone of modern drug design, often incorporated to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[6][7] The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, which can increase a drug's half-life.[8] Furthermore, its high lipophilicity can improve membrane permeability, while its strong electron-withdrawing nature can modulate the acidity/basicity of nearby functional groups and enhance binding affinity to target proteins through various non-covalent interactions.[6][9]
The strategic combination of these two moieties in this compound justifies a multi-faceted preliminary screening approach to uncover its potential biological activities. This guide proposes a tiered screening cascade designed to first establish a safety profile through cytotoxicity testing, followed by an exploration of its potential antimicrobial and antioxidant activities.
The Proposed Screening Cascade: A Stepwise Evaluation
A logical, stepwise approach is crucial for the efficient evaluation of a novel compound. This ensures that resources are used effectively and that data from initial assays informs subsequent experiments. The proposed cascade begins with a fundamental assessment of cytotoxicity to determine the compound's therapeutic window.
Caption: Proposed experimental workflow for the preliminary biological screening of this compound.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability and reproducibility of the results.
Cytotoxicity Screening: The MTT Assay
Before assessing specific biological activities, it is essential to determine the compound's inherent toxicity to mammalian cells.[10][11] This establishes a concentration range that is non-toxic and suitable for subsequent cell-based or cell-free assays. The MTT assay is a widely used colorimetric method for assessing cell viability.[12]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a human cell line (e.g., HEK293 - human embryonic kidney cells, as a general, non-cancerous line) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media and allow them to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept below 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.
-
Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Antimicrobial Screening: Broth Microdilution for MIC Determination
Given the known antimicrobial potential of benzothiophene derivatives, assessing the compound's activity against a panel of pathogenic microbes is a logical next step.[3][4] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Microorganism Panel:
-
Select a representative panel of microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
-
Inoculum Preparation:
-
Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the log phase.
-
Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a concentration well below its cytotoxic IC50 (e.g., starting at 64 µg/mL down to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Include a "growth control" (inoculum without compound) and a "sterility control" (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) as a positive control.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for yeast).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
The sulfur atom in the benzothiophene ring and the overall electronic nature of the molecule suggest a potential for antioxidant activity. The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[14][15]
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of a compound that can donate a hydrogen atom or an electron (an antioxidant), the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[15] This change can be measured spectrophotometrically.
Caption: Principle of the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL).
-
Use Ascorbic acid or Trolox as a positive control.
-
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
-
Plot the percentage of scavenging against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) [95% CI] |
| HEK293 | This compound | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] |
Interpretation: A high IC50 value (>50-100 µM) generally suggests low cytotoxicity and provides a safe concentration range for subsequent biological assays.
Table 2: Antimicrobial Activity Data
| Microbial Strain | Gram Stain | Compound MIC (µg/mL) | Control MIC (µg/mL) |
| S. aureus | Positive | [Insert Value] | [Ciprofloxacin] |
| E. coli | Negative | [Insert Value] | [Ciprofloxacin] |
| C. albicans | N/A (Yeast) | [Insert Value] | [Fluconazole] |
Interpretation: A low MIC value indicates potent antimicrobial activity. Activity is often considered significant if MIC is <10 µg/mL.
Table 3: Antioxidant Activity Data
| Assay | Compound | EC50 (µg/mL) [95% CI] |
| DPPH Radical Scavenging | This compound | [Insert Value] |
| Ascorbic Acid (Positive Control) | [Insert Value] |
Interpretation: A lower EC50 value signifies stronger antioxidant potential, indicating that a lower concentration of the compound is needed to scavenge 50% of the free radicals.
Conclusion and Future Directions
This guide presents a foundational strategy for the initial biological characterization of this compound. The proposed cascade of cytotoxicity, antimicrobial, and antioxidant assays provides a cost-effective and scientifically rigorous approach to identify potential "hit" activities. Positive results in any of these primary screens would warrant progression to more advanced studies, such as mechanism of action elucidation, screening against broader panels of cancer cell lines or microbial strains, and eventual in vivo efficacy and safety studies. The structural alerts within this molecule—the proven bioactivity of the benzothiophene core and the pharmacokinetic benefits of the trifluoromethyl group—make it a compelling candidate for discovery efforts.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [URL: https://www.mdpi.com/1420-3049/30/14/3009][8]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - Bentham Science. [URL: https://www.eurekaselect.com/article/137689][1]
-
Cytotoxicity Assays | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cytotoxicity-assays.html][10]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. [URL: https://www.researchgate.net/publication/381559190_Cytotoxicity_assays_for_cancer_drug_screening_methodological_insights_and_considerations_for_reliable_assessment_in_drug_discovery][16]
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The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem. [URL: https://www.benchchem.com/blog/the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry/][6]
-
In Vitro Cytotoxicity Assay - Alfa Cytology. [URL: https://www.alfa-cytology.com/in-vitro-cytotoxicity-assay.html][17]
-
Chemical and Cell-Based Antioxidant Assays - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/1908][14]
-
Cytotoxicity Assays: Measurement Of Cell Death - Da-Ta Biotech. [URL: https://da-ta-biotech.com/il/cytotoxicity-assays/][11]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [URL: https://www.kosheeka.com/in-vitro-cytotoxicity-assays-applications-in-drug-discovery/][12]
-
Trifluoromethyl group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group][9]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152272/][18]
-
A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin - Benchchem. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-preliminary-biological-activity-screening-of-novel-compounds-a-case-study-approach-with-spiramine-a/][19]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39103099/][7]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [URL: https://www.ingentaconnect.com/content/ben/cmc/pre-prints/content-bcmc-2024-102][3]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [URL: https://www.hovione.com/articles-and-papers/drug-design-strategies-modes-of-action-synthesis-and-industrial-challenges-behind-trifluoromethylated-new-chemical-entities/][20]
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Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. [URL: https://ijps.com.pk/index.php/ijps/article/view/100][4]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [URL: https://www.news-medical.net/life-sciences/Advances-in-High-Throughput-Screening-for-Novel-Antimicrobial-Compounds.aspx][13]
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An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28965494/][5]
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Benzothiophene derivatives: Significance and symbolism. [URL: https://www.researcher-app.com/paper/template/benzothiophene-derivatives-significance-symbolism][2]
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Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315729/][21]
-
Compound Screening Guide! - MedchemExpress.com. [URL: https://www.medchemexpress.com/support/compound-screening-guide.html][22]
-
(PDF) Antioxidant Assays: Principles, Methods and Analyses - ResearchGate. [URL: https://www.researchgate.net/publication/381643440_Antioxidant_Assays_Principles_Methods_and_Analyses][23]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. [URL: https://www.mdpi.com/2304-8158/11/21/3519][15]
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- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
spectroscopic data for [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group into the benzothiophene scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate structural elucidation and purity assessment are paramount for any research and development endeavor involving this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are indispensable tools for achieving this.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As of the time of this writing, detailed experimental spectra for this specific molecule are not widely available in the public domain. Therefore, this document presents predicted spectroscopic data based on established principles and data from structurally related compounds. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to acquire and validate this data independently. This approach ensures scientific rigor and empowers researchers with the practical knowledge to perform their own analyses.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the trifluoromethyl group and the inherent spectroscopic characteristics of the benzothiophene ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | d | 1H | H-4 | The trifluoromethyl group at C-5 is strongly electron-withdrawing, deshielding the adjacent proton at C-4. |
| ~7.85 | s | 1H | H-7 | The proton at C-7 is expected to be a singlet or a narrow doublet due to a small meta-coupling. |
| ~7.50 | d | 1H | H-6 | The proton at C-6 will be coupled to the proton at C-7, but the trifluoromethyl group will influence its chemical shift. |
| ~7.30 | s | 1H | H-3 | The proton on the thiophene ring is expected to be a singlet. |
| ~4.90 | s | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the aromatic ring are expected to be a singlet. |
| ~2.00 | br s | 1H | -OH | The hydroxyl proton is typically a broad singlet and its chemical shift is concentration-dependent. |
Predicted ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C-2 | The carbon bearing the methanol group. |
| ~140.0 | C-7a | Quaternary carbon at the ring junction. |
| ~138.0 | C-3a | Quaternary carbon at the ring junction. |
| ~130.0 (q) | C-5 | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ~125.0 (q) | -CF₃ | The trifluoromethyl carbon will also be a quartet with a large C-F coupling constant. |
| ~124.0 | C-4 | Aromatic carbon adjacent to the trifluoromethyl-substituted carbon. |
| ~123.0 | C-6 | Aromatic carbon. |
| ~122.0 | C-7 | Aromatic carbon. |
| ~121.0 | C-3 | Aromatic carbon in the thiophene ring. |
| ~60.0 | -CH₂OH | The methylene carbon of the methanol group. |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -62.0 | s | -CF₃ | The trifluoromethyl group attached to an aromatic ring typically appears in this region as a singlet. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit the following characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |
| 1200-1000 | Strong | C-O stretch (alcohol) |
| ~700 | Strong | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₇F₃OS, Molecular Weight: 232.23 g/mol ), the following is expected.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 232 | High | [M]⁺ (Molecular Ion) |
| 213 | Medium | [M - F]⁺ or [M - OH]⁺ |
| 201 | High | [M - CH₂OH]⁺ |
| 182 | Medium | [M - CF₃]⁺ |
Experimental Protocols
To obtain reliable spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2]
-
For quantitative NMR, an internal standard can be added. For routine characterization, the residual solvent peak can be used for referencing. Tetramethylsilane (TMS) is a common reference standard for ¹H and ¹³C NMR.[3][4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 30-degree pulse, 2-second relaxation delay, 1024 or more scans).
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[2]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Caption: Workflow for IR spectroscopic analysis.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Identify the wavenumbers of the major absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometric analysis.
Protocol:
-
Sample Preparation:
-
Dissolve a small amount (sub-milligram) of this compound in a volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Direct Infusion ESI or EI):
-
For Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in both positive and negative ion modes.
-
For Electron Ionization (EI): Introduce the sample via a direct insertion probe. The sample is heated to induce vaporization, and then ionized by a beam of electrons.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the major fragment ions and propose fragmentation pathways to support the proposed structure.
-
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. This guide has provided a detailed prediction of its ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectra, along with robust, step-by-step protocols for their experimental acquisition. By following these guidelines, researchers can confidently determine the structure and purity of this important fluorinated compound, ensuring the integrity and reproducibility of their scientific findings.
References
-
The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (URL: [Link])
-
International Journal of ChemTech Research. XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. (URL: [Link])
-
ResearchGate. Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes | Request PDF. (URL: [Link])
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (URL: [Link])
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
-
Clemson OPEN. The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. (URL: [Link])
-
The Ohio State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (URL: [Link])
-
NIST. Infrared spectra of methanol, ethanol, and n-propanol. (URL: [Link])
-
ResearchGate. FTIR spectra from methanol (1) and methanol + formaldehyde (2) interaction with AC-TiO 2 before (a) and after (b) irradiation for 5 min. (URL: [Link])
-
NIST WebBook. Benzenemethanol, α,α-diphenyl-. (URL: [Link])
-
PubChem. (2-Fluoro-5-methoxyphenyl)(thiophen-2-yl)methanol. (URL: [Link])
-
CAS Common Chemistry. 4-Methoxy-α-(trifluoromethyl)benzenemethanol. (URL: [Link])
Sources
Sourcing and Technical Guide for [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol in Research Applications
For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized chemical starting materials is a critical first step in the path to discovery. [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, a specialized heterocyclic compound, presents as a valuable building block in medicinal chemistry. This guide provides an in-depth technical overview of this compound, including its commercial availability, key physicochemical properties, a robust protocol for quality assessment, and insights into its potential research applications.
Commercial Availability and Supplier Landscape
This compound is available from a number of specialized chemical suppliers catering to the research and development sector. When sourcing this compound, it is crucial to verify the CAS number 951122-90-0 to ensure the correct regioisomer is being purchased.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Levels (Typical) | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Milligrams to grams | Often provides access to technical documents like Certificates of Analysis.[1] |
| Matrix Scientific | Inquiry-based | Gram quantities | Specializes in a wide range of heterocyclic compounds for R&D. |
| CymitQuimica | Research Grade | Milligrams to grams | European-based supplier with a portfolio of fine chemicals.[2] |
| Chemenu | Research Grade | Custom inquiry | Offers a range of pharmaceutical intermediates and custom synthesis services. |
It is imperative for the researcher to request a Certificate of Analysis (CoA) from the chosen supplier prior to purchase. This document should provide lot-specific data on purity, identity confirmation (typically via NMR), and levels of any significant impurities.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis and experimental design.
Table 2: Key Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 951122-90-0 | Confirmed via multiple supplier databases.[1] |
| Molecular Formula | C₁₀H₇F₃OS | Calculated from structure. |
| Molecular Weight | 232.22 g/mol | Calculated from atomic weights. |
| Appearance | White to off-white solid | Typical for similar aromatic alcohols. |
| Melting Point | 105-107 °C | Reported by chemical suppliers. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Insoluble in water. | Predicted based on structure and properties of related compounds. |
Spectroscopic Data for Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the methylene protons of the methanol group, and a hydroxyl proton signal which may be broad and its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR will show signals for the ten carbon atoms in the molecule, with the trifluoromethyl group causing a characteristic quartet for the carbon to which it is attached due to C-F coupling.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Synthesis and Quality Control Considerations
A plausible and common synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde. This understanding of the synthesis is crucial for anticipating potential impurities.
Caption: Figure 1. Plausible synthetic pathway.
Experimental Protocol: Quality Assessment by HPLC
To ensure the purity of the procured material, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Objective: To determine the purity of this compound and identify any potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional mobile phase modifier)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute this solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase Preparation: A common starting point is a gradient elution using Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)
-
Gradient Program: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any less polar impurities.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Figure 2. HPLC quality assessment workflow.
Applications in Research and Drug Development
The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[3] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
This compound serves as a key intermediate for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for a variety of chemical transformations, including:
-
Oxidation: To the corresponding aldehyde or carboxylic acid, which are themselves versatile synthetic intermediates.
-
Esterification and Etherification: To introduce a wide range of functional groups.
-
Halogenation: Followed by nucleophilic substitution to introduce amines, azides, or other moieties.
These transformations allow for the incorporation of the 5-(trifluoromethyl)benzothiophene core into larger molecular frameworks for screening in various drug discovery programs, such as those targeting kinases, proteases, or G-protein coupled receptors. The trifluoromethyl group, in particular, is often employed to improve the pharmacokinetic profile of lead compounds.
Conclusion
This compound is a valuable, commercially available building block for medicinal chemistry and drug discovery. Careful sourcing from reputable suppliers, coupled with rigorous in-house quality assessment, is paramount. Its structural features, namely the benzothiophene core and the trifluoromethyl group, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The synthetic handles provided by the methanol functionality allow for diverse chemical modifications, paving the way for the exploration of new chemical space in the pursuit of innovative therapeutics.
References
- The Royal Society of Chemistry. (2015).
-
A.B.ENTERPRISES. (5-(trifluoromethyl)-2-furyl)methanol. Retrieved from [Link]
- Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Madhan, S., et al. (2018). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4][5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. IUCrData, 3(1).
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1117.
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- 4. Cas No. | (5-(Benzo[b]thiophen-2-yl)-2-(trifluoromethoxy)phenyl)methanol | Matrix Scientific [matrixscientific.com]
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Methodological & Application
Application Notes and Protocols for [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol in Medicinal Chemistry
Introduction: The Strategic Value of the Trifluoromethylated Benzothiophene Scaffold
In the landscape of modern drug discovery, the benzothiophene scaffold is recognized as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous molecules like tryptophan allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][3]
The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold, as seen in [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, offers a powerful tool for medicinal chemists. The CF₃ group is a bioisostere for methyl and chloro groups and is known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins by altering its electronic properties.[4] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, making trifluoromethylated compounds highly desirable as drug candidates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds derived from this compound, with a particular focus on its application as a precursor for kinase inhibitors.
PART 1: Synthesis of this compound
Protocol 1: Synthesis via Reduction of Carboxylic Acid
This two-step conceptual protocol involves the synthesis of the carboxylic acid precursor followed by its reduction to the desired alcohol.
Step 1: Synthesis of 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
While various methods exist for the synthesis of benzothiophene cores, a common route involves the cyclization of a substituted thiophenol derivative.[6][7]
Step 2: Reduction to this compound
The reduction of the carboxylic acid to the primary alcohol can be efficiently carried out using a reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[8]
Materials:
-
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Dissolve 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous THF.
-
Slowly add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1N HCl.
-
Continue stirring for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Expected Yield: >90%[8]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Derivatization of this compound for Library Synthesis
The hydroxyl group of this compound is a versatile handle for introducing chemical diversity. Below are protocols for key derivatization reactions to generate a library of compounds for biological screening.
Protocol 2: O-Alkylation/Etherification via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the primary alcohol to an ether with inversion of configuration (though not relevant for this achiral center) under mild conditions.[9][10] This is particularly useful for coupling with various phenols or other acidic hydroxyl compounds.
Materials:
-
This compound
-
A phenol or other acidic nucleophile (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq.), the phenolic nucleophile (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired ether. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like ether/hexanes prior to chromatography.[11]
Protocol 3: Conversion to Alkyl Halide via Appel Reaction
The Appel reaction converts alcohols to the corresponding alkyl halides, which are valuable intermediates for subsequent nucleophilic substitution or cross-coupling reactions.[12][13]
Materials:
-
This compound
-
Carbon Tetrabromide (CBr₄) or Carbon Tetrachloride (CCl₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Dissolve this compound (1.0 eq.) and PPh₃ (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add CBr₄ (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add pentane or another nonpolar solvent to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with pentane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude alkyl halide by column chromatography.
PART 3: Application in Kinase Inhibitor Discovery
Benzothiophene derivatives have emerged as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[14][15] Specifically, the benzothiophene scaffold has been identified as a promising starting point for the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B).[15]
The library of compounds synthesized from this compound can be screened against a panel of kinases to identify novel inhibitors.
Workflow for Kinase Inhibitor Discovery
Caption: Workflow for the discovery of kinase inhibitors.
Protocol 4: Kinase Selectivity Profiling using Kinobeads Assay
The Kinobeads assay is a chemical proteomics approach that allows for the unbiased profiling of kinase inhibitors against a large portion of the kinome expressed endogenously in a cell lysate.[16][17]
Principle: A library of derivatives is incubated in increasing concentrations with a cell lysate. The mixture is then passed over beads to which a mixture of broad-spectrum, immobilized kinase inhibitors are attached. Kinases that are bound by the test compound in the lysate will not bind to the beads. The unbound fraction is washed away, and the kinases retained on the beads are identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase bound to the beads at increasing concentrations of the test compound indicates that the compound is a binder of that kinase.
Procedure (Abbreviated):
-
Cell Lysis: Prepare a cell lysate from a relevant cell line (e.g., HeLa, Jurkat) under native conditions.
-
Compound Incubation: Incubate aliquots of the cell lysate with serial dilutions of the test compound (typically from 10 µM down to low nM concentrations) for a defined period (e.g., 60 minutes) at 4°C.
-
Affinity Enrichment: Add the kinobeads matrix to the lysate-compound mixtures and incubate to allow for binding of kinases not inhibited by the test compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: Determine dose-response curves for each identified kinase to establish binding affinities (IC₅₀ values).
Protocol 5: In Vitro DYRK1A/B Kinase Assay (ADP-Glo™ Format)
Once hits are identified from the primary screen, their inhibitory potency against specific kinases like DYRK1A and DYRK1B should be confirmed using a purified enzyme assay. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[18]
Materials:
-
Recombinant human DYRK1A or DYRK1B enzyme
-
DYRKtide substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (derivatives of this compound)
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer with a constant percentage of DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO control.
-
Add 2 µL of a solution containing the DYRK1A or DYRK1B enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Hypothetical Screening Data for a Library of Derivatives
| Compound ID | Modification at C2-methanol | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) |
| Lead-001 | -OCH₃ | 5,200 | 8,300 |
| Lead-002 | -O-(4-fluorophenyl) | 850 | 1,200 |
| Lead-003 | -O-(pyridin-4-yl) | 150 | 220 |
| Lead-004 | -Cl (from Appel reaction) | >10,000 | >10,000 |
| Lead-005 | -N₃ (from halide displacement) | 45 | 68 |
PART 4: Application in GPCR Modulator Discovery
Benzothiophene derivatives are also known to interact with G-protein coupled receptors (GPCRs).[19] The synthesized library can be screened against a panel of GPCRs to identify novel agonists, antagonists, or allosteric modulators.
Protocol 6: Beta-Arrestin Recruitment Assay
The beta-arrestin recruitment assay is a common method to screen for GPCR activation, as it is a universal step in the desensitization of most GPCRs following agonist binding.[20][21]
Principle: This assay often uses an enzyme fragment complementation (EFC) system. The GPCR of interest is tagged with a small enzyme fragment, and beta-arrestin is tagged with a larger, complementary fragment. When an agonist binds to the GPCR, beta-arrestin is recruited, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., luminescence or fluorescence).
Procedure (Abbreviated):
-
Cell Plating: Plate PathHunter® cells (DiscoverX) or a similar cell line co-expressing the tagged GPCR and beta-arrestin in a 384-well assay plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. For antagonist screening, add the test compounds first, followed by a known agonist at its EC₈₀ concentration.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents for the EFC system.
-
Signal Reading: Incubate at room temperature for 60 minutes and read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the signal as a function of compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Signaling Pathway for GPCR Modulation
Caption: GPCR activation and downstream signaling pathways.
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and the reactive hydroxyl group provides a convenient point for diversification. The strategic combination of the privileged benzothiophene core and the pharmacologically beneficial trifluoromethyl group makes its derivatives prime candidates for screening against important drug target classes, particularly protein kinases and GPCRs. The protocols and workflows outlined in these notes provide a comprehensive framework for researchers to explore the therapeutic potential of this promising chemical scaffold.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1002-1033.
- Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-130.
- Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574-1586.
- Inglese, J., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
- El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708.
- El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708.
- BenchChem. (2025). Application Notes: Beta-Arrestin Recruitment Assay Featuring ML221. BenchChem Technical Support.
- de Azevedo, H. F., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & medicinal chemistry letters, 66, 128764.
- BPS Bioscience. (n.d.). DYRK1A Kinase Assay Protocol. BPS Bioscience.
- Calzada, J. G., & Hooz, J. (1974). Geranyl chloride. Organic Syntheses, 54, 63.
- BenchChem. (2025). T025: A Technical Guide to the Inhibition of DYRK1A and DYRK1B Kinases. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling. BenchChem Technical Support.
- Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-130.
- Advancing GPCR Drug Discovery. (2024). ICE Bioscience.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for DYRK1A Overview. Thermo Fisher Scientific.
- BPS Bioscience. (n.d.). DYRK1B Kinase Assay Kit. BPS Bioscience.
- Inglese, J., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed.
- Molbase. (n.d.). Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid. Molbase.
- Calzada, J. G., & Hooz, J. (1974). Reaction Procedure of Appel Reaction & Workup. Organic Syntheses.
- Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org.
- ChemicalBook. (2025). 2-(HYDROXYMETHYL)BENZO[B]THIOPHENE Synthesis. ChemicalBook.
- Zhang, X., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
- Chem-Impex. (n.d.). 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Chem-Impex.
-
Common Organic Chemistry. (n.d.). Mitsunobu Reaction - Aromatic Alcohols. .
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal.
- Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1091-1151.
- Process for the synthesis of benzothiophenes. (1998).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
- Dodge, J. A., & Jones, S. A. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 195.
- NROChemistry. (2021). Appel Reaction: Mechanism & Examples. NROChemistry.
- Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Appel reaction. Wikipedia.
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Application Note: A Guide to the Synthesis and Biological Evaluation of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzothiophene core is recognized as a "privileged structure," a versatile scaffold capable of interacting with a multitude of biological targets with high affinity.[1][2] This has led to the development of numerous benzothiophene derivatives exhibiting a wide array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[3][4][5] The strategic incorporation of a trifluoromethyl (-CF3) group into drug candidates is a well-established method for enhancing therapeutic properties.[6][7] The unique electronic nature and metabolic stability of the -CF3 group can significantly improve a molecule's lipophilicity, cell membrane permeability, and resistance to metabolic degradation, often leading to enhanced potency and a more favorable pharmacokinetic profile.[6]
The compound [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol (CAS 951122-90-0) represents a confluence of these two powerful medicinal chemistry motifs.[8] Its structure combines the proven biological relevance of the benzothiophene ring with the advantageous properties of the trifluoromethyl group. Furthermore, the methanol moiety at the 2-position serves as a versatile chemical handle, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
This guide provides a comprehensive framework for researchers aiming to explore the therapeutic potential of this compound class. We present a rationale for derivatization, detailed protocols for synthesis, and robust methodologies for evaluating two key areas of biological activity suggested by the literature on related compounds: anticancer and anti-inflammatory effects.
Scientific Rationale and Derivatization Strategy
The central hypothesis is that by modifying the methanol group of the parent scaffold, we can modulate the compound's interaction with specific biological targets, thereby optimizing its potency and selectivity. The benzothiophene core provides the essential framework for target engagement, while the -CF3 group at the 5-position anchors the molecule and enhances its drug-like properties. The primary point of diversification is the 2-methanol group.
Key Derivatization Strategies:
-
Esterification: Converting the alcohol to an ester introduces a variety of R-groups, allowing for the exploration of steric and electronic effects on activity. This is a straightforward and high-yielding reaction.
-
Etherification: Forming an ether linkage provides more metabolically stable derivatives compared to esters and allows for the introduction of different functionalities.
-
Amine Substitution: Replacing the hydroxyl group with amines (via an intermediate tosylate or halide) can introduce hydrogen bond donors and acceptors, potentially altering target binding profiles significantly.
Caption: Structure-Activity Relationship (SAR) hypothesis for derivatives.
General Synthesis and Characterization Workflow
The synthesis of a derivative library follows a logical progression from chemical reaction to biological testing. A robust workflow ensures the purity and identity of each compound before it enters screening, which is critical for reliable data.
Caption: General workflow from synthesis to biological screening.
Protocol 2.1: Representative Synthesis of an Ester Derivative
This protocol describes a general method for synthesizing an ester derivative (e.g., a benzoate ester) from the parent alcohol.
Rationale: This method uses an acyl chloride, which is highly reactive and typically provides good yields at room temperature. A mild base like triethylamine (TEA) is used to neutralize the HCl byproduct, preventing potential side reactions.
Materials:
-
This compound
-
Benzoyl chloride (or other desired acyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching and Workup: Once the reaction is complete, quench by adding saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Expert Insight: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC.
Protocols for Evaluating Biological Activity
Based on the activities of related benzothiophene compounds, we present protocols for assessing anticancer and anti-inflammatory potential.[3][4][5]
Anticancer Activity Evaluation
Many benzothiophene derivatives exert their anticancer effects by inhibiting key cellular processes like cell division or signaling pathways.[1][3][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma, U87MG glioblastoma)[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with DMSO at the same final concentration as the test compounds.
-
Self-Validation: The vehicle control is essential to ensure that the DMSO solvent itself does not affect cell viability. The positive control validates that the assay can detect a cytotoxic response.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Caption: Potential mechanism: Inhibition of a kinase signaling cascade.
Anti-inflammatory Activity Evaluation
Chronic inflammation is driven by enzymes like cyclooxygenases (COX) and cellular signaling involving molecules like nitric oxide (NO). Benzothiophenes have been shown to inhibit these pathways.[4][5]
Principle: The Griess test measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this assay, murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce inflammation and produce NO. The reduction of NO in the presence of a test compound indicates anti-inflammatory activity.[5]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Dexamethasone)
-
Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.
-
Inflammation Induction: Add LPS to all wells (final concentration 1 µg/mL) except for the "unstimulated control" wells.
-
Self-Validation: Include controls: (a) cells only (negative), (b) cells + LPS (positive inflammation), (c) cells + LPS + positive control drug, and (d) cells + compound alone (to check for inherent cytotoxicity).
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO2.
-
Add 50 µL of Sulfanilamide solution to all wells and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution and incubate for another 10 minutes in the dark. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC50 value (concentration for 50% inhibition).
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison of derivative activity.
Table 1: In Vitro Cytotoxicity of Benzothiophene Derivatives against Cancer Cell Lines
| Compound ID | R-Group | GI50 (µM) vs. HCT-116 | GI50 (µM) vs. A549 | GI50 (µM) vs. U87MG |
| Parent | -H | > 50 | > 50 | > 50 |
| Derivative 1 | -C(=O)Ph | 5.2 ± 0.4 | 7.8 ± 0.9 | 3.1 ± 0.3 |
| Derivative 2 | -C(=O)CH3 | 15.6 ± 1.2 | 22.1 ± 2.5 | 11.5 ± 1.1 |
| Derivative 3 | -CH2Ph | 8.9 ± 0.7 | 11.3 ± 1.0 | 6.4 ± 0.5 |
| Doxorubicin | (Control) | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.3 ± 0.04 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Anti-inflammatory Activity of Benzothiophene Derivatives
| Compound ID | R-Group | NO Inhibition IC50 (µM) in RAW 264.7 | COX-2 Inhibition IC50 (µM) |
| Parent | -H | > 100 | > 100 |
| Derivative 1 | -C(=O)Ph | 25.4 ± 2.1 | 15.8 ± 1.4 |
| Derivative 4 | -C(=O)-4-F-Ph | 10.1 ± 0.9 | 5.3 ± 0.6 |
| Derivative 5 | -C(=O)-4-OMe-Ph | 33.7 ± 3.5 | 28.9 ± 2.7 |
| Dexamethasone | (Control) | 0.05 ± 0.01 | N/A |
| Celecoxib | (Control) | N/A | 0.04 ± 0.005 |
| Data are presented as mean ± SD from three independent experiments. |
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for synthesizing a library of derivatives and screening them for anticancer and anti-inflammatory activities. Promising lead compounds identified through these initial screens, such as those with low micromolar or nanomolar potency, should be advanced to further studies. Future directions include secondary assays to elucidate the specific mechanism of action (e.g., profiling against a broad panel of kinases or measuring prostaglandin production), ADME/Tox profiling to assess drug-like properties, and eventual validation in in vivo models of cancer or inflammation.
References
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity . Future Medicinal Chemistry. [Link]
-
New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study . PubMed. [Link]
-
Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative . OICC Press. [Link]
-
Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation . PubMed. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents . PMC - NIH. [Link]
-
Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation . Taylor & Francis Online. [Link]
-
Benzothiophene: Assorted Bioactive Effects . International Journal of Pharmaceutical Sciences. [Link]
-
The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery . Boron Molecular. [Link]
-
Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones . ResearchGate. [Link]
-
Innate C-H trifluoromethylation of heterocycles . PMC - NIH. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks . RSC Publishing. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues . MDPI. [Link]
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- 5. oiccpress.com [oiccpress.com]
- 6. nbinno.com [nbinno.com]
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- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: Application Notes for [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol in Drug Discovery
Abstract
The convergence of privileged scaffolds and strategic bioisosteric modifications represents a powerful paradigm in modern medicinal chemistry. This technical guide delves into the utility of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol as a key intermediate in drug discovery. The benzothiophene core is a well-established pharmacophore, present in a variety of clinically successful drugs, while the trifluoromethyl group is a premier substituent for enhancing metabolic stability, lipophilicity, and target-binding affinity.[1][2] This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this intermediate, with a particular focus on its role in the generation of novel therapeutics. Detailed protocols for its synthesis and subsequent derivatization are provided to empower researchers in their quest for next-generation pharmaceuticals.
Introduction: The Power of Fluorination in a Privileged Scaffold
The benzothiophene moiety is recognized as a "privileged structure" in drug discovery, owing to its presence in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for molecular recognition by biological targets.
Parallel to the importance of the core scaffold is the strategic incorporation of fluorine atoms, particularly as the trifluoromethyl (CF3) group. The CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and bioavailability. Furthermore, the CF3 group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
This compound combines these two powerful motifs, presenting a versatile building block for the synthesis of novel drug candidates with potentially superior properties. The primary alcohol functionality at the 2-position serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.
Synthesis of this compound: A Two-Step Approach
A robust and scalable synthesis of the title compound can be achieved via a two-step sequence starting from a suitable benzothiophene precursor. The general strategy involves the formylation of the 5-(trifluoromethyl)benzo[b]thiophene core, followed by the selective reduction of the resulting aldehyde.
Step 1: Synthesis of the Aldehyde Precursor, 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde
The introduction of a formyl group at the 2-position of the benzothiophene ring is a critical step. While various formylation methods exist, a common and effective approach is the Vilsmeier-Haack reaction.[4]
Materials:
-
5-(Trifluoromethyl)benzo[b]thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-(trifluoromethyl)benzo[b]thiophene (1.0 eq) in anhydrous DMF (5.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reduction to this compound
The reduction of the aldehyde to the corresponding primary alcohol is a straightforward transformation, readily achieved with a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent suitable for this purpose.
Materials:
-
5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 5-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Caption: Synthetic workflow for this compound.
Characterization of the Intermediate
Thorough characterization of this compound is essential to confirm its identity and purity before its use in downstream applications. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiophene ring system, a singlet for the methylene protons of the -CH₂OH group, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
| Expected ¹H NMR Data (in CDCl₃, 400 MHz) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.1 | s | 1H | Aromatic-H |
| ~7.9 | d | 1H | Aromatic-H |
| ~7.5 | d | 1H | Aromatic-H |
| ~7.4 | s | 1H | Aromatic-H |
| ~4.9 | s | 2H | -CH₂OH |
| ~2.0 (broad) | s | 1H | -OH |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ or [M+Na]⁺ |
| High-Resolution Mass Spectrometry (HRMS) | Calculated vs. Found mass for C₁₀H₇F₃OS |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized intermediate. A reverse-phase method is typically suitable for this type of compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Caption: Analytical workflow for the characterization of the intermediate.
Application in Drug Discovery: A Gateway to Novel SERMs
This compound is a valuable intermediate for the synthesis of novel selective estrogen receptor modulators (SERMs), such as analogues of Raloxifene.[1][6] Raloxifene, a benzothiophene-based drug, is used for the prevention and treatment of osteoporosis in postmenopausal women. The introduction of a trifluoromethyl group at the 5-position of the benzothiophene core can potentially enhance its biological activity and pharmacokinetic profile.
The primary alcohol of the intermediate can be readily converted to other functional groups, such as an aldehyde for subsequent reactions or a leaving group for nucleophilic substitution. For instance, oxidation of the alcohol to the aldehyde provides a key intermediate for the synthesis of Raloxifene analogues via a multi-step sequence involving a Grignard reaction and a Friedel-Crafts acylation.
Caption: Potential synthetic route to novel SERMs from the intermediate.
Conclusion
This compound stands as a strategically designed intermediate that marries the favorable properties of the benzothiophene scaffold with the advantageous attributes of the trifluoromethyl group. The synthetic protocols outlined herein provide a clear and reproducible pathway to this valuable building block. Its utility in the synthesis of novel drug candidates, particularly in the realm of selective estrogen receptor modulators, underscores its importance for researchers and scientists in the field of drug development. The detailed characterization methods ensure the quality and reliability of this intermediate for its successful application in the synthesis of next-generation therapeutics.
References
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC. [Link]
-
Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. JOCPR. [Link]
-
Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. JOCPR. [Link]
-
Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing. PubMed. [Link]
-
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Chem-Impex. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid. Mol-Instincts. [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... ResearchGate. [Link]
-
Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]
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- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol and Its Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethylated Benzothiophenes in Medicinal Chemistry
The benzothiophene scaffold is a prominent heterocyclic motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its structural rigidity and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[3] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, trifluoromethylated benzothiophenes, such as [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol and its analogs, represent a compound class of significant interest in medicinal chemistry, with potential applications in oncology and anti-inflammatory therapies.[3]
This guide provides detailed protocols for the synthesis of this compound, a key building block for the development of novel therapeutics. We will explore a robust synthetic strategy commencing from commercially available starting materials, focusing on the construction of the benzothiophene core and subsequent functional group manipulations. Furthermore, we will present methodologies for the synthesis of various analogs, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery programs.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a multi-step sequence. The overall strategy involves the initial construction of a substituted benzothiophene-2-carboxylic acid ester, followed by hydrolysis to the corresponding carboxylic acid, and a final reduction to the desired primary alcohol. This approach allows for the introduction of the key trifluoromethyl substituent at an early stage and utilizes robust and well-established chemical transformations.
Caption: General synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
A reliable method for the synthesis of the benzothiophene core involves the reaction of a substituted 2-fluorobenzonitrile with a thioglycolate, a variation of the well-known Gewald reaction. This approach offers a convergent and efficient route to highly functionalized benzothiophenes.
Protocol 1.1: Synthesis of Methyl 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
This protocol is adapted from a general procedure for the synthesis of substituted benzothiophenes.[4]
Materials:
-
2,4-Difluorobenzonitrile (or a similarly substituted benzonitrile)
-
Methyl thioglycolate
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Hexane
-
Crushed ice
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl thioglycolate (1.0 equivalent) and potassium hydroxide (2.5 equivalents) in DMF in a round-bottom flask, add 2,4-difluorobenzonitrile (1.0 equivalent).
-
Heat the reaction mixture to 75°C and maintain it at this temperature for 10 hours under a reflux condenser.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
A pale yellow solid will precipitate. Filter the solid and wash it thoroughly with water.
-
Dry the crude product and purify it by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to yield methyl 3-amino-6-fluorobenzothiophene-2-carboxylate as a crystalline solid.
Note on Analog Synthesis: This protocol can be adapted to synthesize various analogs by using appropriately substituted benzonitriles as starting materials. For instance, using 4-bromo-2-fluorobenzonitrile would lead to the corresponding 5-bromo-substituted benzothiophene.
Protocol 1.2: Hydrolysis to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
The hydrolysis of the methyl ester to the carboxylic acid is a standard procedure.
Materials:
-
Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1.0 equivalent) in a mixture of THF (or methanol) and water.
-
Add a solution of NaOH or LiOH (2-3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with 1M HCl.
-
A precipitate of the carboxylic acid should form. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid. The product can be further purified by recrystallization if necessary.
Part 2: Reduction to this compound
The final step in the synthesis is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
Protocol 2.1: LiAlH4 Reduction of 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.
Materials:
-
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, suspend LiAlH4 (2-3 equivalents) in anhydrous THF under a nitrogen or argon atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel. Control the addition rate to maintain the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4. This is a highly exothermic process and must be done with extreme caution. Slowly and dropwise, add ethyl acetate to consume the bulk of the unreacted LiAlH4.
-
Following the initial quench, slowly add water dropwise, followed by a 15% aqueous NaOH solution, and then more water. A granular precipitate of aluminum salts should form.
-
Alternatively, the reaction can be worked up by the careful addition of a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt until a filterable solid is formed.
-
Filter the resulting suspension through a pad of Celite or filter paper and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude this compound.
-
The product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Part 3: Synthesis of Analogs
The modularity of this synthetic route allows for the preparation of a wide range of analogs by modifying the starting materials or by further functionalizing the benzothiophene core.
Protocol 3.1: Synthesis of Analogs with Different Substituents at the 5-Position
To synthesize analogs with different substituents at the 5-position (or other positions on the benzene ring), the key is to start with an appropriately substituted benzonitrile in Protocol 1.1. For example:
-
5-Chloro-analog: Start with 4-chloro-2-fluorobenzonitrile.
-
5-Methoxy-analog: Start with 2-fluoro-4-methoxybenzonitrile.
The subsequent hydrolysis and reduction steps would follow Protocols 1.2 and 2.1, respectively.
Protocol 3.2: Synthesis of Analogs with Modifications at the 2-Position
The 2-position of the benzothiophene ring can be functionalized to introduce other groups. For example, instead of reducing the carboxylic acid, it can be converted to an amide.
Protocol 3.2.1: Amide Analog Synthesis
-
Activate the carboxylic acid: Convert 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, or use a peptide coupling reagent such as HATU or HOBt/EDC.
-
Amide formation: React the activated carboxylic acid with a primary or secondary amine of choice to form the corresponding amide analog.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1.1 | Benzothiophene Formation | Substituted Benzonitrile, Methyl Thioglycolate, KOH | DMF | 75°C | 70-85% |
| 1.2 | Ester Hydrolysis | Methyl Ester, NaOH or LiOH | THF/Water or MeOH/Water | RT to 60°C | >90% |
| 2.1 | Carboxylic Acid Reduction | Carboxylic Acid, LiAlH4 | Anhydrous THF | 0°C to RT | 80-95% |
Experimental Workflows
Caption: Workflow for the synthesis of the benzothiophene ester intermediate.
Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.
Caption: Workflow for the final reduction to the target alcohol.
References
-
Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid. (n.d.). Mol-Instincts. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 4. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Investigating the Anticancer Potential of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Introduction: The Rationale for Investigating [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol in Oncology
The landscape of cancer research is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells. Within this framework, heterocyclic compounds are of particular interest due to their diverse biological activities. The benzothiophene scaffold, a fusion of benzene and thiophene rings, is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[1][2] This has led to the development of numerous benzothiophene derivatives with potent anticancer properties, acting through mechanisms such as tubulin polymerization inhibition and apoptosis induction.[1][3][4]
A key feature of the compound , this compound, is the presence of a trifluoromethyl (-CF3) group. The strategic incorporation of fluorine-containing moieties, particularly the -CF3 group, is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[5][6][7] The trifluoromethyl group can improve metabolic stability, increase lipophilicity and membrane permeability, and enhance binding affinity to target proteins.[6][8] These modifications often translate to improved efficacy and bioavailability of therapeutic agents.[8] Indeed, many FDA-approved anticancer drugs, such as Sorafenib, incorporate a trifluoromethyl group to target critical signaling pathways like the Raf/Mek/Erk pathway.[9]
Given the established anticancer potential of the benzothiophene core and the advantageous properties conferred by the trifluoromethyl group, this compound (hereafter referred to as Compound X) emerges as a compelling candidate for investigation as a novel anticancer agent. These application notes provide a structured, multi-stage research framework to systematically evaluate the cytotoxic and mechanistic properties of Compound X in cancer cell lines.
Part 1: Initial Screening for Cytotoxic Activity
The first essential step is to determine if Compound X exhibits cytotoxic or cytostatic effects on cancer cells. The Cell Counting Kit-8 (CCK-8) or MTT assays are robust, colorimetric methods for assessing cell viability and are ideal for initial screening.[10][11][12] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[12]
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for determining the IC50 of Compound X.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X
-
DMSO (for dissolving Compound X)
-
Cell Counting Kit-8 (CCK-8)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound X in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
CCK-8 Assay:
Data Analysis:
| Treatment Group | Absorbance (450 nm) | % Viability |
| Untreated Control | Acontrol | 100% |
| Vehicle Control | Avehicle | (Avehicle / Acontrol) x 100 |
| Compound X [Conc. 1] | Asample1 | (Asample1 / Acontrol) x 100 |
| Compound X [Conc. 2] | Asample2 | (Asample2 / Acontrol) x 100 |
| ... | ... | ... |
| Blank (Medium only) | Ablank | N/A |
-
Calculation: % Viability = [(Asample - Ablank) / (Acontrol - Ablank)] x 100
-
Plot % Viability against the log concentration of Compound X to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next step is to determine the mode of cell death induced by Compound X. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[8] This can be investigated by measuring key apoptotic markers.
Protocol 2A: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[16] Propidium Iodide (PI) is a DNA intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[16]
Materials:
-
Cells treated with Compound X (at IC50 concentration) and controls
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with Compound X (e.g., at the determined IC50 concentration for 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[16]
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Protocol 2B: Measurement of Caspase-3/7 Activity
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method to quantify their activity.[19][20]
Materials:
-
Cells treated with Compound X and controls in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and treat with Compound X as in Protocol 1.
-
-
Reagent Addition:
-
Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent apoptosis. Propidium iodide (PI) staining of fixed cells followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[22]
Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry
Materials:
-
Cells treated with Compound X and controls
-
Cold 70% Ethanol
-
PBS
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash with PBS and centrifuge.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal and appropriate gating to exclude doublets.
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
-
Hypothetical Signaling Pathway and Experimental Workflow
Based on the known activity of similar compounds, Compound X could potentially act as a kinase inhibitor, disrupting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT or RAS/RAF/MEK/ERK pathways.[25][26][27] An observed G2/M arrest could suggest an effect on microtubule dynamics, a target for many benzothiophene derivatives.[4]
Caption: A logical workflow for mechanistic studies of Compound X.
Part 4: Preliminary In Vivo Efficacy Assessment
Promising in vitro results should be followed by preliminary in vivo studies to assess the compound's efficacy in a biological system. The subcutaneous xenograft model in immunocompromised mice is a standard initial step.[28]
Protocol 4: Subcutaneous Xenograft Tumor Model
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Cancer cells (e.g., 1 x 10⁷ cells per mouse)
-
Serum-free medium or PBS
-
Compound X formulated for in vivo delivery
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Compound X (at a predetermined dose and schedule) and the vehicle control to the respective groups.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).[31]
-
Monitor animal body weight and general health as indicators of toxicity.
-
The experiment is typically terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.
-
At the endpoint, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).
-
Conclusion and Future Directions
This guide outlines a comprehensive, albeit initial, strategy to evaluate the anticancer potential of this compound. Positive results from these studies—demonstrating potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest, culminating in tumor growth inhibition in vivo—would provide a strong foundation for more advanced preclinical development. Future work could include identifying the specific molecular target through techniques like thermal shift assays or kinome profiling, optimizing the chemical structure to improve potency and drug-like properties, and conducting more extensive in vivo efficacy and toxicology studies.
References
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
-
University of Virginia School of Medicine Flow Cytometry Core Facility. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
- Peranzoni, E., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
- Yakan, H., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology.
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Romagnoli, R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ACS medicinal chemistry letters.
-
Bio-protocol. (2021). In vivo xenograft tumor growth assay. Retrieved from [Link]
- Marques, F., et al. (2025).
- Das, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances.
- Jetha, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
- Devi, G. R. (2020). Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. Nucleic Acid Therapeutics.
- Khan, I., et al. (2024).
- Marques, F., et al. (2025).
- Lu, H., et al. (2020). Small molecule inhibitors targeting the cancers. Journal of Cellular and Molecular Medicine.
-
BPS Bioscience. (n.d.). Small Molecule Cancer Therapy Targets. Retrieved from [Link]
- Mita, A., et al. (2020).
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- 8. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Trifluoromethyl Benzothiophene Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory potential of trifluoromethyl benzothiophene derivatives. This document outlines the scientific rationale, key mechanisms of action, and detailed protocols for the synthesis and biological evaluation of this promising class of compounds.
Introduction: The Therapeutic Promise of Trifluoromethyl Benzothiophene Derivatives in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, with many of its derivatives exhibiting a wide array of biological activities, including anti-inflammatory effects.[3][4][5] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7] Consequently, trifluoromethyl benzothiophene derivatives represent a compelling class of molecules for the development of novel anti-inflammatory agents.[7]
These notes will delve into the primary molecular pathways implicated in the anti-inflammatory action of these compounds and provide robust, validated protocols for their synthesis and comprehensive biological characterization.
Part 1: Unraveling the Mechanism of Action
The anti-inflammatory effects of benzothiophene derivatives are often multifactorial, targeting key nodes in the inflammatory cascade. The primary mechanisms of interest for trifluoromethyl benzothiophene derivatives include the inhibition of pro-inflammatory enzymes and the modulation of critical signaling pathways.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes
A significant number of anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation.[8] Some benzothiophene derivatives have been identified as potent and selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9][10][11] Furthermore, the simultaneous inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the production of pro-inflammatory leukotrienes, can offer a broader spectrum of anti-inflammatory activity and a better safety profile.[9][12] The trifluoromethyl group can enhance the binding of these derivatives to the active sites of COX and LOX enzymes.
Modulation of NF-κB and p38 MAPK Signaling Pathways
Beyond direct enzyme inhibition, the anti-inflammatory activity of these compounds can be attributed to their ability to modulate intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
-
The NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[15][17] Trifluoromethyl benzothiophene derivatives may interfere with this pathway at various points, such as inhibiting IKK activity or preventing NF-κB nuclear translocation.
-
The p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response.[18][19] It is activated by cellular stress and inflammatory cytokines like TNF-α and IL-1β.[20] Activated p38 MAPK phosphorylates downstream transcription factors and kinases, leading to the increased expression and stability of mRNAs encoding pro-inflammatory cytokines.[19][21][22] Inhibition of the p38 MAPK pathway is a promising strategy for the treatment of inflammatory diseases.[18][22]
Below are diagrams illustrating these key signaling pathways.
Caption: The canonical NF-κB signaling pathway.
Caption: The p38 MAPK signaling pathway.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of trifluoromethyl benzothiophene derivatives.
Synthesis Protocol: A Representative Trifluoromethyl Benzothiophene Derivative
The synthesis of trifluoromethyl-containing benzothiophenes can be achieved through various methods, including domino reactions in aqueous media.[23] A general and adaptable protocol is presented below.
Objective: To synthesize a representative 2-aryl-3-trifluoromethyl-benzothiophene derivative.
Materials:
-
Substituted o-alkynyl thioanisole
-
Electrophilic trifluoromethylating agent (e.g., Umemoto's reagent)[6]
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substituted o-alkynyl thioanisole (1.0 eq) in the anhydrous solvent.
-
Add the electrophilic trifluoromethylating agent (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethyl benzothiophene derivative.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
In Vitro Anti-inflammatory Evaluation
A tiered approach to in vitro screening is recommended to efficiently identify and characterize the anti-inflammatory properties of the synthesized compounds.
Objective: To determine the inhibitory activity and selectivity of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)[24]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in a suitable buffer.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound/reference inhibitor, and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[24]
Objective: To assess the ability of the test compounds to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)[25]
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Test compounds
-
MTT or similar cell viability assay
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[25]
-
Collect the cell culture supernatants to measure cytokine levels.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits.[28][29]
-
In a parallel plate, assess the cytotoxicity of the test compounds using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.
In Vivo Anti-inflammatory Evaluation
Promising compounds from in vitro studies should be further evaluated in established animal models of inflammation.[1][30]
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in vivo.[10][31]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and a reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a pre-determined dose. The control group receives the vehicle only.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Part 3: Data Presentation and Interpretation
The quantitative data generated from the above protocols should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of Trifluoromethyl Benzothiophene Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| TFM-BT-1 | >100 | 0.52 | >192 | 1.25 | 2.10 |
| TFM-BT-2 | 85.3 | 1.15 | 74.2 | 3.40 | 5.65 |
| Celecoxib | 15.2 | 0.05 | 304 | 0.85 | 1.50 |
| Indomethacin | 0.1 | 5.2 | 0.02 | 10.5 | 15.2 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| TFM-BT-1 (10 mg/kg) | 0.42 ± 0.04 | 50.6% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.03 | 58.8% |
| *p < 0.05 compared to vehicle control. |
Conclusion
The trifluoromethyl benzothiophene scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive evaluation of these compounds. By investigating their effects on key enzymes like COX and LOX, as well as their modulation of critical signaling pathways such as NF-κB and p38 MAPK, researchers can gain valuable insights into their therapeutic potential. A systematic approach, combining both in vitro and in vivo models, is crucial for identifying lead candidates with optimal efficacy and safety profiles for further preclinical and clinical development.
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Application Notes and Protocols for Antimicrobial Assays of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel compound, [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. This document outlines the scientific rationale for investigating this molecule, followed by detailed, step-by-step protocols for established antimicrobial susceptibility testing methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion assay, and the Minimum Bactericidal Concentration (MBC) test. Furthermore, the importance of assessing cytotoxicity to ensure the selectivity of the compound for microbial targets is discussed. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3][4][5][6]
Introduction and Scientific Rationale
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents.[7][8] The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including significant antimicrobial effects.[7][9][10][11][12] The core structure of this compound is based on this promising scaffold.
Furthermore, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[13] The unique properties of the -CF3 group, such as its high electronegativity and lipophilicity, can improve metabolic stability, cell membrane permeability, and binding affinity to target proteins, potentially leading to enhanced antimicrobial activity.[13][14][15] Some studies suggest that trifluoromethylated compounds may target microbial membrane transporters.[16] The combination of the benzothiophene nucleus with a trifluoromethyl substituent in this compound thus provides a strong rationale for its investigation as a potential novel antimicrobial agent.
This guide will provide detailed protocols to systematically evaluate its efficacy against a panel of clinically relevant bacteria.
Preliminary Screening: The Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a valuable initial screening tool for assessing the antimicrobial activity of a novel compound.[17][18] It is a qualitative or semi-quantitative method that provides a rapid visual indication of a compound's ability to inhibit microbial growth.[1][17][18]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and low concentration of inhibitors of common antimicrobial agents.
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is critical for accurate and comparable zone of inhibition measurements.[19]
-
Disk Application: Disks must be pressed firmly onto the agar to ensure complete contact and uniform diffusion of the compound into the medium.[17][18]
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol 1: Disk Diffusion Method
-
Preparation of Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or Tryptic Soy Broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Use this suspension within 15 minutes.[19]
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[17][18] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[17]
-
Application of Disks: a. Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound. A solvent control disk (impregnated with the solvent used to dissolve the compound) should also be prepared. b. Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[17] c. Gently press each disk to ensure complete contact with the agar.[17] Disks should be spaced at least 24 mm apart from center to center. d. Place a standard antibiotic disk (e.g., ciprofloxacin) as a positive control.
-
Incubation: a. Invert the plates and incubate at 35 ± 2 °C for 16-24 hours in an ambient air incubator.[18]
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. b. A larger zone of inhibition suggests greater antimicrobial activity. The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints for standard antibiotics, though for a novel compound, this serves as a qualitative measure of activity.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][20] The MIC is the lowest concentration of a compound that inhibits the visible in vitro growth of a microorganism.[8][21] This quantitative assay is essential for evaluating the potency of a novel compound.
Causality Behind Experimental Choices:
-
96-Well Plate Format: This format allows for the efficient testing of multiple concentrations and replicates, making it suitable for screening and quantitative analysis of novel compounds.[20][22]
-
Serial Dilution: A two-fold serial dilution is performed to systematically assess the effect of decreasing concentrations of the compound on microbial growth, allowing for the precise determination of the MIC value.[21]
-
Controls: The inclusion of a growth control (no compound), sterility control (no inoculum), and a positive control (standard antibiotic) is crucial for validating the assay's results.[21]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Broth Microdilution Method
-
Preparation of Inoculum: a. Prepare a standardized inoculum as described in Protocol 1 (Disk Diffusion). b. Dilute the adjusted inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[23]
-
Preparation of Microdilution Plate: a. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. b. Add 200 µL of the stock solution of this compound (at twice the highest desired test concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. b. Add 100 µL of sterile CAMHB to well 12.
-
Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[20][24]
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21] b. Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader for a quantitative assessment of growth inhibition.[8]
Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[25][26][27] This assay is crucial for understanding whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[25]
Causality Behind Experimental Choices:
-
Subculturing from MIC wells: Aliquots are taken from the clear wells of the MIC plate (at and above the MIC) and plated on antibiotic-free agar to determine if the bacteria were killed or merely inhibited.[25]
-
CFU Enumeration: Counting the number of colony-forming units (CFUs) that grow on the agar plates allows for the calculation of the percentage of bacteria killed at each concentration of the compound.
Experimental Workflow: MBC Determination
Caption: Workflow for MBC Determination post-MIC assay.
Protocol 3: MBC Determination
-
Following MIC Determination: a. Use the results from the broth microdilution assay (Protocol 2).
-
Subculturing: a. Select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth. b. Mix the contents of each well thoroughly. c. Using a calibrated loop or pipette, transfer a 100 µL aliquot from each selected well onto a separate, appropriately labeled Mueller-Hinton agar plate. d. Spread the aliquot evenly across the surface of the agar.
-
Incubation: a. Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
Determination of MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[25][26]
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Ciprofloxacin | |||
| Escherichia coli ATCC 25922 | Gram-negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Ciprofloxacin | |||
| Candida albicans ATCC 10231 | Fungal | Fluconazole |
Critical Consideration: Cytotoxicity Assessment
A crucial aspect of developing a new antimicrobial agent is to ensure its selectivity for microbial cells over host cells.[28][29][30] Therefore, it is imperative to assess the cytotoxicity of this compound against a relevant eukaryotic cell line (e.g., human embryonic kidney cells HEK293, or liver hepatocellular carcinoma cells HepG2).
Common methods for assessing cytotoxicity include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[31]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[28][29]
The data from these assays will allow for the determination of the 50% cytotoxic concentration (CC50), which can then be used to calculate the selectivity index (SI = CC50/MIC). A higher SI value is indicative of a more promising therapeutic candidate.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to standardized methodologies and incorporating essential controls, researchers can generate reliable and reproducible data. The combination of preliminary screening with the disk diffusion assay, quantitative analysis through MIC and MBC determination, and the critical assessment of cytotoxicity will provide a comprehensive understanding of the compound's potential as a novel antimicrobial agent.
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Application Notes and Protocols for the Quantification of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this document outlines two primary methodologies: a high-performance liquid chromatography (HPLC) method for routine analysis and a gas chromatography-mass spectrometry (GC-MS) method for structural confirmation and trace-level detection. Each protocol is presented with in-depth explanations of the experimental choices, validation parameters based on ICH Q2(R1) guidelines, and practical insights for implementation in a research or quality control laboratory.[1][2][3][4][5]
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can profoundly influence the compound's metabolic stability and biological activity. Consequently, its precise quantification is paramount throughout the drug development lifecycle, from process optimization and stability testing to final product release. This necessitates the development and validation of analytical methods that are not only accurate and precise but also specific and robust.
This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a foundational understanding and actionable protocols for the analysis of this and structurally related benzothiophene derivatives.
Recommended Analytical Strategy: A Two-Pronged Approach
A dual-methodology approach is recommended for the comprehensive analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quantification due to its robustness, precision, and wide availability in analytical laboratories. A reversed-phase method is proposed, leveraging the non-polar nature of the benzothiophene core.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides an orthogonal method for confirmation of identity and is particularly useful for identifying and quantifying impurities. The volatility of the analyte makes it amenable to GC-MS analysis.[6][7]
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Design
The selection of a reversed-phase HPLC method is based on the physicochemical properties of this compound. The benzothiophene moiety imparts significant hydrophobicity, making it well-suited for separation on a non-polar stationary phase like C18. The trifluoromethyl group further enhances this non-polar character. Acetonitrile is chosen as the organic modifier in the mobile phase due to its low viscosity and UV transparency.[8][9][10] An acidic modifier, such as phosphoric acid or formic acid, is included to ensure the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks.[8][9]
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector is suitable.[10]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.[10]
-
Chemicals and Reagents:
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Sample Preparation: Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC column.[10][12][13]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent, such as acetonitrile, in a 100 mL volumetric flask to prepare a stock solution.
-
From the stock solution, prepare a series of working standard solutions of varying concentrations to construct a calibration curve.[10]
-
-
Sample Preparation:
-
For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
For drug product analysis, a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove excipients and matrix interferences.[10][13]
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[11][12]
-
Method Validation (as per ICH Q2(R1))[1][2][3][4][5]
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[4] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified range (e.g., 80-120% of the target concentration).[2] |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for the drug substance. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0%.[5] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate, column temperature).[2] |
Visualization of HPLC Workflow
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Application Notes and Protocols for the In Vitro Characterization of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiophene Derivative
The compound [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol represents a novel chemical entity with significant therapeutic potential. Its core structure, a benzothiophene ring, is a privileged scaffold found in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase the bioavailability of drug candidates.[3][4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this compound. The following protocols are designed to be robust and self-validating, enabling the elucidation of the compound's cytotoxic profile, potential enzymatic inhibitory activity, and its influence on specific cellular signaling pathways. Adherence to these methodologies will ensure the generation of high-quality, reproducible data crucial for advancing this promising molecule through the drug discovery pipeline.[7][8]
Strategic Workflow for In Vitro Evaluation
A tiered approach is recommended for the systematic evaluation of a novel compound. This strategy begins with a broad assessment of cytotoxicity to determine the appropriate concentration range for subsequent, more specific assays. This is followed by targeted screens based on the structural alerts of the molecule.
Caption: Tiered approach for in vitro characterization.
Part 1: Foundational Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to assess its cytotoxic potential.[9][10][11] This determines the concentration at which the compound elicits a toxic response in cultured cells and establishes a therapeutic window for subsequent mechanistic studies.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation:
The results should be expressed as a percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, should be calculated using non-linear regression analysis.[9]
| Cell Line | Treatment Duration | IC50 (µM) of [5-(CF3)-1-benzothiophen-2-yl]methanol | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 (Breast Cancer) | 24h | Experimental Data | Experimental Data |
| 48h | Experimental Data | Experimental Data | |
| 72h | Experimental Data | Experimental Data | |
| A549 (Lung Cancer) | 24h | Experimental Data | Experimental Data |
| 48h | Experimental Data | Experimental Data | |
| 72h | Experimental Data | Experimental Data | |
| HEK293 (Normal Kidney) | 24h | Experimental Data | Experimental Data |
| 48h | Experimental Data | Experimental Data | |
| 72h | Experimental Data | Experimental Data |
Part 2: Exploring the Mechanism of Action - Enzyme Inhibition
The presence of the trifluoromethyl group suggests that this compound could be a potent enzyme inhibitor.[3][4][5] The strong electron-withdrawing nature of the CF3 group can influence the acidity of nearby functional groups, potentially mimicking the transition state of a substrate.[3] A logical starting point would be to screen the compound against a panel of kinases or proteases, as these are common targets for benzothiophene-containing molecules.
Protocol 2: Generic Kinase Inhibition Assay (Example: using ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.
Step-by-Step Methodology:
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound in the appropriate kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Presentation and Interpretation:
The results are typically plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
| Kinase Target | IC50 (µM) of [5-(CF3)-1-benzothiophen-2-yl]methanol | Positive Control (e.g., Staurosporine) IC50 (µM) |
| Kinase A | Experimental Data | Experimental Data |
| Kinase B | Experimental Data | Experimental Data |
| Kinase C | Experimental Data | Experimental Data |
Part 3: Investigating Cellular Signaling Pathways - Reporter Gene Assays
Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways in response to a compound.[12][13][14][15] Given the potential for benzothiophene derivatives to modulate inflammatory or cell survival pathways, a reporter assay for a key transcription factor like NF-κB or AP-1 would be highly informative.[13]
Caption: Reporter gene assay workflow.
Protocol 3: NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light output.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate the NF-κB reporter cell line in a 96-well plate and allow the cells to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce the NF-κB pathway by adding a known activator, such as tumor necrosis factor-alpha (TNF-α), to the wells.
-
Incubation: Incubate the plate for an additional 6-8 hours to allow for luciferase expression.
-
Cell Lysis and Substrate Addition: Lyse the cells and add a luciferin-containing substrate.[12]
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Presentation and Interpretation:
The results should be presented as the fold change in luciferase activity relative to the stimulated, vehicle-treated control. A dose-dependent decrease in luminescence indicates that the compound inhibits the NF-κB signaling pathway.
| Concentration of [5-(CF3)-1-benzothiophen-2-yl]methanol (µM) | Fold Change in Luciferase Activity |
| 0 (Vehicle Control) | 1.0 |
| 0.1 | Experimental Data |
| 1 | Experimental Data |
| 10 | Experimental Data |
| 100 | Experimental Data |
Part 4: Assay Validation and Quality Control
For all in vitro assays, rigorous validation is essential to ensure the reliability and reproducibility of the data.[7][16][17][18]
Key Validation Parameters:
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Signal-to-Background Ratio: This ratio should be sufficiently high to distinguish a true signal from background noise.
-
Intra- and Inter-assay Precision: The coefficient of variation (%CV) should be within acceptable limits (typically <15%) to demonstrate the reproducibility of the assay.
-
Positive and Negative Controls: The inclusion of appropriate controls is mandatory for every experiment to ensure the assay is performing as expected.[19]
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound. The data generated from these assays will provide critical insights into the compound's cytotoxic profile, potential enzymatic targets, and its effects on key cellular signaling pathways. Positive "hits" from these primary screens will warrant further investigation, including more extensive profiling against panels of related enzymes or pathways, and ultimately, validation in more complex, physiologically relevant models.
References
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Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
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Biox-tech. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]
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InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ICE Bioscience. (n.d.). Reporter Gene Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Quality by Design for Preclinical In Vitro Assay Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. Retrieved from [Link]
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ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]
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ResearchGate. (2021). Development of reporter gene assays to determine the bioactivity of biopharmaceuticals. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Reporter Gene Assay. Retrieved from [Link]
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LubioScience. (2024). Reporter Gene Assays in Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Retrieved from [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
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Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
-
PubMed. (1994). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Retrieved from [Link]
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Preprints.org. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from [Link]
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Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Retrieved from [Link]
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The Strategic Incorporation of the Trifluoromethyl Group in Benzothiophene Scaffolds: A Guide to Enhancing Bioactivity
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzothiophene Core and the Transformative Power of Trifluoromethylation
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Its rigid, planar structure and lipophilic nature provide an excellent framework for molecular recognition by various biological targets. However, lead optimization often requires fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy and develop viable drug candidates.
One of the most powerful strategies in modern drug design is the introduction of the trifluoromethyl (CF3) group.[4] This seemingly simple substitution can dramatically alter a molecule's electronic profile, lipophilicity, metabolic stability, and binding affinity, thereby transforming a moderately active compound into a potent and selective drug. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of benzothiophene derivatives. We will delve into the mechanistic underpinnings of its effects and provide detailed, field-proven experimental protocols to empower researchers to harness the full potential of trifluoromethylation in their drug discovery programs.
I. The Physicochemical Impact of the Trifluoromethyl Group on Benzothiophene Derivatives
The introduction of a CF3 group onto a benzothiophene scaffold instigates a cascade of changes in its physicochemical properties, which are fundamental to its enhanced biological performance.
Modulating Lipophilicity for Improved Membrane Permeability
The CF3 group is significantly more lipophilic than a hydrogen or a methyl group, with a Hansch-Fujita π constant of approximately +0.88.[4] This increased lipophilicity can enhance the ability of a benzothiophene derivative to cross cellular membranes and the blood-brain barrier, which is crucial for reaching intracellular or central nervous system targets. However, it is a common misconception that trifluoromethylation invariably leads to a drastic increase in overall molecular lipophilicity. The position of the CF3 group on the benzothiophene ring and the electronic environment of neighboring functional groups can significantly influence the resulting partition coefficient (LogP).[5]
Enhancing Metabolic Stability: Blocking Metabolic Hotspots
A primary driver for incorporating a CF3 group is to enhance a compound's metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4] This makes the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6] By replacing a metabolically labile methyl or hydrogen group on the benzothiophene ring with a robust CF3 group, common metabolic pathways such as oxidation can be effectively blocked, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.
Fine-Tuning Electronic Properties and Binding Affinity
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic perturbation can significantly alter the acidity or basicity of nearby functional groups on the benzothiophene scaffold, which can in turn influence drug-receptor interactions. Furthermore, the CF3 group can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole, ion-dipole, and halogen bonding, thereby enhancing binding affinity and selectivity.[4]
II. Quantitative Analysis: The Trifluoromethyl Advantage in Benzothiophene Bioactivity
The following tables summarize representative data illustrating the impact of trifluoromethylation on key pharmacological parameters of benzothiophene derivatives and related heterocyclic systems. This data, compiled from various structure-activity relationship (SAR) studies, provides a quantitative basis for the strategic use of the CF3 group.
Table 1: Effect of Trifluoromethyl Substitution on Anticancer Activity of Benzothiophene Analogs
| Compound ID | R Group | Target Cell Line | IC50 (µM) | Fold Improvement (vs. H) | Reference |
| BT-1a | H | A549 (Lung Cancer) | > 50 | - | [7] |
| BT-1b | CF3 | A549 (Lung Cancer) | 12.5 | > 4x | [7] |
| BT-2a | CH3 | MCF-7 (Breast Cancer) | 28.7 | - | Fictionalized Data for Illustration |
| BT-2b | CF3 | MCF-7 (Breast Cancer) | 5.2 | 5.5x | Fictionalized Data for Illustration |
Table 2: Impact of Trifluoromethyl Group on Metabolic Stability and Lipophilicity
| Compound ID | R Group | In Vitro Half-life (t½, min) in HLM* | LogP | Reference |
| BTH-1a | H | 15 | 2.8 | Fictionalized Data for Illustration |
| BTH-1b | CF3 | 75 | 3.5 | Fictionalized Data for Illustration |
| BTH-2a | CH3 | 22 | 3.1 | Fictionalized Data for Illustration |
| BTH-2b | CF3 | > 120 | 3.9 | Fictionalized Data for Illustration |
*HLM: Human Liver Microsomes
Table 3: Enhancement of Binding Affinity through Trifluoromethylation
| Compound ID | R Group | Target Enzyme | Ki (nM) | Fold Improvement (vs. CH3) | Reference |
| BTI-1a | CH3 | Kinase X | 150 | - | Fictionalized Data for Illustration |
| BTI-1b | CF3 | Kinase X | 25 | 6x | Fictionalized Data for Illustration |
| BTI-2a | H | Protease Y | 800 | - | Fictionalized Data for Illustration |
| BTI-2b | CF3 | Protease Y | 95 | 8.4x | Fictionalized Data for Illustration |
III. Experimental Protocols for Evaluating Trifluoromethylated Benzothiophenes
To empirically validate the benefits of trifluoromethylation, a series of robust in vitro assays are essential. The following protocols provide step-by-step methodologies for assessing the key parameters influenced by the CF3 group.
Synthesis of Trifluoromethylated Benzothiophenes
The introduction of a CF3 group onto a benzothiophene scaffold can be achieved through various synthetic strategies. A common approach involves the use of trifluoromethylating reagents in the final steps of the synthesis.
Caption: A generalized workflow for the synthesis of trifluoromethylated benzothiophenes.
Protocol 1: General Procedure for Trifluoromethylation
-
Preparation: To a solution of the benzothiophene precursor (1.0 eq) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add the trifluoromethylating reagent (e.g., (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent), 1.5 eq) and a catalyst (e.g., tetrabutylammonium fluoride (TBAF), 0.1 eq).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated benzothiophene.
Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.
Caption: Workflow for determining enzyme inhibition constants.
Protocol 4: Enzyme Inhibition Assay
-
Reaction Setup: In a multi-well plate, prepare reaction mixtures containing the target enzyme at a fixed concentration, the enzyme's substrate at a concentration close to its Michaelis-Menten constant (Km), and a suitable buffer. Add the trifluoromethylated benzothiophene inhibitor at a range of concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of the enzymatic reaction over time using a plate reader (e.g., by measuring the change in absorbance or fluorescence).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
IV. Conclusion: A Powerful Tool for Rational Drug Design
The strategic incorporation of the trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for optimizing the bioactivity of benzothiophene-based drug candidates. Its profound influence on metabolic stability, lipophilicity, and binding affinity provides a rational basis for enhancing the pharmacological profile of these important heterocyclic scaffolds. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge and practical methodologies to effectively leverage trifluoromethylation in their drug discovery endeavors. As our understanding of the intricate molecular interactions governed by the CF3 group continues to expand, so too will its importance in the development of novel and more effective benzothiophene-based therapeutics.
V. References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal. [Link]
-
Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors. ResearchGate. [https://www.researchgate.net/publication/230604184_Synthesis_and_Structure_Activity_Relationship_Studies_of_Benzothieno32-b]furan_Derivatives_as_a_Novel_Class_of_IKKb_Inhibitors]([Link])
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]
-
A quick access to CF3-containing functionalized benzofuranyl, benzothiophene and indolyl heterocycles under catalyst-free conditions. Chemical Communications (RSC Publishing). [Link]
-
Synthesis and antimicrobial activity of benzothiophene substituted coumarins, pyrimidines and pyrazole as new scaffold. ResearchGate. [Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PubMed Central. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor. PubMed. [Link]
-
Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
-
Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]
-
N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. PubMed. [Link]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Ex Libris. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PubMed Central. [Link]
-
Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]
-
Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PubMed Central. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
-
Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. Academic Bibliography - Universiteit Gent. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that the purification of a target molecule is as critical as its synthesis. [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, a key heterocyclic intermediate, presents a unique set of purification challenges due to its structural features: a relatively nonpolar benzothiophene core, a highly lipophilic trifluoromethyl group, and a polar hydroxyl moiety. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield in your experiments. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying crude this compound?
A1: For most crude reaction mixtures, flash column chromatography on silica gel is the recommended initial purification technique. The compound's moderate polarity, primarily due to the hydroxymethyl group, allows for effective separation from both nonpolar impurities (like starting materials or coupling byproducts) and more polar impurities. A systematic approach using Thin Layer Chromatography (TLC) to first identify an optimal solvent system is crucial for success.[1][2]
Q2: How does the trifluoromethyl (-CF3) group affect the purification strategy?
A2: The -CF3 group is a strong electron-withdrawing group that significantly increases the molecule's lipophilicity and alters its electronic interactions.[3][4] This has two main consequences for purification:
-
Enhanced Solubility in Organic Solvents: The compound will be more soluble in less polar solvents compared to its non-fluorinated analog.
-
Altered Retention: In normal-phase chromatography (silica gel), the -CF3 group can reduce retention time compared to more electron-rich analogs. In reverse-phase HPLC, its lipophilicity will increase retention time. You must account for this when developing your chromatographic method.
Q3: Is this compound stable during purification?
A3: Benzothiophene derivatives are generally stable.[5] However, the hydroxymethyl group can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to strong oxidants or prolonged heat. Furthermore, silica gel is weakly acidic and can potentially catalyze degradation or side reactions if the compound is left on the column for an extended period.[1] We recommend minimizing the time the compound spends on the column and using solvents of high purity.
Q4: Can I use recrystallization for this compound?
A4: Yes, recrystallization is an excellent secondary purification step to achieve high analytical purity, provided the compound is a solid and has been substantially purified by chromatography first. The presence of significant impurities can inhibit crystal lattice formation, causing the compound to oil out.[1] Solvent systems for benzothiophenes often include C1-C8 alcohols or mixtures of alcohols and water.[6] A thorough solvent screen is necessary to identify suitable conditions.
Troubleshooting Guide: Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Recovery After Column Chromatography | 1. The compound is highly retained on the silica gel due to the polar -CH₂OH group. 2. The compound may be degrading on the acidic silica surface.[1] 3. An inappropriate solvent system was used, leading to very slow or no elution. | 1. Optimize Elution: Increase the polarity of the mobile phase. A gradient elution (e.g., starting with 10% Ethyl Acetate in Hexane and gradually increasing to 40%) is often more effective than an isocratic (single solvent mixture) system. This ensures nonpolar impurities elute first, followed by your product, without excessive band broadening. 2. Deactivate Silica/Change Stationary Phase: If degradation is suspected, consider neutralizing the silica gel by preparing the slurry with an eluent containing a small amount (0.1-1%) of triethylamine. Alternatively, switch to a less acidic stationary phase like alumina. 3. Use Flash Chromatography: Minimize the residence time on the column by running the column under positive pressure (flash chromatography). This reduces the opportunity for degradation.[1] |
| Co-elution of an Impurity | 1. The impurity has a very similar polarity to the desired product. 2. Isomeric impurities may have been formed during synthesis.[1] | 1. Adjust Solvent Selectivity: Instead of just increasing polarity, change the solvent system entirely. For example, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Methanol. Different solvents interact with the compound and silica in unique ways, which can alter the relative separation. 2. Secondary Purification: If chromatography cannot resolve the impurity, a different technique is required. Attempt recrystallization, which separates based on differential solubility and crystal lattice packing. 3. High-Resolution Techniques: For challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer superior resolving power.[1] A reverse-phase (C18) HPLC method is often effective.[7][8] |
| Product Fails to Crystallize (Oils Out) | 1. Residual impurities are present, disrupting crystal formation. 2. The chosen solvent is inappropriate (compound is too soluble). 3. The compound has a low melting point or exists as a stable amorphous solid. | 1. Re-purify: The most common cause is insufficient purity. Subject the oil to another round of column chromatography using a shallow gradient to better separate the target from impurities. 2. Systematic Solvent Screening: Use a variety of solvents with different polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, water). Use techniques like slow evaporation, slow cooling, or vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).[1] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a pure crystal, add it as a "seed" to the solution. |
| Streaking on TLC Plate | 1. The sample is too concentrated (overloaded). 2. The compound is interacting strongly or irreversibly with the acidic silica gel. 3. Insoluble material is present in the spotting sample. | 1. Dilute the Sample: Spot a more dilute solution of your compound onto the TLC plate. 2. Modify the Mobile Phase: Add a small amount of a modifier to the developing chamber. For potentially acidic compounds, add a few drops of acetic acid. For basic impurities, add triethylamine. This ensures the compound is in a single protonation state and travels more cleanly. 3. Filter the Sample: Ensure the sample dissolved for TLC analysis is fully solubilized. If not, filter it through a small plug of cotton or a syringe filter before spotting. |
Visualized Workflows and Logic
A systematic approach is key to efficient and successful purification. The following diagrams illustrate the decision-making process for selecting a purification strategy and troubleshooting common issues.
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting logic for co-eluting impurities.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying the title compound on a gram scale.
-
Solvent System Selection (TLC):
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
On a silica TLC plate, spot the crude material alongside relevant standards if available.
-
Develop the plate in a chamber containing a pre-screened eluent (e.g., 20% Ethyl Acetate in Hexane).
-
The ideal system will give your product a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from major impurities.[1]
-
-
Column Packing:
-
For 1 gram of crude material, select a glass column approximately 4 cm in diameter.
-
Prepare a slurry of silica gel (approx. 50-100 g) in the non-polar component of your eluent (e.g., Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. The packed silica height should be around 20-25 cm.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 2-3x the weight of your crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the minimum possible volume of the chromatography eluent and carefully load it onto the top of the silica bed with a pipette. This method is faster but can lead to poorer separation if too much solvent is used.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, collecting fractions (e.g., 20 mL per fraction) in test tubes.
-
Apply gentle positive pressure to maintain a steady flow rate (approx. 5-10 cm/minute drop level).
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is for obtaining analytically pure, crystalline material after initial chromatographic purification.
-
Solvent Screening:
-
Place a small amount (10-20 mg) of your purified compound into several small test tubes.
-
Add a different solvent (0.5 mL) to each tube (e.g., Hexane, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile/Water mixture).
-
Heat the tubes gently. An ideal solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling.[6]
-
-
Dissolution:
-
In a larger flask, add the bulk of your compound and the minimum amount of the chosen hot solvent required for complete dissolution. Add the solvent portion-wise to avoid using an excess.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- Purification method of benzothiophene.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central,
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group,
- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Benchchem,
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University,
- Separation of Thiophene-3-methanol on Newcrom R1 HPLC column. SIELC Technologies,
- Process for the synthesis of benzothiophenes.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem,
- Tips For Antibody Purification Troubleshooting.
- Application Notes and Protocols for the HPLC Analysis of Thiophene Deriv
- column chromatography & purific
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI,
- Benzothiophene. Wikipedia,
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. Separation of Thiophene-3-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Welcome to the technical support center for the synthesis of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and supported by literature-derived protocols.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the synthesis of this compound can be challenging, with yield optimization being a primary concern for many researchers. This guide will explore two primary synthetic pathways to the target molecule and address potential pitfalls at each stage.
Synthetic Pathways Overview
Two common routes to obtaining this compound involve the reduction of a suitable precursor at the 2-position of the benzothiophene ring system. The choice of precursor, either the carboxylic acid/ester or the aldehyde, will dictate the necessary reagents and reaction conditions, each with its own set of challenges and optimization strategies.
dot
Caption: Overview of the two primary synthetic routes to this compound.
Part 1: Synthesis of Precursors
A reliable synthesis of the key precursors is paramount for achieving a high overall yield of the final product. Below are troubleshooting guides for the preparation of both the carboxylic acid and aldehyde intermediates.
Route A: 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid
This route involves the cyclization of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate, followed by hydrolysis of the resulting ester.
Q1: My yield for the initial cyclization to form ethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is low. What are the likely causes?
A1: Low yields in this step often stem from incomplete reaction, side reactions, or issues with starting material purity. Here's a breakdown of potential issues and solutions:
-
Purity of Starting Materials: Ensure that 2-fluoro-4-(trifluoromethyl)benzaldehyde and ethyl thioglycolate are of high purity. Impurities can interfere with the reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that the DMF is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is a crucial component. Ensure it is finely powdered and anhydrous. The stoichiometry of the base is also critical; typically, a slight excess is used.
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Reaction Temperature and Time: The reaction is typically heated. If the yield is low, consider optimizing the temperature (e.g., in the range of 60-80 °C) and reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]
Q2: I am having trouble with the hydrolysis of the ethyl ester to the carboxylic acid. What can I do to improve this step?
A2: Incomplete hydrolysis or degradation of the product can lead to lower yields. Consider the following:
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Reaction Conditions: The hydrolysis is typically carried out using a strong base like sodium hydroxide in a mixture of ethanol and water. Ensure a sufficient excess of NaOH is used to drive the reaction to completion. Heating the reaction mixture can also increase the rate of hydrolysis.
-
Work-up Procedure: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. It is crucial to cool the mixture before acidification to minimize any potential degradation. The pH should be carefully adjusted to ensure complete precipitation of the product.
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system to remove any unreacted ester or other impurities.
This protocol is adapted from a similar synthesis of the 6-(trifluoromethyl) isomer.[1]
-
Synthesis of Ethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate:
-
Under an inert atmosphere (N₂), dissolve 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous DMF.
-
Add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents).
-
Stir the mixture at 60 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol.
-
-
Hydrolysis to 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid:
-
Dissolve the ethyl ester (1 equivalent) in ethanol.
-
Add a solution of 3N NaOH (2 equivalents).
-
Stir the solution at room temperature overnight.
-
Concentrate the mixture under vacuum, dilute with water, and cool in an ice bath.
-
Acidify with 1N HCl until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain the carboxylic acid.
-
| Compound | Purity | Appearance | Melting Point |
| 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | ≥ 98% | Dark cream solid | 190-196 °C |
Table 1: Physical Properties of 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.[2][3]
Route B: 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde
This route involves the formylation of 5-(trifluoromethyl)-1-benzothiophene using the Vilsmeier-Haack reaction.
Q1: I am attempting the Vilsmeier-Haack formylation of 5-(trifluoromethyl)-1-benzothiophene, but the reaction is not proceeding as expected. What could be the issue?
A1: The Vilsmeier-Haack reaction is a powerful formylation method, but its success depends on several factors:
-
Substrate Reactivity: Benzothiophenes are generally less reactive than pyrroles and furans in electrophilic aromatic substitution reactions.[4] The electron-withdrawing trifluoromethyl group at the 5-position further deactivates the ring, making the reaction more challenging.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is crucial to use fresh, high-quality reagents. The reaction to form the reagent is exothermic and should be performed at a low temperature (e.g., 0 °C).
-
Reaction Temperature: Due to the deactivated nature of the substrate, a higher reaction temperature (e.g., 40-70 °C) may be required to drive the formylation to completion.[5] However, excessively high temperatures can lead to decomposition and side product formation. Careful temperature optimization is key.
-
Work-up: The work-up involves quenching the reaction mixture with ice and then basifying to hydrolyze the iminium intermediate to the aldehyde. This step should be done carefully to avoid excessive heat generation.
Q2: Where can I expect the formylation to occur on the 5-(trifluoromethyl)-1-benzothiophene ring?
A2: The sulfur atom in the thiophene ring is electron-donating and directs electrophilic substitution primarily to the 2-position.[5] Therefore, the Vilsmeier-Haack reaction is expected to selectively yield the 2-carbaldehyde isomer.
This is a general protocol adapted for this specific substrate.[5]
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 5-(trifluoromethyl)-1-benzothiophene in a minimal amount of anhydrous DMF.
-
Add the solution of the benzothiophene to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-70 °C for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude aldehyde by column chromatography on silica gel.
-
Part 2: Reduction to this compound
The final step in both synthetic routes is the reduction of the carbonyl group to a primary alcohol. The choice of reducing agent is critical and depends on the precursor.
Reduction of 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid (or its Ester)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[6][7]
Q1: My LiAlH₄ reduction is giving a low yield. What are the common pitfalls?
A1: LiAlH₄ reductions require careful execution. Here are some common issues:
-
Reagent Quality and Handling: LiAlH₄ is highly reactive and moisture-sensitive. Use a fresh, unopened bottle or a properly stored reagent. All glassware must be flame-dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. Any residual water will quench the LiAlH₄.
-
Reaction Temperature: The initial addition of the carboxylic acid or ester to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.
-
Work-up Procedure: The work-up of LiAlH₄ reactions is notoriously tricky due to the formation of aluminum salt emulsions. The Fieser work-up is a common and effective method to obtain a granular precipitate that is easily filtered.[8] This involves the sequential, careful addition of water, followed by aqueous sodium hydroxide, and then more water.
Q2: The work-up of my LiAlH₄ reduction is messy, with a gelatinous precipitate that is difficult to filter. How can I improve this?
A2: This is a very common problem. The formation of aluminum hydroxide gels can trap the product and significantly reduce the isolated yield.
-
Fieser Work-up: Strictly follow the ratios of water, NaOH solution, and water as described in established protocols.
-
Stirring: Vigorous stirring during the work-up is crucial to break up the gel and form a granular solid.
-
Anhydrous Sodium Sulfate: Adding anhydrous sodium sulfate after the Fieser work-up can help to further dry the organic layer and solidify the aluminum salts.
-
Celite Filtration: Filtering the mixture through a pad of Celite® can help to remove the fine aluminum salts.
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add a suspension of LiAlH₄ (a slight excess) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction:
-
Dissolve the 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Carefully and sequentially add water, 15% aqueous NaOH, and then more water in a 1:1:3 ratio by volume relative to the mass of LiAlH₄ used (e.g., for 1 g of LiAlH₄, add 1 mL of water, 1 mL of 15% NaOH, and 3 mL of water).
-
Allow the mixture to warm to room temperature and stir vigorously until a white, granular precipitate forms.
-
Add anhydrous sodium sulfate and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Reduction of 5-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde
Sodium borohydride (NaBH₄) is a milder reducing agent that is highly effective for the selective reduction of aldehydes and ketones to alcohols.[9][10][11]
Q1: My NaBH₄ reduction is incomplete. How can I drive it to completion?
A1: While NaBH₄ is generally a robust reagent, incomplete reactions can occur.
-
Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. Typically, 1.5 to 2 equivalents are used.
-
Solvent: Protic solvents like methanol or ethanol are commonly used and can accelerate the reduction. A mixture of THF and methanol is also effective.[12]
-
Reaction Time and Temperature: Most NaBH₄ reductions are complete within a few hours at room temperature. If the reaction is sluggish, gentle heating may be employed, but be mindful of potential side reactions.
-
pH: The stability of NaBH₄ is pH-dependent. It is more stable under basic conditions.
Q2: Are there any compatibility issues I should be aware of when using NaBH₄?
A2: Sodium borohydride is a selective reducing agent and will typically not reduce esters, amides, or carboxylic acids under standard conditions.[10] This makes it a good choice if your molecule contains other functional groups that you wish to preserve.
-
Reaction Setup:
-
Dissolve 5-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde in methanol or a mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or dilute aqueous HCl.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude alcohol.
-
Part 3: Purification and Characterization of this compound
Q1: What is the best way to purify the final product?
A1: The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be an effective method of purification.
-
Column Chromatography: For oily products or to separate closely related impurities, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Q2: What analytical techniques should I use to confirm the identity and purity of my final product?
A2: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the methylene protons (CH₂OH) and the expected aromatic protons of the benzothiophene ring system.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the hydroxyl (O-H) group.
Troubleshooting Decision Tree
dot
Caption: A decision tree to systematically troubleshoot low yields in the synthesis.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
- Indian Journal of Chemistry, Section B. (2014). Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. Indian J. Chem., Sec B, July 2014, 872.
-
University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. 2022, 27(3), 999.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- McDaniel, C. (n.d.). Sodium Borohydride Reduction of Benzoin.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. idc-online.com [idc-online.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
stability issues of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol under experimental conditions
Welcome to the technical support center for [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental procedures. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that may influence its stability?
A1: The stability of this molecule is primarily influenced by three key structural components:
-
Benzothiophene Core: This bicyclic aromatic system is generally stable but can be susceptible to oxidation at the sulfur atom, potentially forming a sulfoxide or sulfone.[1] Such oxidation can alter the electronic properties and thermal stability of the compound.[1]
-
Benzylic Alcohol: The methanol group attached to the benzothiophene ring is a primary alcohol at a benzylic-like position. This functionality is prone to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.[2]
-
Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group known for its high chemical and thermal stability.[3] It generally enhances the metabolic stability of molecules.[3] Its presence on the benzothiophene ring can influence the reactivity of the entire molecule.
Q2: How does the trifluoromethyl group affect the overall stability of the molecule?
A2: The trifluoromethyl group typically enhances the stability of organic compounds. Its strong electron-withdrawing nature can deactivate the aromatic ring to certain electrophilic reactions. Furthermore, the C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[3] This property is often exploited in drug design to improve the pharmacokinetic profile of a compound.
Q3: What are the expected degradation pathways for this compound under typical experimental stress conditions?
A3: Based on its structure, the most probable degradation pathways involve:
-
Oxidation: This is a primary concern. The benzylic alcohol can be oxidized to [5-(Trifluoromethyl)-1-benzothiophen-2-yl]carbaldehyde and subsequently to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. The sulfur atom in the benzothiophene ring can also be oxidized to a sulfoxide.
-
Photodegradation: Aromatic compounds, including benzothiophene derivatives, can be susceptible to degradation upon exposure to UV or even high-intensity visible light. Photostability is a known consideration for trifluoromethylated aromatic compounds as well.[4]
-
Extreme pH (Hydrolysis): While the core structure is generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation. Benzothiophene derivatives have been shown to decompose in the presence of strong alkali at high temperatures.[5]
Q4: What are the recommended storage and handling conditions for this compound?
A4: To minimize degradation, the following conditions are recommended:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is ideal for long-term storage).
-
Light Protection: Protect from light by using amber vials or by wrapping the container with aluminum foil.
-
Handling: When preparing solutions, use high-purity solvents and avoid prolonged exposure to ambient air and light. Prepare solutions fresh whenever possible. For stock solutions, consider storing them in small aliquots at low temperatures to minimize freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Appearance of unexpected peaks in my HPLC chromatogram after sample preparation.
-
Possible Cause 1: Oxidative Degradation. The benzylic alcohol is susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or certain solvents.
-
Troubleshooting Steps:
-
De-gas all solvents used for sample preparation and HPLC mobile phases.
-
Prepare samples immediately before analysis.
-
If possible, work under an inert atmosphere.
-
Consider the addition of a small amount of an antioxidant, such as BHT, if compatible with your downstream application, to assess if it prevents the formation of the new peaks.
-
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV, during sample handling and analysis can cause degradation.
-
Troubleshooting Steps:
-
Use amber glassware or light-blocking centrifuge tubes.
-
Minimize the exposure of your samples to ambient light.
-
Utilize a photodiode array (PDA) detector during HPLC to compare the UV spectra of the new peaks with the parent compound. Degradation products often retain a similar chromophore.
-
-
Issue 2: Loss of compound potency or concentration in solution over a short period.
-
Possible Cause: Adsorption to surfaces. Highly lipophilic compounds can adsorb to plasticware or glass surfaces.
-
Troubleshooting Steps:
-
Use silanized glassware or low-adsorption plasticware.
-
Include a small percentage of an organic solvent like acetonitrile or methanol in your aqueous buffers if the experimental conditions allow.
-
-
-
Possible Cause: Instability in the chosen solvent or buffer. The compound may be unstable at the pH of your solution or may react with components of your buffer.
-
Troubleshooting Steps:
-
Perform a preliminary stability study of your compound in the intended solvent/buffer system. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to monitor for degradation.
-
Adjust the pH of your buffer if you suspect pH-dependent degradation.
-
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Formation of active/inactive degradation products. The degradation products may have different biological activities compared to the parent compound, leading to variability in your results.
-
Troubleshooting Steps:
-
Always use freshly prepared solutions of the compound for your assays.
-
Routinely check the purity of your stock solutions by HPLC.
-
If degradation is unavoidable under your assay conditions, characterize the degradation products and, if possible, synthesize them to test their biological activity independently.
-
-
Experimental Protocols
To proactively assess the stability of this compound under your specific experimental conditions, we recommend performing forced degradation studies.[6][7][8]
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and degradation pathways.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL) at 60°C for 48 hours.
-
At various time points, prepare solutions from the solid sample or dilute the heated solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
At various time points, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Use a PDA detector to assess peak purity and to compare the UV spectra of the degradation products with the parent compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | - | 80°C | 48 hours |
| Thermal (Solution) | - | 60°C | 48 hours |
| Photodegradation | UV/Vis Light | Room Temp | As per ICH Q1B |
Table 1: Summary of recommended conditions for forced degradation studies.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its potential degradation products.[9][10]
1. Instrumentation:
-
HPLC system with a PDA detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a gradient elution, for example, 30-90% B over 20 minutes, to ensure the separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound and also collect full spectra using the PDA detector.
-
Column Temperature: 30°C.
3. Method Validation:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.
-
Assess the peak purity of the parent compound in the presence of its degradants.
Visualized Workflows and Pathways
A typical workflow for conducting a forced degradation study.
Potential oxidative degradation pathways for the target compound.
References
-
Deoxytrifluoromethylation of Alcohols. (2022). PMC. Retrieved from [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. (2023). ACS Omega. Retrieved from [Link]
-
Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. (2021). PubMed. Retrieved from [Link]
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). PMC. Retrieved from [Link]
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (2017). NIH. Retrieved from [Link]
-
Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. Retrieved from [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. Retrieved from [Link]
-
Visible-light-induced hydroxycarboxylation of α-trifluoromethylstyrenes to construct densely functionalized α-CF3 tertiary alcohols. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Retrieved from [Link]
-
Drugs containing benzothiophenes. (2020). ResearchGate. Retrieved from [Link]
-
Methanol oxidation in acid on ordered NiTi. (2002). Royal Society of Chemistry. Retrieved from [Link]
-
Benzylic trifluoromethane synthesis by trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of β‐Trifluoromethylated Ketones from Propargylic Alcohols by Visible Light Photoredox Catalysis. (2015). Sci-Hub. Retrieved from [Link]
-
Functionalization and properties investigations of benzothiophene derivatives. (2024). KTU ePubl. Retrieved from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. Retrieved from [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved from [Link]
-
Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. (2012). Semantic Scholar. Retrieved from [Link]
-
Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali. (2002). Tohoku University Repository. Retrieved from [Link]
-
A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. (2015). ResearchGate. Retrieved from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2021). PMC. Retrieved from [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
3-(Trifluoromethyl)benzylic alcohol. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6 [organic-chemistry.org]
- 3. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov.tw [fda.gov.tw]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation of Benzothiophenes
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for the successful trifluoromethylation of benzothiophenes. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when planning the trifluoromethylation of benzothiophenes.
Q1: What are the primary strategies for introducing a CF₃ group onto a benzothiophene ring?
A1: There are three main mechanistic pathways for the trifluoromethylation of benzothiophenes:
-
Electrophilic Trifluoromethylation : This method uses reagents that deliver a "CF₃⁺" equivalent to the electron-rich benzothiophene ring. Common reagents include S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto's reagents) and hypervalent iodine compounds (e.g., Togni's reagents).[1] This pathway is often preferred for direct C-H functionalization.
-
Radical Trifluoromethylation : This approach involves the generation of a trifluoromethyl radical (•CF₃) which then adds to the benzothiophene ring. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent), often used with an oxidant, are common sources of •CF₃.[2][3]
-
Photoredox-Catalyzed Trifluoromethylation : A subset of radical trifluoromethylation, this modern technique uses a photocatalyst (like Ru(phen)₃Cl₂) and a light source to generate the •CF₃ radical under exceptionally mild conditions.[4] This method offers high functional group tolerance and is suitable for late-stage functionalization.[5]
Q2: Which trifluoromethylating reagent should I choose: Umemoto's, Togni's, or Langlois'?
A2: The choice of reagent depends on your substrate, desired regioselectivity, and reaction conditions.
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) : These are powerful electrophilic agents known for their high reactivity and thermal stability.[6] They are effective for trifluoromethylating a wide range of nucleophiles, including arenes.[7]
-
Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) : These hypervalent iodine reagents are also electrophilic sources of CF₃.[1] They are often used under copper catalysis for the trifluoromethylation of alkenes and can be effective for heterocycles.[8][9] Note that Togni reagent II is metastable and can decompose exothermically upon heating above its melting point.[1]
-
Langlois' Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na) : This reagent is an inexpensive, stable solid that serves as a precursor to the trifluoromethyl radical (•CF₃) in the presence of an oxidant (like t-butyl hydroperoxide) or under photoredox conditions.[2] Due to its radical nature, it can exhibit different regioselectivity compared to electrophilic agents and is highly effective for a broad range of heterocycles.[10][11]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving common problems encountered during the trifluoromethylation of benzothiophenes.
Problem 1: Low or No Product Yield
Low conversion is a frequent challenge. A systematic approach to diagnosing the issue is crucial.
-
Incorrect Reagent Choice for Substrate Electronics : The electronic nature of your benzothiophene substrate is paramount. Electron-donating groups (EDGs) on the ring enhance its nucleophilicity, favoring electrophilic trifluoromethylation. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making it less suitable for electrophilic attack and potentially favoring a radical pathway.
-
Reagent Instability or Degradation : Some trifluoromethylating agents are sensitive to heat, light, or moisture.
-
Solution : Togni Reagent II should be handled with care, avoiding high temperatures.[1] Ensure all reagents are stored under the recommended conditions (e.g., under inert gas, protected from light). Perform a quick purity check (e.g., NMR) on your reagents if they have been stored for a long time.
-
-
Suboptimal Solvent or Catalyst : The reaction medium and catalyst play a critical role in stabilizing intermediates and facilitating the desired pathway.
-
Solution : Screen a range of solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices. For palladium- or copper-catalyzed reactions, the choice of ligand and metal salt is critical. A systematic screening, as shown in the table below, can quickly identify optimal conditions. For example, in Pd-catalyzed arylations, switching from PdCl₂ to Pd(OAc)₂ can dramatically improve yield.[12]
-
| Entry | Catalyst (mol%) | Additive (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | DMF | 80 | 15 |
| 2 | CuI (10) | Pyridine (2.0) | DMF | 80 | 45 |
| 3 | Cu(OAc)₂ (10) | None | MeCN | 60 | 30 |
| 4 | Ru(bpy)₃Cl₂ (2) | Visible Light | DMSO | 25 | 75 |
| Table 1: Example of a systematic optimization table for trifluoromethylating a model benzothiophene. |
Problem 2: Poor Regioselectivity (C2 vs. C3 Functionalization)
Controlling the position of trifluoromethylation is a key challenge in benzothiophene chemistry. The C2 and C3 positions have different electronic densities, leading to competition.
-
Reaction Mechanism Dictates Site Selectivity : The inherent reactivity of the benzothiophene ring often favors electrophilic attack at the C3 position. However, radical reactions can be less predictable and may favor the C2 position or result in mixtures depending on steric and electronic factors.[5][11]
-
Solution : To favor C3 substitution, use an electrophilic trifluoromethylation method. If C2 selectivity is desired, a radical or metal-catalyzed approach might be more successful. It is essential to analyze the literature for similar substrates to predict the likely outcome. For instance, direct C-H functionalization of heterocycles via a radical pathway often proceeds at the most nucleophilic site, which can be tuned by solvent choice.[11]
-
-
Steric Hindrance : Bulky substituents on the benzothiophene ring can block access to a specific position, overriding the electronic preference.
-
Solution : If the desired position is sterically hindered, consider using a smaller trifluoromethylating reagent or a different mechanistic pathway. If C3 is blocked, a radical reaction might have a better chance of functionalizing C2.
-
Workflow for Troubleshooting Trifluoromethylation Reactions
Caption: Systematic workflow for troubleshooting trifluoromethylation reactions.
Experimental Protocols
The following are generalized, representative protocols. Users must adapt them to their specific substrate and perform a thorough safety assessment before beginning any work.
Protocol 1: Electrophilic Trifluoromethylation using a Togni-type Reagent
This protocol is adapted from methodologies involving copper-catalyzed trifluoromethylation.[8][9]
-
Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzothiophene substrate (1.0 equiv), Togni's Reagent II (1.5 equiv), and CuI (0.1 equiv).
-
Inert Atmosphere : Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition : Add anhydrous solvent (e.g., acetonitrile or DMF) via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction : Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Radical C-H Trifluoromethylation using Langlois' Reagent
This protocol is based on the radical trifluoromethylation of heterocycles.[2][11]
-
Preparation : In a round-bottom flask, dissolve the benzothiophene substrate (1.0 equiv) in a suitable solvent mixture (e.g., CH₂Cl₂/H₂O or DMSO).
-
Reagent Addition : Add Langlois' reagent (CF₃SO₂Na, 3.0 equiv).
-
Initiation : Slowly add an oxidant, such as tert-butyl hydroperoxide (70% in H₂O, 5.0 equiv), to the stirring mixture. The addition is often exothermic and should be done carefully, potentially with cooling.
-
Reaction : Stir the reaction vigorously at room temperature. The reaction is often complete within 3-12 hours. Monitor by TLC or LC-MS.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.
Mechanistic Overview: Electrophilic vs. Radical Pathways
Sources
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. pnas.org [pnas.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
identifying byproducts in the synthesis of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Welcome to the technical support center for the synthesis of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important fluorinated benzothiophene intermediate. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials, scale, and desired purity. This guide will focus on troubleshooting three common and plausible synthetic pathways:
-
Route A: Reduction of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde.
-
Route B: Reduction of an ester, such as ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate.
-
Route C: Lithiation of 5-(trifluoromethyl)-1-benzothiophene followed by quenching with formaldehyde.
Each of these routes presents a unique set of potential challenges and byproduct profiles. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.
Route A: Reduction of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
This is a straightforward and common method for the preparation of the target alcohol, typically employing a mild reducing agent like sodium borohydride (NaBH₄).[1][2][3]
Troubleshooting and FAQs
Question 1: My reaction is incomplete, and I observe a significant amount of starting material in my crude product. What could be the issue?
Answer: Incomplete reduction is a common issue and can often be attributed to several factors:
-
Reagent Stoichiometry and Activity: Sodium borohydride is susceptible to decomposition in the presence of moisture or acidic conditions.[1] Ensure you are using a freshly opened or properly stored container of NaBH₄. It is also common practice to use a slight excess (1.1 to 1.5 equivalents) to compensate for any minor degradation and ensure the reaction goes to completion.
-
Solvent Choice: While NaBH₄ reductions are often performed in alcoholic solvents like methanol or ethanol, the reagent can slowly react with these solvents.[1][3] If the reaction is sluggish, consider using a non-reactive solvent such as tetrahydrofuran (THF), or a mixture of THF and an alcohol.[1]
-
Reaction Temperature: These reductions are typically run at 0 °C to room temperature. If the reaction is slow, allowing it to stir at room temperature for a longer duration may be necessary.
Question 2: I've isolated my product, but I'm seeing an unexpected peak in my NMR/LC-MS that I can't identify. What could it be?
Answer: Besides unreacted starting material, several byproducts can arise from this reaction:
-
Borate Esters: The reaction of NaBH₄ with aldehydes in alcoholic solvents can form borate ester intermediates.[4] A proper aqueous workup, often with a mild acid (e.g., saturated NH₄Cl solution), is crucial to hydrolyze these intermediates and liberate the desired alcohol.
-
Impurity from Starting Material: The purity of your starting aldehyde is critical. Impurities in the 5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde will likely be carried through the reaction. It is advisable to purify the starting aldehyde if its purity is questionable.
| Potential Byproduct | Formation Rationale | Identification | Mitigation Strategy |
| Unreacted Aldehyde | Insufficient reducing agent, low temperature, or short reaction time. | Characterized by a peak around 9-10 ppm in ¹H NMR. | Use a slight excess of fresh NaBH₄ and ensure adequate reaction time. |
| Borate Esters | Incomplete hydrolysis of intermediates. | Complex mixture, often broad peaks in NMR. | Perform a thorough aqueous workup with mild acid. |
Experimental Protocol: Reduction of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde with NaBH₄
-
Dissolve 5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or a THF/methanol mixture (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.[5]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Reduction of Benzothiophene Aldehyde
Sources
Technical Support Center: Overcoming Solubility Challenges with [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in various assay systems. Our goal is to equip you with the knowledge to anticipate and resolve solubility-related experimental hurdles, ensuring the integrity and reliability of your data.
Introduction: Understanding the Solubility Challenge
This compound, like many benzothiophene derivatives, presents a significant challenge in biological and chemical assays due to its inherently low aqueous solubility.[1][2] This is largely attributed to its rigid, aromatic benzothiophene core and the hydrophobic trifluoromethyl group. Consequently, the compound is highly soluble in aprotic polar solvents like dimethyl sulfoxide (DMSO) but is prone to precipitation when diluted into the aqueous buffers that are standard for most assays.[3] This can lead to a host of problems, including underestimated biological activity, inconsistent results, and inaccurate structure-activity relationships (SAR).[4][5] This guide will walk you through a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is clear. Why does it precipitate when I add it to my assay buffer?
A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The drastic shift in solvent polarity upon dilution into your assay buffer can cause the compound's solubility limit to be exceeded, leading to precipitation.[3][6] This phenomenon is often referred to as "solvent shock."
Q2: What is the maximum concentration of DMSO I can use in my assay?
As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid cellular toxicity.[7][8] However, some enzymatic assays may tolerate up to 1-2%.[7][9] It is crucial to perform a solvent tolerance test for your specific assay system to determine the highest concentration that does not impact your results.[7] Remember to include a vehicle control (assay buffer with the same final DMSO concentration) in all your experiments.
Q3: How can I determine the aqueous solubility of my compound?
A simple and effective method to estimate the kinetic solubility of your compound in a specific buffer is through nephelometry, which measures light scattering caused by suspended particles (precipitate).[4] Alternatively, a shake-flask method followed by quantification of the dissolved compound via techniques like HPLC can be used to determine the thermodynamic solubility.[1]
Troubleshooting Guide: Assay-Specific Solubility Solutions
Issue 1: Precipitation in Cell-Based Assays
Cell-based assays are particularly sensitive to compound precipitation, as insoluble particles can cause physical damage to cells or be taken up through phagocytosis, leading to non-specific effects.
Causality: The complex composition of cell culture media, including salts, amino acids, and proteins, can influence the solubility of your compound. Furthermore, the incubation conditions (e.g., 37°C, 5% CO2) can also affect compound stability and solubility over time.
Solutions:
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform a serial dilution of your compound in your cell culture medium rather than a single, large dilution step. This gradual change in solvent polarity can help maintain solubility.[7]
-
When adding the compound to the medium, do so dropwise while gently vortexing to ensure rapid and uniform mixing.[7]
-
-
Incorporate Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds like this compound, thereby increasing their aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[12]
-
Co-solvents: If your assay can tolerate it, the addition of a small amount of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) can help maintain solubility.[13] Always perform a solvent tolerance study first.
-
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add the DMSO stock of your compound to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to your compound should typically be high (e.g., 100:1) to ensure efficient complexation.
-
Allow the mixture to equilibrate at room temperature for at least 30 minutes before further dilution into your assay medium.
Issue 2: Precipitation in Enzymatic Assays
Enzymatic assays can be sensitive to both the compound precipitating and the solvents used for solubilization. High concentrations of DMSO can alter enzyme kinetics and stability.[14][15]
Causality: The presence of high concentrations of salts and buffering agents in enzyme assay buffers can sometimes decrease the solubility of hydrophobic compounds ("salting out" effect).
Solutions:
-
Minimize Final DMSO Concentration: As a primary strategy, aim for the lowest possible final DMSO concentration that maintains compound solubility.
-
Buffer Optimization:
-
If possible, evaluate the solubility of your compound in different buffer systems. Sometimes, a simple change in buffer composition can improve solubility.
-
For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[7]
-
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Triton X-100 or Tween 20 can help solubilize hydrophobic compounds by forming micelles. However, it is essential to verify that the chosen surfactant does not interfere with your enzyme's activity.
Data Summary: Solvent Tolerance in Assays
| Solvent | Typical Final Concentration | Considerations |
| DMSO | < 0.5% (cell-based), < 2% (enzymatic) | Can be toxic to cells and affect enzyme kinetics at higher concentrations.[7][9][14][16] |
| Ethanol | < 1% | Can have effects on cell signaling and enzyme activity.[9] |
| HP-β-CD | Varies (e.g., 0.1-1%) | Generally well-tolerated, but can sometimes interact with cell membranes.[17] |
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram outlines a logical progression for troubleshooting solubility issues with this compound.
Caption: A decision tree for troubleshooting compound precipitation.
Advanced Strategies: Formulation Approaches
For more persistent solubility issues, especially in the context of in vivo studies, more advanced formulation strategies may be necessary.
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which can be stabilized by surfactants or polymers. The small particle size increases the surface area, leading to enhanced dissolution rates.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can be a viable option.
These advanced techniques typically require specialized equipment and expertise but can be highly effective for challenging compounds.
Concluding Remarks
Overcoming the solubility challenges of this compound requires a systematic and multi-faceted approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data. Always remember to validate any new solubilization method to ensure it does not interfere with your specific assay system.
References
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Retrieved January 19, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery - Journal of Mountain Research. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclodextrin‐Based Formulations: A Non‐Invasive Platform for Targeted Drug Delivery - Siam University. (n.d.). Retrieved January 19, 2026, from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (2017). Retrieved January 19, 2026, from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Effect of Dimethyl Sulfoxide (DMSO) on Cellular Systems | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Influence of Dimethyl Sulfoxide on Extracellular Enzyme Production by Pleurotus ostreatus - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
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Technical Support Center: A Troubleshooting Guide for Working with Trifluoromethylated Heterocyclic Compounds
Welcome to the Technical Support Center for Trifluoromethylated Heterocyclic Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important class of molecules. The unique electronic properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity, make these compounds highly valuable in medicinal chemistry, but also present unique experimental hurdles.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.
I. Synthesis and Reaction-Related Issues
This section addresses common problems encountered during the synthesis of trifluoromethylated heterocycles, from reagent choice to reaction monitoring and byproduct formation.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My trifluoromethylation reaction is not proceeding to completion, or I'm observing low yields. What are the likely causes and how can I optimize the reaction?
A1: Low conversion in trifluoromethylation reactions is a frequent issue. The underlying cause often relates to the choice of trifluoromethylating agent, reaction conditions, or the nature of the heterocyclic substrate.
-
Reagent Reactivity: Trifluoromethylating agents are broadly classified as radical, nucleophilic, or electrophilic sources of the -CF3 group.[5][6] The choice of reagent must be compatible with the electronic nature of your heterocycle. For electron-deficient heterocycles like pyridines, a radical trifluoromethylation approach using a reagent like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) with an oxidant is often effective.[7][8][9] For electron-rich systems, other methods might be more suitable.
-
Reaction Conditions: Many trifluoromethylation reactions are sensitive to temperature, solvent, and the presence of additives. For instance, some radical trifluoromethylations proceed at ambient temperature, making them highly attractive.[7] Solvent choice can also dramatically influence regioselectivity.[7] It is crucial to consult literature precedents for similar substrates and consider a systematic optimization of these parameters.
-
Substrate Reactivity: The inherent reactivity of the heterocycle plays a significant role. Unprotected functional groups on the heterocycle, such as alcohols and amines, may be tolerated by some methods but can interfere with others.[7] In some cases, protecting group strategies may be necessary.
Troubleshooting Workflow for Low Conversion:
Caption: A decision-making workflow for troubleshooting low yields in trifluoromethylation reactions.
Q2: I'm observing the formation of multiple regioisomers in my C-H trifluoromethylation reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in direct C-H trifluoromethylation can be challenging as it often depends on the innate reactivity of the C-H bonds in the heterocycle.[7][10]
-
Innate Reactivity: The trifluoromethyl radical can exhibit different reactivity patterns compared to other radicals.[7] The position of trifluoromethylation is influenced by both steric and electronic factors of the heterocyclic substrate.
-
Solvent Effects: Preliminary evidence suggests that the choice of solvent can significantly alter the regioselectivity of trifluoromethylation.[7] For example, in the trifluoromethylation of 4-acetylpyridine, a switch from aqueous conditions to dimethylsulfoxide (DMSO) can reverse the major regioisomer formed.[7] A solvent screen is a worthwhile optimization step.
-
Directed Trifluoromethylation: If innate C-H functionalization does not provide the desired isomer, consider a "programmed" trifluoromethylation approach. This involves pre-functionalizing the heterocycle (e.g., with a halogen) at the desired position and then employing a cross-coupling reaction to introduce the -CF3 group.[7]
Q3: My reaction is producing a significant amount of an unexpected byproduct. How can I identify and minimize it?
A3: Side reactions are common in trifluoromethylation chemistry. One frequently observed byproduct arises from the reaction of the trifluoromethyl radical with the oxidant and the heterocyclic substrate.[8] For example, when using t-butyl hydroperoxide (tBuOOH) as an oxidant, byproducts incorporating fragments from the oxidant can be formed.[7]
-
Identification: Careful analysis of the crude reaction mixture by LC-MS and NMR is essential for identifying the structure of the byproduct.
-
Minimization: Once the byproduct is identified, you can adjust the reaction conditions to disfavor its formation. This could involve changing the oxidant, adjusting the stoichiometry of the reagents, or modifying the reaction temperature. In some cases, adding a second portion of the trifluoromethylating agent and oxidant after a certain reaction time can help drive the reaction to completion and consume intermediates that might lead to byproducts.[7]
II. Purification and Isolation Challenges
The unique properties of trifluoromethylated heterocycles can also complicate their purification. This section provides guidance on overcoming these hurdles.
Frequently Asked Questions (FAQs) - Purification
Q4: I'm having difficulty purifying my trifluoromethylated heterocycle by silica gel column chromatography. The compound seems to be degrading or streaking on the column. What should I do?
A4: The interaction of basic heterocycles with the acidic silanol groups on standard silica gel is a common cause of purification problems, leading to poor recovery and degradation.[11]
-
Deactivating Silica Gel: To mitigate the acidity of the silica gel, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume), to your eluent.[11]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[11]
-
Reversed-Phase Chromatography: For more polar compounds or when normal-phase chromatography fails, reversed-phase chromatography using a C18-functionalized silica gel with mobile phases like acetonitrile/water or methanol/water can be a powerful alternative.[11][12]
Q5: My trifluoromethylated compound is a solid, but I'm struggling to recrystallize it to high purity. What are some effective recrystallization strategies?
A5: Recrystallization is an excellent method for purifying solid trifluoromethylated heterocycles, especially when the initial purity is high (>90%).[11] If you are facing difficulties, a systematic approach to solvent selection is key.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and elevated temperatures. An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Further cooling in an ice bath may also be effective.[12]
-
Multi-Step Purification: If significant impurities are present that inhibit crystallization, it may be necessary to first perform a column chromatography step to remove the bulk of the impurities, followed by recrystallization of the partially purified material.[12]
| Purification Method | Typical Purity Achieved | Recovery | Key Considerations |
| Recrystallization | >99% | 70-95% | Best for solids with >90% initial purity.[11] |
| Flash Chromatography | 95-99% | 60-90% | Good for liquids and solids with significant impurities.[11][13] |
| Preparative HPLC | >99% | 80-95% | High resolution for closely related isomers.[11] |
Q6: I have synthesized a mixture of regioisomers. What is the best way to separate them?
A6: Separating regioisomers of trifluoromethylated heterocycles can be challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective technique for separating closely related regioisomers.[11] Method development will involve screening different stationary phases (normal or reversed-phase) and mobile phase compositions to achieve baseline separation.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separation times compared to HPLC for certain classes of compounds.[12]
III. Analytical and Characterization Issues
Accurate characterization of trifluoromethylated heterocycles is crucial for confirming their structure and purity. This section addresses common analytical challenges.
Frequently Asked Questions (FAQs) - Analysis
Q7: I'm having trouble interpreting the 19F NMR spectrum of my compound. What are the key things to look for?
A7: ¹⁹F NMR spectroscopy is an invaluable tool for characterizing trifluoromethylated compounds.[14][15]
-
Chemical Shift: The chemical shift of the -CF3 group can provide information about its electronic environment.
-
Coupling: Look for coupling between the fluorine atoms of the -CF3 group and nearby protons (¹H-¹⁹F coupling). This can be confirmed by ¹H NMR with ¹⁹F decoupling experiments.[16] The presence and magnitude of these couplings can help confirm the position of the -CF3 group on the heterocycle.
-
pH Dependence: The ¹⁹F NMR chemical shift of a trifluoromethyl group on a heterocycle can be sensitive to the pH of the solution, which can be used to determine the pKa of the compound.[17]
Q8: The mass spectrum of my trifluoromethylated heterocycle shows unusual fragmentation patterns. How can I interpret these?
A8: The presence of the trifluoromethyl group can lead to complex fragmentation patterns in mass spectrometry.[18][19]
-
Common Fragment Ions: The loss of a CF2 or CF3 radical is a common fragmentation pathway.
-
Rearrangements: Rearrangement reactions can occur in the mass spectrometer, leading to unexpected fragment ions. For example, coordination of a fluorine atom with a radical center can lead to C-F bond formation and the loss of CF2.[18]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the elemental composition of the molecular ion and fragment ions, which is crucial for proposing and confirming fragmentation pathways.
Structural Confirmation Workflow:
Caption: A typical workflow for the comprehensive structural characterization of a trifluoromethylated heterocyclic compound.
Q9: How can I confirm the purity of my final trifluoromethylated product?
A9: A combination of analytical techniques is necessary to definitively assess the purity of your compound.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS) is the gold standard for purity assessment. An ideal result shows a single major peak for your compound.
-
NMR Spectroscopy: High-field ¹H and ¹⁹F NMR can reveal the presence of minor impurities that may not be visible by other techniques. Integration of the signals can provide a quantitative measure of purity.
-
Elemental Analysis: For novel compounds, elemental analysis provides confirmation of the empirical formula and is a good indicator of purity.
By understanding the unique chemical behavior of trifluoromethylated heterocyclic compounds and employing a systematic troubleshooting approach, you can overcome common experimental challenges and accelerate your research and development efforts.
References
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes. Retrieved January 19, 2026, from [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Retrieved January 19, 2026, from [Link]
-
Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved January 19, 2026, from [Link]
-
Heterocyclic CF3. (2011, October 1). GalChimia. Retrieved January 19, 2026, from [Link]
-
Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. (n.d.). Inorganic Chemistry. Retrieved January 19, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, May 27). Industrial & Engineering Chemistry Research. Retrieved January 19, 2026, from [Link]
-
Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024, August 11). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. (n.d.). Chemical Communications. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylation. (n.d.). Audrey Yun Li. Retrieved January 19, 2026, from [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017, December 7). Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14. Retrieved January 19, 2026, from [Link]
-
(Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent. (2022, September 14). Journal of Chemical Education. Retrieved January 19, 2026, from [Link]
-
Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (2025, August 8). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2011, August 30). PubMed. Retrieved January 19, 2026, from [Link]
-
Catalytic Reduction of Trifluoromethylated Alkyl Bromides and Synthesis of Alkylated Heterocycles under Visible Light Irradiation. (n.d.). chemrxiv.org. Retrieved January 19, 2026, from [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). JACS Au. Retrieved January 19, 2026, from [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010, June 16). NIH. Retrieved January 19, 2026, from [Link]
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. (2023, May 18). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Ma, J.-A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 128(9), 975–996. Retrieved January 19, 2026, from [Link]
-
Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Innate C-H trifluoromethylation of heterocycles. (2011, August 30). PNAS. Retrieved January 19, 2026, from [Link]
-
Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved January 19, 2026, from [Link]
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minimizing degradation of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol during storage
Welcome to the technical support center for [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for minimizing degradation during storage and experimental handling. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction
This compound is a key intermediate in pharmaceutical research, valued for its unique structural combination of a benzothiophene core, a reactive methanol group, and a stabilizing trifluoromethyl substituent.[1][2] The inherent reactivity of the hydroxymethyl group and the sulfur heteroatom necessitates careful storage and handling to maintain the compound's integrity. This guide provides a comprehensive framework for identifying potential degradation pathways and implementing strategies to ensure its stability.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my this compound sample over time. What are the likely causes?
A1: A decrease in purity is likely due to chemical degradation. The two most probable degradation pathways for this molecule are:
-
Oxidation of the methanol group: The primary alcohol is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light.[3]
-
Oxidation of the sulfur atom: The sulfur atom in the benzothiophene ring can be oxidized to form a sulfoxide and, under more stringent conditions, a sulfone.[4][5]
Q2: What are the ideal storage conditions for long-term stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Controlled room temperature (15-25°C) is generally suitable for many stable active pharmaceutical ingredients (APIs).[6] For enhanced stability, particularly for long-term storage, refrigeration (2-8°C) is recommended.[7][8]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[9]
-
Light: Protect from light by using amber glass vials or storing the container in a dark place.[6]
-
Moisture: Store in a tightly sealed container with a desiccant to protect from moisture, which can facilitate certain degradation pathways.
Q3: My sample has developed a slight yellow tint. What could be the reason?
A3: Discoloration can be an indicator of degradation. The formation of oxidized species or polymeric byproducts can lead to a change in the material's appearance. It is recommended to re-analyze the sample for purity if any visual changes are observed.
Q4: Can I dissolve the compound in any solvent for storage?
A4: For short-term storage in solution, use high-purity, degassed solvents. Protic solvents like methanol could potentially react with the compound over time. Aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are generally preferred. However, for long-term storage, it is always best to store the compound as a solid.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving degradation issues.
Issue 1: Unexpected Peaks in Chromatographic Analysis
If you observe unexpected peaks in your HPLC or GC analysis, it is likely that your sample has degraded. The following steps will help you identify the degradants.
Step 1: Characterize the Impurities
Use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS) to determine the molecular weights of the impurity peaks. This information is crucial for proposing potential structures.
Step 2: Correlate Molecular Weights with Potential Degradation Products
| Observed Mass Change | Potential Degradation Product | Plausible Cause |
| +14 Da | [5-(Trifluoromethyl)-1-benzothiophen-2-yl]carboxylic acid | Oxidation of the methanol group. |
| -2 Da | [5-(Trifluoromethyl)-1-benzothiophen-2-yl]carbaldehyde | Partial oxidation of the methanol group. |
| +16 Da | This compound S-oxide | Oxidation of the benzothiophene sulfur atom. |
| +32 Da | This compound S,S-dioxide | Further oxidation of the benzothiophene sulfur atom. |
Step 3: Perform a Forced Degradation Study
To confirm the identity of the degradation products, a forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions to generate the degradants in a controlled manner.[10][11][12][13][14]
Predicted Degradation Pathways
Caption: Predicted degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study based on ICH guidelines.[10][11][12] The goal is to achieve 5-20% degradation.[11][12][13]
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For solid-state studies, use 5-10 mg of the solid compound.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place the solid sample in a calibrated oven at 80°C for 48 hours.
-
-
Photostability (Solid State):
3. Analysis:
-
Analyze all stressed samples, along with a control sample (stored at 2-8°C, protected from light), by a stability-indicating HPLC method.
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and analysis.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products. Here is a starting point for developing such a method.[19][20][21]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
-
Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic compounds. A good starting point would be a linear gradient from 30% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is recommended to monitor multiple wavelengths).
2. Method Validation:
-
Once the method is developed, it should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | To slow down thermally induced degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation.[9] |
| Light Exposure | Store in amber vials or in the dark | To prevent photodegradation.[6] |
| Moisture | Use desiccants and tightly sealed containers | To prevent hydrolysis. |
| Handling | Use high-purity, degassed solvents for solutions. | To minimize solvent-mediated degradation. |
| Purity Checks | Regularly analyze stored samples by HPLC. | To monitor for the appearance of degradation products. |
By implementing these storage, handling, and analytical strategies, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Sop for force degradation study. Pharma Dekho. Published December 27, 2023. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Published November 5, 2025. Available at: [Link]
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Brümmer H. HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Published January 2011. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Published January 1, 1998. Available at: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
- Oldenhuis R, Vrijbloed JW, Eaton RW, Janssen DB. Identification of Disulfides from the Biodegradation of Dibenzothiophene. Appl Environ Microbiol. 1999;65(7):3014-3018.
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ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Solutions. Published December 13, 2021. Available at: [Link]
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Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Published August 24, 2018. Available at: [Link]
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ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. Available at: [Link]
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Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. Published October 12, 2022. Available at: [Link]
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Stability-indicating HPLC Method Research Articles. R Discovery. Available at: [Link]
- Sagardía F, Rigau JJ, Martínez-Lahoz A, Fuentes F, López C, Flores W. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Appl Microbiol. 1975;29(6):722-725.
- Roques P, Sharpless KB. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Org Lett. 2003;5(16):2833-2836.
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Proper Storage Conditions for Your APIs. GMP Trends. Available at: [Link]
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How Purification Improves API Stability and Shelf Life. Clickchem Research LLP. Available at: [Link]
- What Are the Important Factors That Influence API Crystallization in Miscible Amorphous API-Excipient Mixtures during Long-Term Storage in the Glassy St
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Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. Published March 21, 2024. Available at: [Link]
- Sagardía F, Rigau JJ, Martínez-Lahoz A, Fuentes F, López C, Flores W. Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment. Appl Microbiol. 1975;29(6):722-725.
- An overview of benzo[b]thiophene-based medicinal chemistry. Expert Opin Drug Discov. 2017;12(11):1135-1154.
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Int J Pharm Pharm Sci. 2014;6(9):235-240.
- Updates on the materials for desulphurization of thiophene, benzothiophene and dibenzothiophene. Discover Applied Sciences. 2025;7(466).
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Studies on the Synthesis of 5-Trifluoromethylpiperonal. ResearchGate. Published August 7, 2025. Available at: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol and Structurally Related Bioactive Compounds
Introduction
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of therapeutic applications.[1][2][3][4] Its derivatives have demonstrated significant potential in oncology, inflammatory diseases, and neuroprotection.[4] The introduction of a trifluoromethyl (CF3) group can further enhance the therapeutic profile of these molecules by improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to biological targets. This guide provides a comparative analysis of the potential efficacy of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol against a backdrop of structurally similar and well-characterized benzothiophene derivatives.
Comparative Efficacy Analysis
The biological activity of benzothiophene derivatives is heavily influenced by the nature and position of substituents on the bicyclic core. The subject of this guide, this compound, possesses two key features: a trifluoromethyl group at the 5-position and a methanol group at the 2-position.
Anticipated Anticancer Activity: A Focus on Tubulin Polymerization and SERM Activity
Many benzothiophene derivatives exhibit potent anticancer properties through mechanisms such as inhibition of tubulin polymerization and modulation of estrogen receptors.
Tubulin Polymerization Inhibition:
Several benzothiophene acrylonitrile analogs have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] The presence of a substituted phenyl group at the 2-position of the benzothiophene ring is a common feature in this class of compounds. While this compound lacks the acrylonitrile moiety, the substituted benzothiophene core suggests a potential, albeit likely weaker, interaction with tubulin.
| Compound/Analog | Cancer Cell Line | GI50 (nM) | Reference |
| Analog 5: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10 - 66.5 | [5] |
| Analog 13: E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most NCI-60 cell lines | < 10.0 | [5] |
Selective Estrogen Receptor Modulation:
The benzothiophene scaffold is the foundation for successful SERMs like raloxifene and arzoxifene. These drugs exert their anticancer effects in hormone-receptor-positive breast cancer by acting as estrogen antagonists in breast tissue.
| Compound | Biological Activity | IC50 / RBA | Reference |
| Raloxifene | Estrogen Receptor α (ERα) Binding | RBA: 0.55 - 0.60 | [6] |
| Estrogen Receptor β (ERβ) Binding | RBA: 0.24 - 0.28 | [6] | |
| Arzoxifene | Inhibition of Estrogen-Stimulated MCF-7 Cell Proliferation | 0.4 nM | [6] |
| Human Estrogen Receptor (hER) Binding | RBA: 0.08 (at 4°C), 0.32 (at 37°C) | [6] | |
| Human Estrogen Receptor α (hERα) Binding | RBA: 0.55 (at 4°C), 0.60 (at 37°C) | [6] | |
| Rat Estrogen Receptor β (rERβ) Binding | RBA: 0.28 (at 4°C), 0.24 (at 37°C) | [6] |
RBA: Relative Binding Affinity compared to estradiol.
The structural similarity of this compound to the core of these SERMs suggests it may possess some affinity for estrogen receptors, although likely with a different profile due to the absence of the characteristic side chains responsible for tissue-selective activity.
Potential Anti-inflammatory and Neuroprotective Roles
Benzothiophene derivatives have also been investigated for their anti-inflammatory and neuroprotective properties.[4][7] The neuroprotective effects of some benzothiophene SERMs, like raloxifene and desmethylarzoxifene, have been shown to be mediated through a novel GPR30-dependent mechanism, independent of classical estrogen receptor signaling.[1][2][8] This pathway involves the activation of kinase signaling cascades that protect neurons from oxygen-glucose deprivation.
Furthermore, certain benzothiophene derivatives have demonstrated antioxidant and anti-inflammatory effects in preclinical models, suggesting a potential to mitigate neuroinflammation.[7] While specific quantitative data for direct comparison is limited, the presence of the benzothiophene core in this compound suggests a potential for similar activities.
Experimental Protocols
To empirically determine the efficacy of this compound, the following established experimental protocols are recommended.
In Vitro Tubulin Polymerization Inhibition Assay
This assay assesses the ability of a compound to interfere with the assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that binds preferentially to polymerized tubulin.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a reaction buffer containing GTP (1 mM) and a fluorescent reporter dye.
-
Prepare serial dilutions of the test compound, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel) as positive controls, and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions and controls.
-
Initiate the reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value of the test compound by plotting the inhibition of tubulin polymerization against the compound concentration.
-
Estrogen Receptor Competitive Binding Assay
This assay measures the affinity of a compound for the estrogen receptor.
Principle: The assay is based on the competition between the test compound and a radiolabeled estrogen (e.g., [3H]-estradiol) for binding to the estrogen receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a source of estrogen receptors (e.g., from rat uterine cytosol or recombinant human ERα/ERβ).
-
Prepare a solution of radiolabeled estradiol.
-
Prepare serial dilutions of the unlabeled test compound and a reference compound (e.g., estradiol).
-
-
Assay Procedure:
-
In assay tubes, combine the receptor preparation, radiolabeled estradiol, and the test compound dilutions or controls.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or filter membranes).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol.
-
Mechanistic Insights and Signaling Pathways
Tubulin Polymerization and Cell Cycle Arrest
Benzothiophene-based tubulin polymerization inhibitors typically bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The consequence is an arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis.
Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.
Selective Estrogen Receptor Modulation
SERMs like raloxifene and arzoxifene bind to estrogen receptors (ERα and ERβ) and exhibit tissue-specific agonist or antagonist activity. In breast cancer cells expressing ERα, these compounds act as antagonists, blocking the proliferative signals of estrogen. This involves conformational changes in the receptor that prevent the recruitment of coactivators necessary for gene transcription.
Caption: Mechanism of action of benzothiophene SERMs in breast cancer cells.
Conclusion
This compound represents an intriguing molecule at the intersection of two important pharmacophores: the benzothiophene core and the trifluoromethyl group. While direct efficacy data is currently lacking, analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, or neuroprotective agent. The comparative data presented herein for established benzothiophene derivatives, such as SERMs and tubulin polymerization inhibitors, offer a valuable benchmark for future studies. The outlined experimental protocols provide a clear path forward for the empirical evaluation of this compound's biological activity. Further research is warranted to synthesize and test this compound to fully elucidate its therapeutic potential.
References
- Arzoxifene, a New Selective Estrogen Receptor Modulator for Chemoprevention of Experimental Breast Cancer. (2001). Cancer Research, 61(23), 8412–8415.
- 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (2016). Oncotarget, 7(46), 75791–75802.
- Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. (2011). ACS Chemical Neuroscience, 2(5), 256–268.
- Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. (2011). ACS Chemical Neuroscience, 2(5), 256–268.
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found to be potent cytotoxic with IC50 value 47.401±3.991 respectively. (n.d.). Retrieved January 19, 2026, from [Link]
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The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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- Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5480–5488.
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Neuroprotective effects, effective dose 50 (EC50) values, and maximal... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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What is Raloxifene (Selective Estrogen Receptor Modulator)? (2025, June 15). Dr. Oracle. Retrieved January 19, 2026, from [Link]
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Raloxifene. (2023, March 6). In StatPearls. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry, 15(6), 1548–1580.
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Values of % Inhibition and IC50 (µg/mL) in methanol extracts of L. rantonnetii compared with a positive controls. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationships of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol Analogs in Preclinical Anticancer Research
For researchers and scientists navigating the complex landscape of anticancer drug development, the benzothiophene scaffold represents a privileged structure with a diverse range of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol and its analogs. By examining the impact of structural modifications on their therapeutic potential, we aim to furnish drug development professionals with actionable insights for designing more potent and selective anticancer agents.
The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of the benzothiophene ring is a key design element. The CF3 group is known to enhance metabolic stability and increase the lipophilicity of molecules, which can improve cell membrane permeability and overall pharmacokinetic profiles.[2] This guide will dissect how alterations to this core structure, particularly at the 2-position, influence biological activity, drawing comparisons with related compounds where direct data is unavailable and providing a rationale for future design strategies.
The Core Scaffold: A Foundation for Potent Activity
The this compound scaffold serves as a crucial starting point for the design of novel therapeutic agents. The benzothiophene core is a versatile pharmacophore found in a variety of clinically used drugs, exhibiting activities ranging from anticancer to anti-inflammatory.[3] The introduction of the electron-withdrawing trifluoromethyl group at the 5-position is anticipated to significantly modulate the electronic properties of the benzothiophene ring system, potentially influencing its interaction with biological targets.
Commercial availability of key intermediates such as 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and its methyl ester facilitates the synthesis of a diverse library of analogs for SAR studies.[4][5] These intermediates are pivotal in the development of novel drug candidates, particularly in the fields of oncology and anti-inflammatory therapies.[4]
Structure-Activity Relationship (SAR) Analysis
Modifications at the 2-Position: The Epicenter of Activity
The functional group at the 2-position of the 5-(trifluoromethyl)-1-benzothiophene core is critical in determining the biological activity and mechanism of action.
From Methanol to Other Functional Groups:
-
Carboxamides: Conversion of the 2-carboxylic acid intermediate to various carboxamides is a common strategy in medicinal chemistry. Studies on related thiophene-2-carboxamide derivatives have demonstrated significant antioxidant and antibacterial activities.[6][7] For anticancer applications, N-substituted benzothiophene-2-carboxamides could be designed to interact with specific residues in the active sites of target proteins, such as kinases or tubulin. The nature of the substituent on the amide nitrogen would be a key determinant of potency and selectivity.
-
Acrylonitriles: Drawing inspiration from combretastatin analogs, the synthesis of benzothiophene acrylonitrile derivatives has yielded compounds with potent anticancer properties.[8] These compounds are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[8][9] An analog of this compound where the methanol is replaced by an acrylonitrile moiety bearing various aryl groups is a promising avenue for developing highly potent tubulin inhibitors.
-
Acylhydrazones: The combination of a benzothiophene nucleus with an acylhydrazone functional group has been explored for developing antimicrobial agents against multidrug-resistant bacteria.[1] This functional group offers a versatile handle for introducing structural diversity and could be explored for anticancer activity, potentially through mechanisms like enzyme inhibition or induction of apoptosis.
Workflow for Analog Synthesis from a Key Intermediate:
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Navigating the Labyrinth of Target Discovery: A Comparative Guide to Validating the Biological Target of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the identification and validation of the molecule's biological target. This guide provides a comprehensive comparison of modern experimental strategies to elucidate the mechanism of action for novel compounds, using the hypothetical scenario of validating the biological target of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. While the specific target of this compound is not publicly established, its validation serves as an excellent framework for outlining a robust target deconvolution campaign. This guide is designed to empower researchers with the rationale and practical knowledge to navigate this complex process with scientific rigor.
The Enigma of a Phenotypic Hit: Why Target Validation is Paramount
Phenotypic screening, a cornerstone of modern drug discovery, allows for the identification of compounds that elicit a desired cellular or organismal effect without prior knowledge of their molecular target.[1][2][3] This approach has led to the discovery of first-in-class drugs.[1] However, a significant hurdle remains: deconvoluting the molecular mechanism responsible for the observed phenotype.[3][4] Rigorous target validation is essential to:
-
Confirm a Causal Link: Establish that the compound's therapeutic effect is mediated through its interaction with a specific target.[5][6]
-
Enable Lead Optimization: A known target allows for structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
-
Predict and Mitigate Off-Target Effects: Understanding the full spectrum of a compound's interactions is crucial for predicting potential toxicities.[4]
-
Strengthen Intellectual Property: A well-defined mechanism of action is a cornerstone of a strong patent position.[7]
This guide will compare and contrast several state-of-the-art, label-free techniques for target identification and validation, providing the foundational knowledge to apply these methods to compounds like this compound.
A Multi-pronged Approach to Target Deconvolution
No single method is universally sufficient for target validation. A robust strategy employs orthogonal approaches to build a compelling case for a specific target.[8] We will explore three powerful, label-free methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition binding assays.
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the detection of direct target engagement in a cellular context.[9][10][11] The principle is based on the ligand-induced thermal stabilization of a target protein.[9][11] When a small molecule binds to its protein target, it can increase the protein's resistance to heat-induced denaturation.
The Rationale Behind CETSA
By heating cell lysates or intact cells to various temperatures, researchers can generate a "melting curve" for a protein of interest.[10] In the presence of a binding ligand, this curve will shift to a higher temperature, indicating stabilization.[9] This method is particularly valuable as it can be performed in complex biological matrices, including live cells and even tissue samples, providing a more physiologically relevant assessment of target engagement.[11]
Visualizing the CETSA Workflow
Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol for CETSA
Objective: To determine if this compound induces thermal stabilization of a putative target protein.
Materials:
-
Cell line expressing the protein of interest.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating (e.g., PCR thermocycler), centrifugation, and protein quantification (e.g., Western blot apparatus or mass spectrometer).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control for a specified time.
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures for a short duration (e.g., 3 minutes).[9]
-
-
Lysis and Separation:
-
For intact cells, lyse them after the heating step.
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
-
Drug Affinity Responsive Target Stability (DARTS): Unmasking Targets Through Protease Resistance
Drug Affinity Responsive Target Stability (DARTS) is another powerful technique for identifying the protein targets of small molecules.[12][13][14] The underlying principle is that the binding of a small molecule to a protein can alter its conformation, making it more or less susceptible to proteolysis.[12][15]
The Rationale Behind DARTS
By treating a protein lysate with a protease in the presence or absence of a small molecule, one can identify proteins that are protected from degradation.[16] This protection is indicative of a direct binding interaction. DARTS is advantageous because it does not require modification of the small molecule and can be used to screen for unknown targets in a complex proteome.[13][14]
Visualizing the DARTS Workflow
Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Experimental Protocol for DARTS
Objective: To identify proteins that are protected from proteolysis by this compound.
Materials:
-
Cell lysate.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Protease (e.g., pronase, thermolysin).
-
Protease inhibitor.
-
SDS-PAGE and Western blotting reagents or access to a mass spectrometer.
Procedure:
-
Lysate Preparation:
-
Prepare a cell lysate from the relevant cell line or tissue.
-
-
Compound Incubation:
-
Aliquot the lysate and incubate with the test compound at varying concentrations or a vehicle control.
-
-
Protease Digestion:
-
Add a protease to each sample and incubate for a specific time to allow for partial digestion.
-
-
Stopping the Reaction:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Analyze the protein samples by SDS-PAGE followed by Coomassie staining or silver staining to visualize the protein bands.
-
Alternatively, for a more comprehensive analysis, protein bands that show increased intensity in the compound-treated lanes can be excised and identified by mass spectrometry. For a known target, Western blotting can be used for validation.[15]
-
Kinobeads: A Focused Approach for Kinase Inhibitors
If there is reason to suspect that this compound might target kinases, a more specialized approach like Kinobeads is highly effective.[17][18] Kinobeads are an affinity-based chemical proteomics tool used to profile the interactions of small molecules with a large portion of the kinome.[19][20]
The Rationale Behind Kinobeads
This technique utilizes beads that are functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[20] These beads can capture a broad range of kinases from a cell lysate. In a competition experiment, the lysate is pre-incubated with the test compound. If the compound binds to a kinase, it will compete with the Kinobeads for the ATP-binding site, resulting in a reduced amount of that kinase being pulled down.[18]
Visualizing the Kinobeads Workflow
Caption: The competitive binding workflow using Kinobeads for kinase inhibitor profiling.
Detailed Experimental Protocol for Kinobeads
Objective: To identify the kinase targets of this compound.
Materials:
-
Cell lysate.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Kinobeads.
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometer for protein identification and quantification.
Procedure:
-
Lysate Preparation and Incubation:
-
Prepare a cell lysate.
-
Incubate the lysate with a range of concentrations of the test compound or a vehicle control.
-
-
Kinobeads Pulldown:
-
Add the Kinobeads to the lysate and incubate to allow for the binding of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides for mass spectrometry analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS to identify and quantify the pulled-down kinases.
-
Compare the amount of each kinase in the compound-treated samples to the vehicle control to determine which kinases are competed off by the compound.
-
Generate dose-response curves to determine the binding affinity (e.g., IC50) for each identified target.[21]
-
Comparison of Target Validation Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads |
| Principle | Ligand-induced thermal stabilization.[9][11] | Ligand-induced change in protease susceptibility.[12][15] | Competitive binding to immobilized broad-spectrum inhibitors.[18][20] |
| Strengths | - Applicable in intact cells and tissues.[11]- Label-free.[22]- Detects direct target engagement.[9] | - Unbiased, proteome-wide screening.[13]- Label-free.[14]- Does not require a specific antibody for initial screening. | - High-throughput profiling of the kinome.[17]- Provides quantitative binding affinities.[21]- Identifies both on- and off-targets for kinase inhibitors. |
| Limitations | - Requires a specific antibody or mass spectrometry for detection.- Not all proteins exhibit a clear thermal shift. | - May not be sensitive enough for weak binders.[12]- Protease accessibility can be influenced by other factors. | - Limited to ATP-competitive inhibitors.[20]- May miss kinases not expressed in the chosen cell line or that do not bind to the beads.[20] |
| Best Suited For | Validating a hypothesized target in a physiological context.[10] | Initial, unbiased screening for novel targets.[13] | Profiling the selectivity of compounds suspected to be kinase inhibitors.[19] |
Conclusion: A Synergistic Strategy for Target Validation
The validation of a biological target for a novel compound like this compound is a multifaceted endeavor that requires a thoughtful and systematic approach. There is no "one-size-fits-all" solution. An effective strategy often begins with a broad, unbiased method like DARTS to generate initial hypotheses. These potential targets can then be rigorously validated using a more targeted and physiologically relevant method such as CETSA. If the compound's structure suggests activity against a particular protein family, such as kinases, a specialized technique like Kinobeads can provide invaluable selectivity data.
By combining these orthogonal approaches, researchers can build a robust and compelling case for the biological target of a novel compound, paving the way for its successful development as a therapeutic agent. This multi-pronged validation strategy not only enhances the probability of success in drug discovery but also deepens our fundamental understanding of biology and disease.
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
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Drug affinity responsive target stability (DARTS) for small-molecule target identification. (n.d.). Retrieved from [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
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ResearchGate. (n.d.). Identification and validation of protein targets of bioactive small molecules. Retrieved from [Link]
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Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
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Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
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A Comparative Analysis for Drug Discovery: Trifluoromethylated vs. Non-Fluorinated Benzothiophenes
A Senior Application Scientist's Guide to Harnessing the Power of Fluorine in a Privileged Scaffold
In the landscape of medicinal chemistry, the benzothiophene core is a well-established privileged scaffold, forming the foundation of numerous biologically active compounds.[1][2] Its structural rigidity and potential for diverse functionalization have made it a cornerstone in the development of therapeutics ranging from anticancer agents to kinase inhibitors.[1] A key strategy in modern drug design involves the strategic incorporation of fluorine, with the trifluoromethyl (CF3) group being a particularly impactful substituent.[3][4] This guide provides an in-depth comparative analysis of trifluoromethylated versus non-fluorinated benzothiophenes, offering experimental data and protocols to inform rational drug design for researchers, scientists, and drug development professionals.
The decision to introduce a trifluoromethyl group in place of a non-fluorinated moiety, such as a methyl group, is a nuanced one, with profound implications for a compound's physicochemical properties, metabolic fate, and ultimately, its biological activity. Understanding these differences is paramount to optimizing lead compounds and accelerating the path to clinical candidates.
The Physicochemical Divide: Lipophilicity and Electronic Effects
The introduction of a trifluoromethyl group dramatically alters the electronic and lipophilic character of a benzothiophene molecule. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which can influence interactions with biological targets.[3] This contrasts sharply with the electron-donating nature of a methyl group.
One of the most significant consequences of trifluoromethylation is the increase in lipophilicity, a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This is quantitatively expressed by the partition coefficient (logP).
| Compound Analogue | Substitution | LogP | Rationale for Lipophilicity Change |
| Benzothiophene A | -CH3 | ~3.7 | The methyl group provides a moderate increase in lipophilicity over the unsubstituted core. |
| Benzothiophene B | -CF3 | >4.0 | The three fluorine atoms significantly increase the molecule's surface area and hydrophobicity, leading to a higher logP value.[3] |
This table presents illustrative data compiled from typical values observed for methyl and trifluoromethyl-substituted aromatic heterocycles.
This enhanced lipophilicity can improve membrane permeability, potentially leading to better oral bioavailability.[3] However, excessively high lipophilicity can also lead to increased metabolic clearance and off-target toxicity.
In the Crucible of Metabolism: A Tale of Two Stabilities
A primary driver for incorporating trifluoromethyl groups is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[3]
| Compound Analogue | Substitution | Metabolic Half-life (t½) in Human Liver Microsomes | Rationale for Stability Difference |
| Benzothiophene A | -CH3 | Shorter | The methyl group is susceptible to oxidation to a hydroxymethyl group and further to a carboxylic acid, providing a handle for rapid metabolism. |
| Benzothiophene B | -CF3 | Longer | The high strength of the C-F bonds makes the trifluoromethyl group a "metabolic blocker," preventing oxidative degradation at that position.[3] |
This table presents a conceptual comparison based on established principles of drug metabolism. Actual values are highly dependent on the overall molecular structure.
This increased metabolic stability often translates to a longer in vivo half-life, which can lead to more sustained therapeutic effects and potentially less frequent dosing.[5]
The Ripple Effect on Biological Activity: A Case Study in Kinase Inhibition
The altered physicochemical and metabolic properties of trifluoromethylated benzothiophenes have a direct impact on their biological activity. The combination of increased lipophilicity, altered electronics, and enhanced stability can lead to significant changes in binding affinity for a biological target.
The following table provides a comparative look at the inhibitory concentration (IC50) of hypothetical, yet representative, trifluoromethylated and non-fluorinated benzothiophene-based kinase inhibitors.
| Compound Analogue | Substitution | Target Kinase | IC50 (nM) | Rationale for Activity Difference |
| Kinase Inhibitor X | -CH3 | Pim1 Kinase | ~50 nM | The methyl group may form favorable hydrophobic interactions within the kinase binding pocket. |
| Kinase Inhibitor Y | -CF3 | Pim1 Kinase | <10 nM | The trifluoromethyl group can engage in stronger hydrophobic interactions and potentially form favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, leading to enhanced binding affinity.[6][7] |
This table presents illustrative IC50 values based on trends observed in published studies of kinase inhibitors.[6][7]
Experimental Protocols
To provide a practical framework for researchers, detailed, step-by-step methodologies for key experiments are outlined below.
Synthesis of a 3-Substituted Benzothiophene Scaffold
The following diagram illustrates a general synthetic approach to 3-substituted benzothiophenes, which can be adapted for both trifluoromethylated and non-fluorinated analogues.
Caption: General workflow for synthesizing 3-substituted benzothiophenes.
Experimental Protocol: Synthesis of 3-(Trifluoromethylthio)benzothiophene
This protocol is adapted from a literature procedure and serves as an illustrative example.[8]
-
Reaction Setup: To a solution of the corresponding 2-alkynylthioanisole (0.5 mmol) in a mixture of acetonitrile and water (6 mL, v/v = 1:1), add silver trifluoromethanethiolate (AgSCF3, 1.0 mmol) and potassium persulfate (K2S2O8, 0.75 mmol).
-
Reaction Conditions: Stir the reaction mixture at 70 °C for 12 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)benzothiophene.
Experimental Protocol: Synthesis of 3-Methylbenzothiophene
This protocol is a general representation of a metal-catalyzed cross-coupling approach.
-
Reaction Setup: To a solution of 3-bromobenzothiophene (1.0 mmol) in an appropriate solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), a suitable base (e.g., K2CO3, 2.0 mmol), and methylboronic acid (1.5 mmol).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield 3-methylbenzothiophene.
In Vitro Metabolic Stability Assay
The following diagram outlines the workflow for a typical microsomal stability assay.
Caption: Workflow for determining metabolic stability using liver microsomes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Prepare Solutions: Prepare stock solutions of the test compounds (trifluoromethylated and non-fluorinated benzothiophenes) in DMSO. Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound and an NADPH-regenerating system.
-
Time Course Incubation: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the compound and calculate the in vitro half-life (t½) and intrinsic clearance.[5][9][10]
Conclusion
The strategic substitution of a methyl group with a trifluoromethyl group on a benzothiophene scaffold offers a powerful tool for medicinal chemists to modulate the physicochemical properties, enhance metabolic stability, and potentially improve the biological activity of drug candidates. While trifluoromethylation can significantly increase lipophilicity and metabolic half-life, careful consideration of the overall ADME profile is crucial. The experimental protocols provided in this guide offer a starting point for the direct, empirical comparison of fluorinated and non-fluorinated analogues, enabling data-driven decisions in the drug discovery and development process.
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A Comparative Guide to the In Vivo Efficacy of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol in Preclinical Oncology Models
For Distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of the novel investigational compound, [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol. While direct preclinical data for this specific molecule is not yet publicly available, this document synthesizes current knowledge on structurally related benzothiophene derivatives to propose a robust, scientifically-grounded protocol for its evaluation. By situating this compound within the broader context of cancer therapeutics and comparing its potential efficacy with a standard-of-care agent, Paclitaxel, this guide serves as a critical resource for researchers aiming to characterize its therapeutic potential.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anti-cancer effects.[1][2][3] The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to therapeutic targets.[4][5][6] Based on these established principles, this compound is a promising candidate for oncological investigation. This guide outlines a head-to-head comparison in a validated breast cancer xenograft model.
Proposed Therapeutic Indication and Mechanism of Action
Several studies have highlighted the potential of benzothiophene derivatives to act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][7][8] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, including breast cancer, and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[2][3][9] Therefore, it is hypothesized that this compound may exert its anti-tumor effects through the inhibition of STAT3 phosphorylation and subsequent downstream signaling.
Below is a diagram illustrating the proposed mechanism of action within the STAT3 signaling cascade.
Caption: Proposed inhibition of the JAK/STAT3 signaling pathway.
Comparative In Vivo Efficacy Evaluation: A Proposed Study Design
To assess the therapeutic potential of this compound, a comparative in vivo study is proposed using a human breast cancer xenograft model. The MDA-MB-231 cell line, a triple-negative breast cancer model, is recommended due to its aggressive nature and well-characterized use in preclinical oncology research.[10][11][12] The standard-of-care chemotherapeutic agent, Paclitaxel, will be used as a positive control for comparison.
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study.
Caption: Workflow for the preclinical in vivo efficacy study.
Detailed Experimental Protocol
1. Animal Model:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are harvested during the logarithmic growth phase.
-
Each mouse is subcutaneously injected into the right flank with 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.[10][13]
3. Treatment Groups and Administration:
-
Once tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=10 per group):
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% saline) via intraperitoneal (i.p.) injection daily.
-
Group 2 (Test Compound): this compound administered i.p. daily at a dose to be determined by prior maximum tolerated dose (MTD) studies (e.g., 25 mg/kg).
-
Group 3 (Positive Control): Paclitaxel administered i.p. at 10 mg/kg every other day.[14]
-
-
Treatment duration is 21 days.
4. Efficacy and Toxicity Monitoring:
-
Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight is recorded twice weekly as an indicator of general toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
5. Endpoint Analysis:
-
Tumor tissue can be flash-frozen for western blot analysis (e.g., p-STAT3, total STAT3) or fixed in formalin for immunohistochemical analysis.
Comparative Performance Data (Illustrative)
The following table presents a hypothetical comparison of expected outcomes based on the proposed study. The data for the test compound is speculative and serves as a benchmark for a successful outcome.
| Parameter | Vehicle Control | This compound (25 mg/kg) | Paclitaxel (10 mg/kg) |
| Mean Final Tumor Volume (mm³) | 1800 ± 250 | 600 ± 150 | 750 ± 180 |
| Tumor Growth Inhibition (%) | 0% | 66.7% | 58.3% |
| Mean Final Tumor Weight (g) | 1.9 ± 0.3 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Mean Body Weight Change (%) | +2% | -3% | -8% |
| p-STAT3 Expression (relative to control) | 100% | 30% | 95% |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By leveraging a well-established breast cancer xenograft model and a standard-of-care comparator, the proposed study design will enable a thorough assessment of the compound's in vivo efficacy and potential as a novel anti-cancer agent. The focus on the STAT3 signaling pathway provides a clear mechanistic hypothesis to be tested, further strengthening the rationale for its development. The successful execution of these studies will be a critical step in determining the future clinical trajectory of this promising molecule.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
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- Kamran, M. Z., et al. (2016). Constitutive activation of STAT3 in breast cancer cells: A review. PubMed.
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- Lim, H. K., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
In the landscape of modern drug discovery, the early and comprehensive characterization of a candidate molecule's selectivity is paramount. A promising lead compound can often reveal a complex web of interactions within the proteome, some intended, many not. This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies on [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, a compound of interest given its benzothiophene core, a privileged scaffold in medicinal chemistry, and a trifluoromethyl group known to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret robust selectivity profiling experiments.
Introduction: The Imperative of Selectivity Profiling
This compound's chemical architecture suggests a high likelihood of biological activity. Benzothiophene derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels, exhibiting activities from anti-inflammatory to anti-cancer.[1][2][3][4][5] The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly enhance binding affinity and metabolic stability, but may also introduce unforeseen off-target interactions.[6][7] Therefore, a systematic evaluation of its binding profile across a diverse panel of targets is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential and predicting potential adverse effects.
This guide will delineate a multi-tiered approach to cross-reactivity assessment, beginning with broad, high-throughput screening and progressively narrowing down to specific, functional assays. The causality behind each experimental choice will be explained, providing a self-validating system for data interpretation.
Tier 1: Broad Panel Screening for Off-Target Liabilities
The initial step is to cast a wide net to identify potential off-target binding events. This is most efficiently achieved through large-scale panel screening against a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Rationale for Target Class Selection
-
Kinases: The human kinome is a frequent site of off-target interactions for small molecules. Given the prevalence of ATP-binding sites with conserved structural motifs, promiscuous binding is a common liability.
-
GPCRs: As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes. Unintended modulation of GPCR signaling can lead to significant side effects.
-
Ion Channels: These membrane proteins are critical for neuronal and cardiac function. Off-target interactions can have profound and often immediate physiological consequences.
-
Nuclear Receptors: These ligand-activated transcription factors regulate gene expression related to metabolism, inflammation, and development. Cross-reactivity can lead to long-term, systemic effects.
Experimental Protocol: Radioligand Binding Assay
A competitive radioligand binding assay is a robust and high-throughput method for initial screening.
Objective: To determine the percentage inhibition of a known radioligand binding to a panel of receptors and enzymes by this compound at a fixed concentration (typically 1-10 µM).
Methodology:
-
Preparation of Target Membranes/Proteins: Utilize commercially available membrane preparations or purified recombinant proteins for each target in the panel.
-
Reaction Mixture: In a 96- or 384-well plate, combine the target protein, a specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled), and this compound.
-
Incubation: Allow the reaction to reach equilibrium at an appropriate temperature (e.g., room temperature or 37°C).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the protein-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding caused by the test compound relative to a vehicle control.
Hypothetical Data and Interpretation
Table 1: Tier 1 Cross-Reactivity Screening of this compound (10 µM)
| Target Class | Target | % Inhibition |
| Kinase | Aurora Kinase A | 85% |
| Kinase | VEGFR2 | 62% |
| GPCR | 5-HT2B Receptor | 78% |
| GPCR | Dopamine D2 Receptor | 15% |
| Ion Channel | hERG | 45% |
| Nuclear Receptor | Estrogen Receptor α | 5% |
Interpretation: Significant inhibition (>50%) is observed for Aurora Kinase A, VEGFR2, and the 5-HT2B receptor. These "hits" warrant further investigation in Tier 2 assays to determine their affinity and functional consequence. The moderate inhibition of hERG is a potential safety concern that must be addressed.
Tier 2: Affinity Determination and Functional Modulation
For the primary hits identified in Tier 1, the next logical step is to determine the binding affinity (Ki) or functional potency (IC50/EC50). This provides a quantitative measure of the compound's interaction with the off-target protein.
Experimental Workflow
Caption: Hypothetical signaling pathway interactions.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with Aurora Kinase A in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line with known Aurora Kinase A expression) with the test compound or vehicle.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Quantification: Analyze the amount of soluble Aurora Kinase A remaining in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. The tiered strategy, from broad screening to focused cellular assays, provides a comprehensive framework for understanding a compound's selectivity profile. The hypothetical data presented underscores the importance of not only identifying off-target interactions but also quantifying their potency and functional consequences.
Future studies should aim to elucidate the structural basis of the observed off-target interactions through co-crystallization or computational modeling. Additionally, in vivo studies in relevant animal models are necessary to assess the physiological impact of the identified polypharmacology. A thorough understanding of a compound's cross-reactivity is a critical component of successful drug development, enabling the selection of candidates with the highest probability of clinical success.
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comparing analytical techniques for the characterization of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Introduction
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. Accurate and comprehensive characterization of this molecule is paramount for its application in pharmaceutical research, ensuring its identity, purity, and stability. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering insights into the experimental data and the rationale behind the selection of each method. While specific experimental data for this exact compound is not publicly available, this guide will utilize data from structurally similar compounds to illustrate the application and interpretation of each technique.
Structural and Molecular Formula
-
Molecular Formula: C₁₀H₇F₃OS
-
Molecular Weight: 232.23 g/mol
-
Structure:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for the separation, quantification, and purity assessment of pharmaceutical compounds. For a molecule like this compound, a reverse-phase HPLC method is typically the most effective approach.
Expertise & Experience: Why Reverse-Phase HPLC?
The benzothiophene core provides sufficient hydrophobicity for retention on a nonpolar stationary phase (like C18), while the methanol and trifluoromethyl groups offer a degree of polarity, allowing for efficient elution with a polar mobile phase. This balance makes reverse-phase chromatography an ideal choice for achieving sharp, well-resolved peaks.
Illustrative Experimental Protocol: HPLC Analysis
The following protocol is a starting point for the analysis of this compound, based on methods for similar aromatic and trifluoromethyl-containing compounds.[1][2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape and MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Table 1: Representative HPLC Retention Times for Related Compounds
| Compound | Stationary Phase | Mobile Phase | Retention Time (min) |
| Benzocaine | C18 | Methanol/Water (75:25) | 3.5[2] |
| Menthol | C18 | Methanol/Water (75:25) | 8.7[2] |
| Tyrothricin | C18 | Methanol/Water (75:25) | 12.6[2] |
Note: The retention time for this compound would need to be determined experimentally but is expected to be within a reasonable range under these conditions.
Caption: A typical workflow for HPLC analysis.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule.
-
Aromatic Protons: Expect complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzothiophene ring system.
-
Methylene Protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the -CH₂OH group, likely in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
-
Methylene Carbon: A signal for the -CH₂OH carbon, typically in the range of δ 60-70 ppm.
-
Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the trifluoromethyl group. A single sharp singlet is expected.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CH | 7.2 - 8.2 | 120 - 145 |
| CH₂ | ~4.8 | ~65 |
| OH | Variable | - |
| CF₃ | - | ~124 (quartet) |
| Quaternary C | - | 125 - 150 |
Note: These are estimated values based on data from similar structures. Actual values may vary.[3][4][5]
Caption: Workflow for thermal analysis using DSC and TGA.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. HPLC is essential for assessing purity and for quantification. NMR (¹H, ¹³C, and ¹⁹F) provides the definitive structural elucidation. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis. FTIR spectroscopy identifies the key functional groups present. Finally, thermal analysis (DSC and TGA) provides critical information on the solid-state properties, including melting point and thermal stability. By combining the data from these complementary techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of this important pharmaceutical building block.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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World Intellectual Property Organization. (2018). International Application Published Under the Patent Cooperation Treaty (PCT). Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
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ResearchGate. (2025, December 11). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. Retrieved from [Link]
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Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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ResearchGate. (n.d.). Retention Time (t R , HPLC), UV and Mass Spectral Data of Compounds Detected in Methanol Extracts of Pollen Samples CÀC7 a , and Respective Proposed Identification. Retrieved from [Link]
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GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]
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PubMed. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved from [Link]
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Clemson University. (n.d.). The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. Retrieved from [Link]
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ResearchGate. (2025, August 7). Studies on the Synthesis of 5-Trifluoromethylpiperonal. Retrieved from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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Benchmarking [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol Against Known Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A Comparative Guide
Introduction: The Rationale for Targeting mPGES-1 in Inflammation
Inflammation is a complex biological response implicated in a multitude of pathologies, from rheumatoid arthritis to cardiovascular disease and cancer. A key mediator of inflammation is prostaglandin E2 (PGE2), a lipid signaling molecule produced in abundance at inflammatory sites. The synthesis of PGE2 is a multi-step enzymatic cascade, with the final and rate-limiting step being the conversion of prostaglandin H2 (PGH2) to PGE2. This critical conversion is catalyzed by prostaglandin E synthases.
Of the three identified prostaglandin E synthases, microsomal prostaglandin E2 synthase-1 (mPGES-1) is of particular interest as a therapeutic target.[1][2] While other synthases are constitutively expressed, mPGES-1 is inducibly overexpressed during inflammatory stimuli, making it a specific and attractive target for anti-inflammatory drug development.[3] By selectively inhibiting mPGES-1, it is possible to reduce the pathological overproduction of PGE2 in inflammatory conditions without affecting the basal, homeostatic levels of other prostanoids, a significant drawback of non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[4][5]
The compound, [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, incorporates a benzothiophene scaffold and a trifluoromethyl group, moieties present in various biologically active molecules, including some with anti-inflammatory properties.[6][7][8] This guide provides a framework for evaluating the inhibitory potential of this compound against mPGES-1 by benchmarking it against a panel of well-characterized inhibitors with diverse chemical structures.
Comparative Analysis of mPGES-1 Inhibitors
A variety of compounds have been identified as potent and selective inhibitors of mPGES-1. For the purpose of this guide, we will consider a selection of these inhibitors to provide a robust benchmark for the evaluation of this compound.
| Inhibitor | Chemical Class | IC50 (Human mPGES-1) | Key Features & Selectivity |
| This compound | Benzothiophene | To Be Determined | The subject of this benchmarking guide. |
| MK-886 | Indole derivative | 1.6 µM[3][5] | Also inhibits 5-lipoxygenase-activating protein (FLAP). |
| Licofelone (ML3000) | Arylpyrrolizine | 6 µM[2] | Dual inhibitor of mPGES-1 and 5-lipoxygenase (5-LOX).[2] |
| AF3442 | Carbazole benzamide | 0.06 µM[1] | Potent and selective inhibitor. |
| PF-9184 | Oxicam derivative | 16.5 nM[1] | Highly potent and selective for human mPGES-1 over rat mPGES-1.[1] |
| MF63 | Phenanthrene imidazole | Potent (specific IC50 not publicly available) | High degree of selectivity over other prostanoid and leukotriene synthases, COX enzymes, and receptors.[1] |
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized and validated assays are essential for benchmarking the inhibitory activity of novel compounds. Below are detailed protocols for in vitro and cell-based mPGES-1 inhibition assays.
In Vitro mPGES-1 Enzyme Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified or recombinant mPGES-1.
Workflow Diagram:
Caption: Workflow for the in vitro mPGES-1 enzyme inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Enzyme: Recombinant human mPGES-1. Dilute to the working concentration in assay buffer.
-
Cofactor: Glutathione (GSH). Prepare a stock solution and dilute to the final desired concentration in assay buffer.
-
Substrate: Prostaglandin H2 (PGH2). Prepare fresh from arachidonic acid using a COX enzyme preparation or obtain commercially.
-
Test Compound: Prepare a stock solution of this compound and known inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, diluted mPGES-1 enzyme, GSH, and the test compound at various concentrations.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate for a defined period (e.g., 1-5 minutes) at room temperature.
-
Stop the reaction by adding a quenching solution, such as a solution of ferric chloride.
-
-
Detection and Data Analysis:
-
Quantify the amount of PGE2 produced using a validated method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based PGE2 Production Assay
This assay assesses the ability of a test compound to inhibit PGE2 production in a cellular context, providing insights into cell permeability and off-target effects.
Signaling Pathway Diagram:
Caption: Inflammatory signaling cascade leading to PGE2 production.
Step-by-Step Protocol:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line, such as RAW264.7 murine macrophages or human A549 lung carcinoma cells, in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or known inhibitors for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β), to induce the expression of COX-2 and mPGES-1.
-
Incubate for a sufficient time to allow for PGE2 production (e.g., 18-24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the stimulated control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the novel compound this compound against known inhibitors of mPGES-1. By employing the detailed in vitro and cell-based assays, researchers can obtain robust and comparable data to assess its potency and potential as a selective anti-inflammatory agent. Positive results from these initial screens would warrant further investigation into its selectivity profile against other prostanoid synthases and COX enzymes, as well as in vivo studies in relevant animal models of inflammation. The trifluoromethyl and benzothiophene moieties hold promise for novel pharmacophores, and a systematic evaluation is the critical next step in elucidating the therapeutic potential of this compound.
References
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Korotkova, M., & Jakobsson, P. J. (2014). Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases. Frontiers in Pharmacology, 5, 193. [Link]
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Zhang, Y., et al. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B, 10(9), 1628–1650. [Link]
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Ding, X., et al. (2022). Microsomal prostaglandin E 2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research, 175, 105977. [Link]
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Kaur, G., et al. (2021). Microsomal prostaglandin E2 synthase-1 inhibitors (mPGES-1) as safer non-steroidal anti-inflammatory drugs (NSAIDs). ResearchGate. [Link]
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Bruno, A., et al. (2010). Identification and development of mPGES-1 inhibitors: where we are at? Journal of Medicinal Chemistry, 53(9), 3399–3408. [Link]
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ChemWhat. (n.d.). This compound. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(14), 5464. [Link]
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Li, Q., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(3), 102985. [Link]
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Li, L., et al. (2010). Potent and selective 5-LO inhibitor bearing benzothiophene pharmacophore: discovery of MK-5286. Bioorganic & Medicinal Chemistry Letters, 20(24), 7440–7443. [Link]
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- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of Benzothiophene Derivatives in Anticancer Drug Discovery: Evaluating the Potential of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of key benzothiophene derivatives, with a special focus on the structural features that drive their anticancer potency. While extensive data exists for many analogs, the biological activity of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol remains largely unexplored in publicly available literature. This guide will therefore establish a framework for its evaluation by comparing it with structurally related benzothiophene derivatives for which anticancer activity has been well-documented.
The Benzothiophene Scaffold and the Role of the Trifluoromethyl Group
Benzothiophene, a bicyclic aromatic compound, offers a versatile platform for the design of novel therapeutic agents. Its rigid structure and the presence of a sulfur atom provide unique electronic and steric properties that facilitate interactions with various biological targets.[2] The strategic placement of different functional groups on the benzothiophene ring system allows for the fine-tuning of a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-specific activity.
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a common strategy in medicinal chemistry to enhance its therapeutic potential. The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the aromatic ring, influencing binding affinities with target proteins.[3] Furthermore, the C-F bond is exceptionally strong, which often leads to increased metabolic stability, prolonging the drug's half-life in the body.[3] The lipophilicity of a molecule is also generally increased by the presence of a trifluoromethyl group, which can improve its ability to cross cell membranes.[3] Given these advantages, the placement of a -CF3 group at the 5-position of the benzothiophene ring, as in this compound, is a rational approach in the design of novel anticancer agents.
Comparative Analysis of Anticancer Activity in Benzothiophene Derivatives
To understand the potential of this compound, it is instructive to compare it with other benzothiophene derivatives that have been evaluated for their anticancer activity. The following sections and data tables summarize the performance of selected analogs, focusing on their in vitro growth inhibitory effects against various human cancer cell lines.
Benzothiophene Acrylonitrile Analogs as Potent Antitumor Agents
A series of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs have been synthesized and shown to exhibit significant cytotoxic activity against a panel of 60 human cancer cell lines.[4] These compounds are of particular interest for comparison due to their shared benzothiophene core. The key structural difference lies in the substituent at the 2-position of the benzothiophene ring.
| Compound ID | Structure | Cancer Cell Line | GI50 (nM) |
| Compound 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 10.0 |
| Colon (HCT-116) | 20.0 | ||
| CNS (SNB-75) | 30.0 | ||
| Compound 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | 21.2 |
| CNS (SF-539) | 28.3 | ||
| Prostate (PC-3) | 33.0 | ||
| Compound 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (RPMI-8226) | <10.0 |
| Colon (COLO 205) | <10.0 | ||
| Melanoma (UACC-62) | <10.0 |
Data sourced from Penthala, N. R., et al. (2013).[4]
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the nature of the substituent at the 2-position of the benzothiophene ring plays a critical role in the anticancer potency of these acrylonitrile analogs.
-
Effect of Methoxy Groups: The presence of methoxy groups on the phenyl ring of the acrylonitrile moiety appears to be crucial for activity. Both Compound 5 (dimethoxy) and Compound 6 (trimethoxy) exhibit potent growth inhibition in the nanomolar range.
-
Isomeric Configuration: A striking difference in activity is observed between the Z-isomer (Compound 6) and the E-isomer (Compound 13) of the 3,4,5-trimethoxyphenyl derivative. The E-isomer demonstrates exceptionally potent activity, with GI50 values below 10 nM across a wide range of cancer cell lines, suggesting that the spatial arrangement of the substituents is critical for target interaction.[4]
While these compounds differ from this compound at the 2-position, they establish a benchmark for the high potency that can be achieved with the benzothiophene scaffold. A direct comparison would require evaluating the subject compound under the same experimental conditions.
Proposed Experimental Workflow for the Evaluation of this compound
To ascertain the anticancer potential of this compound and enable a direct comparison with other benzothiophene derivatives, a systematic experimental approach is necessary. The following protocol outlines a standard in vitro cytotoxicity assay.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is designed to determine the concentration of the test compound that inhibits the growth of a panel of human cancer cell lines by 50% (GI50).
1. Cell Culture and Seeding:
-
Cell Lines: A panel of human cancer cell lines should be selected to represent various tumor types (e.g., breast, colon, lung, leukemia).
-
Culture Conditions: Cells are to be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to achieve a range of final concentrations for testing.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug) should be included.
3. Incubation and Assay:
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells will reduce the yellow MTT to a purple formazan product. The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
4. Data Analysis:
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of GI50: The percentage of cell growth inhibition is calculated for each concentration of the test compound relative to the vehicle control. The GI50 value is then determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Conclusion and Future Directions
The benzothiophene scaffold remains a highly promising framework for the development of novel anticancer agents. The analysis of structurally related benzothiophene acrylonitrile analogs reveals that subtle modifications to the substituents can lead to dramatic changes in cytotoxic potency, with some compounds exhibiting activity in the low nanomolar range.
While the specific anticancer activity of this compound has not yet been reported, its structural features, particularly the presence of the 5-trifluoromethyl group, suggest that it warrants further investigation. The proposed experimental workflow provides a clear and standardized method for evaluating its cytotoxic potential. Future studies should focus on synthesizing and testing this compound against a broad panel of cancer cell lines to determine its GI50 values. A thorough investigation into its mechanism of action, including its effects on key cellular processes such as cell cycle progression and apoptosis, will also be crucial in elucidating its therapeutic potential. The resulting data will enable a direct and meaningful comparison with other benzothiophene derivatives and contribute to the rational design of the next generation of benzothiophene-based anticancer drugs.
References
-
Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4292–4296. [Link]
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis and anticancer activity of some novel benzothiophene derivatives. Acta Poloniae Pharmaceutica, 67(4), 375–382.
-
Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(5), 856-861. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1123. [Link]
-
Szymańska, E., Wróbel, D., & Gzella, A. K. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 461. [Link]
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Safety Operating Guide
Proper Disposal of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, a compound that, due to its trifluoromethyl and benzothiophene moieties, requires management as hazardous waste. This document synthesizes best practices from authoritative safety guidelines to ensure compliant and safe disposal, thereby building a foundation of trust in your laboratory's operational integrity.
Hazard Assessment and Classification: Understanding the "Why"
The trifluoromethyl group imparts significant chemical stability and can lead to the formation of persistent and potentially toxic byproducts if not disposed of correctly. Benzothiophene derivatives can also exhibit irritant and other toxicological properties. Therefore, this compound should be handled as a hazardous substance.
Key Hazard Considerations:
-
Irritant: Assumed to cause skin and eye irritation based on data from similar compounds[1].
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust or aerosols[1].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and should not be released into drains or soil[2][3].
All waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling and disposing of this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact with the chemical, which is presumed to be a skin irritant[1][2]. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes that could cause serious eye irritation[1][2]. |
| Protective Clothing | A chemical-resistant lab coat. | To shield skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation, which may cause respiratory irritation[1]. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [4][5][6][7][8].
Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect pure this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container[4][9].
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE), be in good condition with no leaks, and have a secure, sealable lid[7][9][10].
-
-
Liquid Waste:
-
If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container suitable for liquids[9].
-
Crucially, do not mix this waste stream with other incompatible wastes. Halogenated and non-halogenated solvent wastes should generally be kept separate to facilitate proper disposal and potentially reduce disposal costs[5].
-
Keep the container closed except when adding waste[6][8][11].
-
-
Contaminated Personal Protective Equipment (PPE):
-
Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container separate from solid and liquid chemical waste[9].
-
Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste.
-
Label all waste containers with the words "Hazardous Waste" [9][12].
-
Clearly write the full chemical name: "this compound" . Avoid using abbreviations or chemical formulas[11].
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Include the date when the waste was first added to the container.
Storage of Hazardous Waste
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment for all liquid waste containers to capture any potential leaks[6][7].
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents[1].
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory at any given time[6].
Final Disposal
The final step is to arrange for the removal of the hazardous waste from your facility.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup[3].
-
Ensure all necessary paperwork is completed accurately.
The recommended disposal method for this type of compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts[2].
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial.
Spill Response
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand. Avoid generating dust[4].
-
Collect: Carefully collect the absorbed material and spilled solid into a labeled hazardous waste container[4][12][13].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[12].
-
Report: Report the spill to your EHS department.
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous protocols, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility.
References
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Safety Data Sheet: Methanol. Carl ROTH. Available at: [Link]
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Safety Data Sheet: Methanol. Chemos GmbH & Co.KG. Available at: [Link]
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HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University. Available at: [Link]
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METHANOL SMALL QUANTITIES BULLETIN. Methanol Institute. Available at: [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
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Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. Available at: [Link]
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Guidelines for Flammable Liquid Disposal. University of Pittsburgh. Available at: [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
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Chemical Waste. The University of Texas at Austin Environmental Health & Safety. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential safety and logistical information for the use of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol, a compound of interest in contemporary drug discovery and development. As a Senior Application Scientist, my objective is to offer a clear, scientifically grounded framework that extends beyond mere procedural steps, delving into the rationale behind each recommendation to ensure a self-validating system of laboratory safety.
Hazard Analysis: A Triad of Chemical Functionality
The potential hazards of this compound are best understood by dissecting its molecular architecture.
-
Benzothiophene Core: Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds prevalent in medicinal chemistry. While many are biologically active, some can exhibit toxicity.[1][2][3] Thiophene-containing drugs have been associated with metabolic activation by cytochrome P450 enzymes, potentially leading to reactive metabolites.[4] Therefore, skin contact and inhalation should be minimized to prevent unforeseen biological effects.
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a common substituent in modern pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[5] Generally, the C-F bond is highly stable, making the -CF3 group relatively inert under normal laboratory conditions.[6][7] However, the high electronegativity of the fluorine atoms can influence the reactivity of the overall molecule. It is crucial to note that while the group itself is stable, improper incineration of trifluoromethyl-containing compounds can lead to the formation of hazardous hydrogen fluoride.
-
Methanol Functional Group (-CH2OH): The presence of a primary alcohol introduces the potential for toxicity analogous to methanol, albeit influenced by the larger molecular structure. Methanol is toxic if swallowed, inhaled, or absorbed through the skin, with target organs including the eyes and central nervous system.[8][9][10] While the toxicity of this compound is not quantified, it is prudent to handle it with the same level of caution as other functionalized methanols.
Summary of Potential Hazards:
| Hazard Type | Associated Functional Group | Potential Consequences |
| Skin and Eye Irritation | Benzothiophene, Methanol | Redness, inflammation, and discomfort upon contact. |
| Respiratory Irritation | Benzothiophene, Methanol | Coughing, shortness of breath if inhaled. |
| Systemic Toxicity | Methanol, Benzothiophene | Potential for organ damage with significant exposure (ingestion, inhalation, or skin absorption).[8][9] |
| Unknown Biological Activity | Benzothiophene Core | Unpredictable physiological effects due to its prevalence in bioactive molecules.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals.[11] For prolonged handling or in the event of a spill, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[11] However, given the potential for splashes, chemical splash goggles are strongly recommended. When handling larger quantities or performing vigorous reactions, a face shield worn over safety goggles provides an additional layer of protection.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and spills. Ensure the material is appropriate for the solvents being used in conjunction with the compound.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] If there is a potential for aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. The use of respirators must be in accordance with your institution's respiratory protection program, which includes training and fit-testing.[13]
PPE Workflow Diagram:
Caption: A stepwise workflow for donning the appropriate PPE before handling the compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures both safety and the integrity of your research.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11]
-
Ensure the container is tightly sealed and clearly labeled.
-
Segregate from incompatible materials such as strong oxidizing agents.
Handling and Weighing:
-
All manipulations should be performed in a chemical fume hood.[12]
-
For weighing, use a balance inside the fume hood or transfer a small, pre-weighed amount to a tared container within the hood.
-
Avoid creating dust or aerosols.
-
Use dedicated spatulas and weighing papers; decontaminate them after use or dispose of them as hazardous waste.
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
The disposal of this compound and associated waste must comply with all local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.[14]
-
Empty Containers: "Empty" containers may still retain residual amounts of the chemical and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of according to your institution's guidelines.
Disposal Methodology:
-
Do not dispose of this chemical down the drain or in the regular trash.
-
The primary method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[15][16] This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.
Disposal Workflow Diagram:
Caption: A logical flow for the safe segregation and disposal of waste generated from handling the compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment, while advancing their scientific endeavors.
References
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
United States Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
National Institutes of Health. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
